2-Acetoxy-2',4'-difluoroacetophenone
Description
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Properties
IUPAC Name |
[2-(2,4-difluorophenyl)-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c1-6(13)15-5-10(14)8-3-2-7(11)4-9(8)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCYQJABZIZEAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570492 | |
| Record name | 2-(2,4-Difluorophenyl)-2-oxoethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122263-03-0 | |
| Record name | 2-(2,4-Difluorophenyl)-2-oxoethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Acetoxy-2',4'-difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetoxy-2',4'-difluoroacetophenone is a fluorinated acetophenone derivative that holds significant importance as a key intermediate in the synthesis of advanced pharmaceutical compounds. Its primary role is in the production of potent antifungal agents, most notably Posaconazole. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its crucial position in the broader context of antifungal drug development. The information is presented to support researchers and professionals in the fields of medicinal chemistry and drug discovery.
Chemical and Physical Properties
While detailed experimental data for this compound is not extensively available in public literature, the following information has been compiled from various sources. It is primarily recognized as a stable intermediate for further chemical synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 122263-03-0 | [United States Biological] |
| Molecular Formula | C₁₀H₈F₂O₃ | [United States Biological] |
| Molecular Weight | 214.17 g/mol | [United States Biological] |
| Appearance | Pale Yellow Solid | [United States Biological] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [United States Biological] |
For comparative purposes, the properties of the related precursor, 2',4'-Difluoroacetophenone, are provided below.
Table 2: Physicochemical Properties of 2',4'-Difluoroacetophenone
| Property | Value | Source |
| CAS Number | 364-83-0 | [Sigma-Aldrich] |
| Molecular Formula | C₈H₆F₂O | [Sigma-Aldrich] |
| Molecular Weight | 156.13 g/mol | [Sigma-Aldrich] |
| Appearance | Liquid | [Sigma-Aldrich] |
| Boiling Point | 80-81 °C at 25 mmHg | [Sigma-Aldrich] |
| Density | 1.234 g/mL at 25 °C | [Sigma-Aldrich] |
| Refractive Index | n20/D 1.488 | [Sigma-Aldrich] |
Synthesis of this compound
This compound is synthesized via a nucleophilic substitution reaction. The following protocol is based on its role as an intermediate in the synthesis of Posaconazole.
Experimental Protocol
Reaction: The synthesis involves the reaction of 2-chloro-2',4'-difluoroacetophenone with sodium acetate in the presence of sodium iodide in a suitable solvent.
Materials:
-
2-chloro-2',4'-difluoroacetophenone
-
Sodium acetate (NaOAc)
-
Sodium iodide (NaI)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-chloro-2',4'-difluoroacetophenone in N,N-dimethylformamide (DMF), add sodium acetate and a catalytic amount of sodium iodide.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitoring by TLC or LC-MS is recommended).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel if necessary.
This synthesis is a key step in the multi-step preparation of the antifungal agent Posaconazole[1].
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Role in Antifungal Drug Synthesis
The primary significance of this compound lies in its role as a crucial building block in the synthesis of the triazole antifungal drug, Posaconazole[1]. Posaconazole is a broad-spectrum antifungal agent used to treat and prevent invasive fungal infections.
Position in the Posaconazole Synthesis Pathway
This compound serves as an early-stage intermediate. It undergoes further transformations, including a Wittig reaction to introduce a double bond, followed by hydrolysis and subsequent stereoselective epoxidation, to construct the core structure of the final drug molecule[1].
Caption: Simplified pathway illustrating the intermediate role of the title compound.
Biological Activity
There is no publicly available data to suggest that this compound possesses intrinsic antifungal or other biological activities. Its utility is currently understood to be exclusively as a chemical intermediate for the synthesis of biologically active molecules. The potent antifungal activity of Posaconazole is attributed to the final complex molecular structure, not to its individual precursors.
Conclusion
This compound is a valuable, albeit under-documented, chemical entity. Its significance is firmly established through its role as a key intermediate in the synthesis of the important antifungal drug Posaconazole. This guide provides the available chemical and synthesis information to aid researchers in their drug development endeavors. Further investigation into the specific spectral properties and potential, if any, direct biological effects of this compound could be a subject for future research.
References
An In-depth Technical Guide to 2-Acetoxy-2',4'-difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetoxy-2',4'-difluoroacetophenone is a fluorinated aromatic ketone that serves as a key intermediate in the synthesis of various organic compounds, most notably in the development of antifungal agents.[1] Its chemical structure, featuring a difluorinated phenyl ring and an acetoxy group, imparts unique reactivity and properties that are of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and applications of this compound, with a focus on providing researchers and drug development professionals with the critical information needed for their work.
Chemical and Physical Properties
For comparative purposes, the well-characterized properties of its immediate precursor, 2',4'-difluoroacetophenone, are provided in the table below. The addition of the acetoxy group in this compound will increase its molecular weight and likely alter its melting and boiling points.
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound | 2',4'-Difluoroacetophenone |
| IUPAC Name | 2-(acetyloxy)-1-(2,4-difluorophenyl)ethanone | 1-(2,4-difluorophenyl)ethanone |
| Synonyms | 2-Acetoxy-1-(2,4-difluorophenyl)ethanone | 1-Acetyl-2,4-difluorobenzene |
| CAS Number | 122263-03-0[2] | 364-83-0[3] |
| Molecular Formula | C₁₀H₈F₂O₃ | C₈H₆F₂O[3] |
| Molecular Weight | 214.17 g/mol | 156.13 g/mol [3] |
| Appearance | Pale Yellow Solid[1] | Colorless to light yellow liquid[4] |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | 80-81 °C at 25 mmHg[5] |
| Density | Data not available | 1.234 g/mL at 25 °C[5] |
| Refractive Index | Data not available | n20/D 1.488[5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol[1] | Data not available |
Spectral Data
Specific spectral data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain based on the conducted searches. However, the expected spectral features can be inferred from its chemical structure. For researchers synthesizing this compound, standard analytical techniques should be employed for full characterization.
For reference, extensive spectral data is available for the precursor, 2',4'-difluoroacetophenone, which can be found in public databases such as PubChem.[3]
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, its synthesis can be logically derived from standard organic chemistry reactions. The most common route would involve the acetylation of 2-hydroxy-2',4'-difluoroacetophenone. This precursor can be synthesized from 2',4'-difluoroacetophenone.
Logical Synthesis Workflow:
The following diagram illustrates a logical two-step synthesis approach for this compound.
Caption: Logical two-step synthesis of this compound.
General Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of 2-Hydroxy-2',4'-difluoroacetophenone. A suitable method for the hydroxylation of the alpha-carbon of 2',4'-difluoroacetophenone would be employed. This could involve various synthetic strategies known in organic chemistry.
-
Step 2: Acetylation of 2-Hydroxy-2',4'-difluoroacetophenone. The synthesized 2-hydroxy-2',4'-difluoroacetophenone would be dissolved in a suitable solvent (e.g., dichloromethane or pyridine). An acetylating agent, such as acetic anhydride or acetyl chloride, would be added, often in the presence of a base (like pyridine or triethylamine) to neutralize the acidic byproduct. The reaction would be stirred at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC). The final product, this compound, would then be isolated and purified using standard techniques like extraction, washing, and recrystallization or column chromatography.
Applications in Drug Development
The primary documented application of this compound is as a crucial intermediate in the synthesis of antifungal agents.[1] The difluorophenyl moiety is a common feature in many modern antifungal drugs. The acetoxy group can serve as a leaving group or be part of a more complex side chain in the final active pharmaceutical ingredient (API).
The following diagram illustrates the role of this compound as a building block in a generalized drug discovery workflow.
Caption: Role as an intermediate in the synthesis of active pharmaceutical ingredients.
Safety and Handling
For the closely related precursor, 2',4'-difluoroacetophenone, the following safety information is reported:
-
Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[4]
Given the structural similarity, it is prudent to handle this compound with similar precautions.
Conclusion
This compound is a valuable chemical intermediate with a documented role in the synthesis of antifungal agents. While specific, publicly available experimental data on its physical and spectral properties are limited, its synthesis and reactivity can be understood through established principles of organic chemistry. This guide provides a summary of the available information and a framework for its use in research and development. Further characterization of this compound would be a valuable contribution to the scientific literature.
References
Technical Guide: 2-Acetoxy-2',4'-difluoroacetophenone (CAS 122263-03-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetoxy-2',4'-difluoroacetophenone is a fluorinated organic compound that serves as a key intermediate in the synthesis of advanced pharmaceutical agents. Its primary significance lies in its role as a precursor to potent antifungal drugs, most notably posaconazole. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal position in the development of antifungal therapies.
Chemical and Physical Properties
While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its known properties. For context, properties of its immediate precursor, 2',4'-difluoroacetophenone, are also provided.
| Property | This compound | 2',4'-Difluoroacetophenone (Precursor) |
| CAS Number | 122263-03-0[1] | 364-83-0[2] |
| Molecular Formula | C₁₀H₈F₂O₃[1] | C₈H₆F₂O[3] |
| Molecular Weight | 214.17 g/mol [1] | 156.13 g/mol [3] |
| Appearance | Pale Yellow Solid[1] | Colorless to light yellow liquid[3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol[1] | Insoluble in water |
| Melting Point | Data not available | Not applicable |
| Boiling Point | Data not available | 80-81 °C at 25 mmHg |
| Density | Data not available | 1.234 g/mL at 25 °C[3] |
Synonyms for this compound:
-
2-(Acetyloxy)-1-(2,4-difluorophenyl)ethanone[1]
-
2-Acetoxy-1-(2,4-difluorophenyl)ethanone[1]
-
[2-(2,4-difluorophenyl)-2-oxoethyl] acetate
Synthesis of this compound
The primary synthetic route to this compound involves the reaction of 2-chloro-2',4'-difluoroacetophenone with sodium acetate.
Experimental Protocol
Reaction: The synthesis is achieved by reacting 2-chloro-2',4'-difluoroacetophenone with sodium acetate and sodium iodide (NaI) in a solvent such as dimethylformamide (DMF).
Detailed Methodology: While a specific literature source with a detailed experimental protocol for this exact transformation was not found in the search results, a general procedure based on analogous reactions would involve:
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Dissolving 2-chloro-2',4'-difluoroacetophenone in DMF.
-
Adding an excess of sodium acetate and a catalytic amount of sodium iodide.
-
Heating the reaction mixture and monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture would be cooled and partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer would be washed, dried, and concentrated under reduced pressure to yield the crude product.
-
Purification would typically be performed by column chromatography or recrystallization to obtain pure this compound.
Application in Antifungal Drug Synthesis
This compound is a critical building block in the multi-step synthesis of posaconazole, a broad-spectrum triazole antifungal agent.
Role in the Posaconazole Synthesis Pathway
The synthesis of posaconazole from this compound involves a series of complex chemical transformations. The initial steps convert the acetophenone moiety into a chiral epoxide, which is a key structural feature of the final drug molecule.
Caption: Key steps in the conversion of this compound.
Mechanism of Action of the Final Product (Posaconazole)
As this compound is a synthetic intermediate, it does not have a therapeutic mechanism of action itself. However, the final product, posaconazole, is a potent antifungal agent that functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.
This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic methylated sterols, which disrupts the integrity and function of the cell membrane, ultimately leading to fungal cell death.
Caption: Inhibition of ergosterol synthesis by posaconazole.
Safety Information
Conclusion
This compound is a valuable intermediate for the pharmaceutical industry, particularly in the synthesis of the potent antifungal agent posaconazole. While detailed physicochemical and toxicological data on this specific compound are not extensively documented, its synthetic utility is well-established. Researchers and drug development professionals working with this compound should refer to the safety data of its precursors and handle it with appropriate care in a laboratory setting. Its role in the creation of life-saving antifungal medications underscores the importance of such specialized chemical intermediates in modern medicine.
References
An In-depth Technical Guide to the Structure Elucidation of 2-Acetoxy-2',4'-difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of 2-Acetoxy-2',4'-difluoroacetophenone. Due to the limited availability of published experimental spectra for this specific compound, this guide will present a detailed, predicted spectroscopic analysis based on the known data of its precursor, 2',4'-difluoroacetophenone, and established principles of spectroscopic theory. This approach offers a robust framework for researchers encountering this molecule or similar structures in their work.
Molecular Structure and Properties
This compound is a derivative of acetophenone, featuring two fluorine substituents on the phenyl ring and an acetoxy group at the alpha position to the carbonyl.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 122263-03-0 |
| Molecular Formula | C₁₀H₈F₂O₃ |
| Molecular Weight | 214.17 g/mol |
| Appearance | Pale Yellow Solid |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate |
Spectroscopic Data Analysis (Predicted)
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of the known precursor, 2',4'-difluoroacetophenone, and the expected influence of the α-acetoxy group.
¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.9 - 8.1 | dd | 1H | H-6' |
| ~7.0 - 7.2 | m | 1H | H-5' |
| ~6.9 - 7.1 | m | 1H | H-3' |
| ~6.0 - 6.2 | s | 2H | -CH₂- |
| ~2.2 | s | 3H | -COCH₃ |
Note: The chemical shifts for the aromatic protons (H-3', H-5', H-6') are estimations based on the data for 2',4'-difluoroacetophenone and may be influenced by the α-acetoxy group. The downfield shift of H-6' is attributed to its proximity to the carbonyl group. The methylene protons adjacent to the carbonyl and the acetoxy group are expected to appear as a singlet significantly downfield. The singlet for the acetyl methyl group is anticipated around 2.2 ppm.
¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~190 - 195 | C=O (Ketone) |
| ~169 - 171 | C=O (Ester) |
| ~165 (dd) | C-2' |
| ~163 (dd) | C-4' |
| ~133 (d) | C-6' |
| ~125 (dd) | C-1' |
| ~112 (d) | C-5' |
| ~105 (d) | C-3' |
| ~65 - 70 | -CH₂- |
| ~20 - 22 | -COCH₃ |
Note: The chemical shifts for the aromatic carbons are based on the precursor, with expected minor variations. The presence of two carbonyl carbons is a key feature, one for the ketone and one for the ester. The methylene carbon is expected in the 65-70 ppm range due to the deshielding effects of the adjacent carbonyl and oxygen atoms.
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1740 - 1760 | Strong | C=O Stretch (Ester) |
| ~1690 - 1710 | Strong | C=O Stretch (Ketone) |
| ~1600, ~1480 | Medium | C=C Aromatic Ring Stretch |
| ~1220 - 1250 | Strong | C-O Stretch (Ester) |
| ~1100 - 1200 | Strong | C-F Stretch |
Note: The IR spectrum is expected to show two distinct carbonyl stretching bands, a characteristic feature that distinguishes it from its precursor. The strong C-F stretching bands are also a key indicator of the difluorinated phenyl ring.
Mass Spectrometry
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 214 | [M]⁺ (Molecular Ion) |
| 171 | [M - CH₃CO]⁺ |
| 141 | [F₂C₆H₃CO]⁺ |
| 113 | [F₂C₆H₃]⁺ |
| 43 | [CH₃CO]⁺ |
Note: The molecular ion peak at m/z 214 would confirm the molecular weight. Key fragmentation patterns would include the loss of the acetyl group and the formation of the difluorobenzoyl cation.
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a spectral width of 0-12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum with a spectral width of 0-220 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Accumulate at least 1024 scans.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for a soluble solid, a thin film can be cast from a volatile solvent like chloroform onto a salt plate (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample in the spectrometer's beam path.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹. . Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source.
-
Acquisition (ESI):
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
-
Acquisition (EI):
-
Introduce the sample via a direct insertion probe or a gas chromatograph.
-
Use a standard electron energy of 70 eV.
-
Acquire the mass spectrum over a mass range of m/z 40-500.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.
Visualized Workflows
The following diagrams illustrate the logical workflow for the structure elucidation process.
Caption: Overall workflow from synthesis to structure confirmation.
Caption: Logical flow for data interpretation in structure elucidation.
2-Acetoxy-2',4'-difluoroacetophenone molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, synthesis, and potential applications of 2-Acetoxy-2',4'-difluoroacetophenone, a key intermediate in various chemical syntheses.
Chemical Properties
This compound is a fluorinated aromatic ketone derivative. The presence of fluorine atoms can confer unique properties to molecules, including increased metabolic stability and binding affinity, making it a valuable building block in medicinal chemistry and materials science.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₈F₂O₃[1][2] |
| Molecular Weight | 214.17 g/mol [1][2] |
| CAS Number | 122263-03-0[1][2] |
| Appearance | Pale Yellow Solid[2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol[2] |
Synthesis and Experimental Protocols
This compound can be synthesized from its precursor, 2',4'-difluoroacetophenone. The following is a generalized experimental protocol for its preparation.
Experimental Protocol: Synthesis of this compound
-
Starting Material: Begin with 2',4'-difluoroacetophenone. This compound has been used as a starting reagent in the synthesis of other molecules.
-
Reaction: A common method for introducing an acetoxy group at the alpha position of a ketone is through α-halogenation followed by nucleophilic substitution with an acetate salt, or via direct oxidation with a suitable reagent like lead tetraacetate.
-
Purification: The crude product is typically purified using column chromatography on silica gel with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.
-
Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Applications in Research and Development
This compound serves as an important intermediate in the synthesis of various molecules, particularly in the development of pharmaceuticals and agrochemicals. It is noted as an intermediate in the production of antifungal agents[2]. The difluoroacetophenone moiety is a structural component in various bioactive compounds.
Workflow and Relationships
The following diagram illustrates a logical workflow for the synthesis of this compound from a common starting material.
Caption: Synthetic pathway of this compound.
References
Synthesis pathway for 2-Acetoxy-2',4'-difluoroacetophenone
An In-Depth Technical Guide to the Synthesis of 2-Acetoxy-2',4'-difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable synthesis pathway for this compound, a valuable intermediate in the development of various pharmaceutical compounds. This document outlines the synthetic route, detailed experimental protocols, and quantitative data to support researchers in the successful preparation of this target molecule.
Synthesis Pathway Overview
The synthesis of this compound is typically achieved through a two-step process commencing with the commercially available 2',4'-difluoroacetophenone. The pathway involves an initial α-bromination of the acetophenone, followed by a nucleophilic substitution reaction to introduce the acetoxy group.
The overall transformation can be summarized as follows:
Caption: .
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Bromination | 2',4'-Difluoroacetophenone | Bromine | Acetic Acid | 10 - 30 | 6.25 | 97 |
| 2 | Acetoxylation | 2-Bromo-2',4'-difluoroacetophenone | Potassium Acetate | Acetone | Reflux | 4-6 | Estimated >90 |
Experimental Protocols
This section provides detailed experimental procedures for each synthetic step.
Step 1: Synthesis of 2-Bromo-2',4'-difluoroacetophenone
This protocol is based on a reported procedure for the α-bromination of 2',4'-difluoroacetophenone.[1]
Materials:
-
2',4'-Difluoroacetophenone
-
Bromine
-
Acetic Acid
-
Dichloromethane (DCM)
-
Sodium Sulfate
-
Ice
Equipment:
-
Round-bottom flask equipped with a dropping funnel and magnetic stirrer
-
Cooling bath (ice-water)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 150 g (961 mmol) of 1-(2,4-difluorophenyl)ethanone in 750 ml of acetic acid.
-
Cool the solution to 10-15°C using an ice-water bath.
-
Slowly add 5 ml of bromine dropwise to the stirred solution.
-
After 30 minutes, allow the mixture to warm to 30°C. Once the reaction initiates (indicated by a color change), cool the mixture back down to 15-20°C.
-
Add a further 45 ml of bromine dropwise, maintaining the temperature between 15-20°C.
-
Stir the reaction mixture at room temperature for 5 hours.
-
Pour the reaction mixture into 1 liter of ice-water and add 400 ml of DCM.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic phase three times with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Expected Yield: 220 g (97%) of 2-Bromo-1-(2,4-difluorophenyl)ethanone.
Characterization:
-
¹H-NMR (200 MHz, CDCl₃): δ = 4.47 (s, 2H), 6.92 (mc, 1H), 7.01 (mc, 1H), 8.00 (mc, 1H).[1]
Caption: Experimental workflow for the synthesis of 2-Bromo-2',4'-difluoroacetophenone.
Step 2: Synthesis of this compound
This protocol is a general procedure for the nucleophilic substitution of α-bromo ketones with acetate.
Materials:
-
2-Bromo-2',4'-difluoroacetophenone
-
Potassium Acetate (anhydrous)
-
Acetone (anhydrous)
-
Diatomaceous earth (e.g., Celite®)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Buchner funnel and filter flask
Procedure:
-
To a round-bottom flask, add 2-Bromo-2',4'-difluoroacetophenone (1 equivalent) and anhydrous potassium acetate (1.5 equivalents).
-
Add a sufficient amount of anhydrous acetone to dissolve the starting material (approximately 5-10 mL per gram of the bromo-ketone).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the potassium bromide salt.
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Expected Yield: Typically high, estimated to be over 90% based on similar reactions.
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
Bromine is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
-
2-Bromo-2',4'-difluoroacetophenone is a lachrymator and should be handled with care in a fume hood.
-
Organic solvents are flammable. Avoid open flames and ensure proper ventilation.
This guide provides a robust and reproducible pathway for the synthesis of this compound. By following these detailed protocols, researchers can confidently prepare this key intermediate for their drug discovery and development programs.
References
Navigating the Solubility of 2-Acetoxy-2',4'-difluoroacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Acetoxy-2',4'-difluoroacetophenone, a key intermediate in the production of antifungal agents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on presenting known qualitative information and providing detailed experimental protocols for researchers to determine precise solubility values in common laboratory solvents. Understanding the solubility of this compound is critical for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients.
Qualitative Solubility Profile
Publicly available data on the solubility of this compound is sparse. However, existing information indicates its solubility in select organic solvents. This qualitative data is summarized in the table below. It is important to note that terms like "soluble" are non-quantitative and solubility can be temperature-dependent.
| Solvent | Qualitative Solubility |
| Chloroform | Soluble[1] |
| Dichloromethane | Soluble[1] |
| Ethyl Acetate | Soluble[1] |
Further experimental investigation is required to determine the solubility in other common laboratory solvents such as water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), and hexane.
Experimental Protocols for Solubility Determination
To empower researchers to obtain precise and reliable solubility data, this section details two primary experimental methodologies: a qualitative solubility test and a quantitative equilibrium solubility (shake-flask) method.
Qualitative Solubility Determination
This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent at a specific temperature.
Materials:
-
This compound
-
A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, DMSO, hexane, toluene)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.
-
Visually inspect the solution against a contrasting background.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
If the compound appears insoluble, the mixture can be gently warmed to assess the effect of temperature on solubility.
-
Repeat the procedure for each solvent to be tested.
References
An In-depth Technical Guide to the Spectroscopic Data Interpretation of 2-Acetoxy-2',4'-difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic data interpretation for 2-Acetoxy-2',4'-difluoroacetophenone, a key intermediate in the synthesis of antifungal agents. Due to the limited availability of public domain spectroscopic data for the target compound, this guide presents a detailed analysis of closely related compounds: the precursor 2-Bromo-2',4'-difluoroacetophenone and the parent compound 2',4'-Difluoroacetophenone. By examining their spectroscopic characteristics, we can predict and understand the expected data for this compound. This document also includes detailed experimental protocols for the synthesis of the precursor and a general method for its conversion to the target compound.
Introduction
This compound is a significant molecule in medicinal chemistry, primarily serving as a building block in the development of novel antifungal agents.[1][2] Its structural features, including the difluorinated phenyl ring and the acetoxy group, are crucial for its biological activity. A thorough understanding of its spectroscopic properties is essential for its synthesis, purification, and characterization.
This guide addresses the current challenge of the sparse availability of detailed spectroscopic data for this compound in the public domain. To circumvent this, we will conduct a comparative analysis of its precursor and a related analogue.
Physicochemical Properties
While detailed spectroscopic data is scarce, some physical and chemical properties of this compound have been reported.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Physical Form | Pale Yellow Solid | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | [1] |
| CAS Number | 122263-03-0 | [1] |
Spectroscopic Data of Related Compounds
To infer the spectroscopic properties of this compound, we will analyze the data available for its likely precursor, 2-Bromo-2',4'-difluoroacetophenone, and the parent ketone, 2',4'-Difluoroacetophenone.
2',4'-Difluoroacetophenone
This compound is the starting material for the synthesis of the target molecule.
Table 2: Spectroscopic Data for 2',4'-Difluoroacetophenone
| Technique | Data | Reference |
| ¹H NMR | See Table 3 | [3] |
| Mass Spec (GC-MS) | Molecular Ion (M⁺): m/z 156. Key Fragments: 141, 113, 63. | [4] |
| IR Spectroscopy | Vibrational spectral analysis has been carried out by FT-IR and FT-Raman spectroscopy. | [5] |
| Molecular Weight | 156.13 g/mol | [4] |
| Physical Form | Liquid | |
| Boiling Point | 80-81 °C at 25 mmHg | [6] |
Table 3: ¹H NMR Data for 2',4'-Difluoroacetophenone (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |
| 7.94 | m | 1H | Aromatic H | [3] |
| 6.95 | m | 1H | Aromatic H | [3] |
| 6.87 | m | 1H | Aromatic H | [3] |
| 2.62 | s | 3H | -COCH₃ | [3] |
2-Bromo-2',4'-difluoroacetophenone
This is the direct precursor to this compound.
Table 4: Spectroscopic and Physical Data for 2-Bromo-2',4'-difluoroacetophenone
| Technique/Property | Data | Reference |
| ¹H NMR | A ¹H NMR spectrum has been reported, but detailed peak assignments are not readily available in the cited literature. A key expected feature is the singlet for the -COCH₂Br protons. | [7] |
| Molecular Weight | 235.03 g/mol | |
| Physical Form | Solid | [8] |
| Melting Point | 31-35 °C | |
| CAS Number | 102429-07-2 | [7] |
Predicted Spectroscopic Features of this compound
Based on the structures of the related compounds, we can predict the key spectroscopic features of this compound.
-
¹H NMR:
-
Aromatic Protons: A complex multiplet pattern in the aromatic region (approx. 7.0-8.0 ppm) similar to the parent compound, due to the difluoro substitution pattern.
-
Methylene Protons (-COCH₂OAc): A singlet for the two protons of the methylene group adjacent to the carbonyl and the acetoxy group. This peak would likely appear downfield (estimated around 5.0-5.5 ppm) due to the deshielding effect of the adjacent oxygen and carbonyl groups.
-
Acetyl Protons (-OCOCH₃): A sharp singlet for the three protons of the acetate methyl group, expected to be in the range of 2.1-2.3 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbons: Two carbonyl signals are expected: one for the ketone (likely around 190-200 ppm) and one for the ester (around 170 ppm).
-
Aromatic Carbons: A set of signals in the aromatic region (110-165 ppm), with characteristic splitting patterns due to carbon-fluorine coupling.
-
Methylene Carbon (-COCH₂OAc): A signal for the methylene carbon, expected around 60-70 ppm.
-
Acetyl Carbon (-OCOCH₃): A signal for the methyl carbon of the acetate group, typically around 20-22 ppm.
-
-
IR Spectroscopy:
-
Ketone C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹.
-
Ester C=O Stretch: Another strong absorption band around 1735-1750 cm⁻¹.
-
C-O Stretch: Absorption bands for the C-O bonds of the ester group, typically in the 1000-1300 cm⁻¹ region.
-
Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.
-
C-F Stretches: Strong absorptions in the 1100-1300 cm⁻¹ region.
-
-
Mass Spectrometry:
-
Molecular Ion (M⁺): The molecular ion peak would be expected at m/z corresponding to the molecular weight of C₁₀H₈F₂O₃ (214.16 g/mol ).
-
Fragmentation: Key fragmentation patterns would likely involve the loss of the acetoxy group, the acetyl group, and rearrangements of the difluorobenzoyl cation.
-
Experimental Protocols
The synthesis of this compound would likely proceed via the bromination of 2',4'-Difluoroacetophenone followed by nucleophilic substitution with an acetate source.
Synthesis of 2-Bromo-2',4'-difluoroacetophenone
This procedure is adapted from established methods for the α-bromination of acetophenones.
-
Materials: 2',4'-Difluoroacetophenone, Bromine, Acetic Acid.
-
Procedure:
-
Dissolve 2',4'-Difluoroacetophenone in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of bromine dissolved in acetic acid dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Synthesis of this compound (General Procedure)
-
Materials: 2-Bromo-2',4'-difluoroacetophenone, Sodium Acetate (or Potassium Acetate), a suitable solvent (e.g., Acetone, DMF, or Ethanol).
-
Procedure:
-
Dissolve 2-Bromo-2',4'-difluoroacetophenone in the chosen solvent in a round-bottom flask.
-
Add an excess of sodium acetate to the solution.
-
Heat the mixture to reflux with stirring for several hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Workflow for Spectroscopic Data Interpretation
The following diagram illustrates a logical workflow for the interpretation of spectroscopic data to elucidate the structure of a molecule like this compound.
References
- 1. usbio.net [usbio.net]
- 2. ossila.com [ossila.com]
- 3. 2',4'-Difluoroacetophenone(364-83-0) 1H NMR spectrum [chemicalbook.com]
- 4. 2,4-Difluoroacetophenone | C8H6F2O | CID 67770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 364-83-0 | 2',4'-Difluoroacetophenone [fluoromart.com]
- 6. 2',4'-Difluoroacetophenone CAS#: 364-83-0 [m.chemicalbook.com]
- 7. 2-Bromo-2',4'-difluoroacetophenone | C8H5BrF2O | CID 2774185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. labproinc.com [labproinc.com]
An In-depth Technical Guide to 1H and 13C NMR Analysis of Difluoroacetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) analysis of difluoroacetophenone derivatives, compounds of significant interest in medicinal chemistry and materials science. The strategic introduction of fluorine atoms into the acetophenone scaffold can dramatically alter a molecule's physicochemical and biological properties, making a thorough understanding of their structure crucial. This document details the experimental protocols and provides an in-depth analysis of the 1H and 13C NMR spectral data, presented in a clear and comparative format.
Introduction to NMR Spectroscopy of Fluorinated Aromatic Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[1] For fluorine-containing compounds, both 1H and 13C NMR provide a wealth of information. The presence of the highly electronegative fluorine atom significantly influences the electronic environment of nearby protons and carbons, leading to characteristic shifts in their NMR signals.
Furthermore, the 19F nucleus itself is NMR active (spin 1/2, 100% natural abundance) and offers a wide chemical shift range, making 19F NMR a powerful complementary technique.[2] Spin-spin coupling between fluorine and both protons (nJHF) and carbons (nJCF) provides valuable connectivity information, often over multiple bonds. This is particularly evident in 2'-fluoro-substituted acetophenones, where through-space coupling between the fluorine atom and the acetyl group's protons and carbon can be observed, providing insights into the molecule's conformation.[3]
Experimental Protocols
Precise and consistent experimental procedures are paramount for obtaining high-quality and reproducible NMR data. The following protocols are recommended for the analysis of difluoroacetophenone derivatives.
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra. The following steps outline a general procedure:
-
Sample Purity: Ensure the difluoroacetophenone derivative is of high purity. Impurities can complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl3) is a common choice for many organic compounds. For compounds with different solubility profiles, other solvents such as deuterated dimethyl sulfoxide (DMSO-d6) or deuterated acetone (acetone-d6) can be used.
-
Concentration: For 1H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive 13C NMR, a higher concentration of 20-100 mg is recommended.
-
Internal Standard: Tetramethylsilane (TMS) is the universally recognized internal standard for 1H and 13C NMR in organic solvents, with its signal defined as 0.00 ppm.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Instrument Parameters
The following are general instrument parameters for acquiring 1H and 13C NMR spectra of difluoroacetophenone derivatives. These may need to be optimized for specific instruments and samples.
-
Spectrometer Frequency: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
1H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans are usually sufficient for a decent signal-to-noise ratio.
-
-
13C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of 13C.
-
Data Presentation: 1H and 13C NMR Data of Difluoroacetophenone Derivatives
The following tables summarize the 1H and 13C NMR data for various difluoroacetophenone isomers. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are in Hertz (Hz).
Table 1: 1H NMR Data of Difluoroacetophenone Derivatives in CDCl3
| Compound | δ (ppm) - Acetyl Protons (s, 3H) | δ (ppm) - Aromatic Protons (multiplicity, J in Hz) |
| 2',4'-Difluoroacetophenone | 2.58 | 7.95 (ddd, J = 8.8, 8.8, 6.4), 6.95 (ddd, J = 11.2, 8.8, 2.4), 6.85 (ddd, J = 8.8, 2.4, 2.4) |
| 2',5'-Difluoroacetophenone | 2.59 | 7.45 (ddd, J = 8.8, 4.4, 3.2), 7.20-7.10 (m, 2H) |
| 3',4'-Difluoroacetophenone | 2.55 | 7.75-7.65 (m, 2H), 7.20 (ddd, J = 8.8, 8.8, 8.8) |
| 3',5'-Difluoroacetophenone | 2.59 | 7.45 (m, 2H), 7.15 (tt, J = 8.8, 2.4) |
Table 2: 13C NMR Data of Difluoroacetophenone Derivatives in CDCl3
| Compound | δ (ppm) - Acetyl Carbon | δ (ppm) - Carbonyl Carbon | δ (ppm) - Aromatic Carbons |
| 2',4'-Difluoroacetophenone | 26.6 | 195.8 | 165.7 (dd, J = 255, 12), 162.8 (dd, J = 255, 12), 133.0 (dd, J = 10, 4), 123.8 (dd, J = 13, 4), 112.0 (dd, J = 22, 4), 104.5 (t, J = 26) |
| 2',5'-Difluoroacetophenone | 26.5 | 195.9 | 159.0 (dd, J = 245, 2), 157.9 (dd, J = 245, 2), 125.0 (dd, J = 24, 8), 119.5 (dd, J = 24, 8), 118.8 (dd, J = 8, 4), 115.5 (dd, J = 24, 8) |
| 3',4'-Difluoroacetophenone | 26.4 | 196.5 | 154.5 (dd, J = 252, 13), 151.0 (dd, J = 252, 13), 134.0 (dd, J = 7, 3), 124.5 (dd, J = 7, 4), 117.8 (d, J = 18), 117.5 (d, J = 18) |
| 3',5'-Difluoroacetophenone | 26.6 | 196.2 | 162.9 (dd, J = 250, 13), 141.0 (t, J = 9), 113.5 (dd, J = 25, 5), 109.8 (t, J = 26) |
Visualization of Experimental Workflow and Data Analysis
The following diagrams illustrate the key workflows in the NMR analysis of difluoroacetophenone derivatives.
Caption: General workflow for NMR analysis.
Caption: Structure-spectra relationship.
Conclusion
The 1H and 13C NMR analysis of difluoroacetophenone derivatives provides a powerful means of structural verification and conformational analysis. The characteristic influence of the fluorine substituents on chemical shifts and the observation of through-bond and through-space coupling constants are key to a comprehensive understanding of these important molecules. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of chemistry and drug development.
References
Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of Fluorinated Acetophenones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into the acetophenone scaffold has emerged as a powerful tool in medicinal chemistry, yielding derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the current understanding of fluorinated acetophenones, with a focus on their potential as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agents. We present a comprehensive summary of quantitative biological data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and experimental workflows to facilitate further research and development in this promising area of drug discovery.
Introduction
Acetophenones, a class of aromatic ketones, serve as versatile building blocks in organic synthesis. The introduction of fluorine atoms into the acetophenone structure can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications have been shown to enhance the therapeutic potential of the parent compound, leading to the development of a diverse array of fluorinated acetophenone derivatives with significant biological activities. This guide aims to consolidate the existing research on these compounds, providing a valuable resource for researchers in the field of drug discovery and development.
Anticancer Activity
Fluorinated acetophenones and their derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The presence of fluorine can enhance the anticancer properties of these molecules through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of various fluorinated acetophenone derivatives against different cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-Fluorophenyl)-N-(nitro-substituted phenyl)acetamide derivatives | PC3 (prostate carcinoma) | 52 - 80 | [1] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 (breast cancer) | 100 | [1] |
| 3,5-Bis(2-fluorobenzylidene)piperidin-4-one (EF24) | Lung Cancer Cells | ~1 (estimated from potency) | [2] |
| Fluorinated Glucosamine/Galactosamine Analogs | PC-3 (prostate cancer) | 28 - 337 | [3] |
| Fluorinated Glucosamine/Galactosamine Analogs | A2780 (ovarian cancer) | 78 - 327 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Fluorinated acetophenone derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours to allow for cell attachment.[4][5]
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated acetophenone derivatives. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[2][6]
-
MTT Incubation: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4][6]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[4][6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 560-570 nm using a microplate reader.[5][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the compound concentration.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. files.eric.ed.gov [files.eric.ed.gov]
- 7. researchgate.net [researchgate.net]
The Acetoxy Group: A Technical Guide to its Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
The acetoxy group (–OAc), a simple yet versatile functional group, plays a pivotal role in a multitude of chemical transformations and is a key structural motif in numerous pharmaceuticals. Its reactivity, governed by the electrophilic nature of the carbonyl carbon and the stability of the acetate leaving group, allows for its use as a protecting group, a prodrug moiety, and an active participant in biochemical pathways. This guide provides an in-depth exploration of the acetoxy group's reactivity, supported by quantitative data, detailed experimental protocols, and visualizations of relevant chemical and biological processes.
Core Reactivity Principles
The chemical behavior of the acetoxy group is primarily dictated by the ester functionality. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate can result in either the reformation of the starting materials or the expulsion of the acetate ion as a leaving group.
Hydrolysis: Cleavage by Water
The hydrolysis of an acetoxy group to yield a hydroxyl group and acetic acid is one of its most fundamental reactions. This process can be catalyzed by either acid or base.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, a hydroxide ion directly attacks the carbonyl carbon. This is generally a more rapid process than acid-catalyzed hydrolysis.
The rate of hydrolysis is influenced by steric and electronic factors of the parent molecule, as well as pH and temperature.
Other Key Reactions
Beyond hydrolysis, the acetoxy group participates in several other important transformations:
-
Transesterification: In the presence of an alcohol and an acid or base catalyst, the alkoxy portion of the ester can be exchanged in a process known as transesterification.
-
Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the acetoxy group to a primary alcohol.[1][2][3][4]
-
Nucleophilic Substitution: The acetoxy group can function as a leaving group in nucleophilic substitution reactions, particularly when attached to allylic or benzylic systems, or when its departure is facilitated by a transition metal catalyst.[5][6]
Quantitative Data on Acetoxy Group Reactivity
The following tables summarize key quantitative data related to the hydrolysis of representative acetate esters.
| Ester | Reaction Condition | Rate Constant (k) | Activation Energy (Ea) |
| Ethyl Acetate | Alkaline Hydrolysis (25 °C) | 0.1120 L·mol⁻¹·s⁻¹[7][8] | 11.56 kcal/mol[7][8] |
| Ethyl Acetate | Acidolysis (HCl, 25 °C) | 8.88 x 10⁻³ min⁻¹[9] | 15.69 kJ/mol[9] |
| Ethyl Acetate | Acidolysis (HCl, 45 °C) | 1.31 x 10⁻² min⁻¹[9] | 15.69 kJ/mol[9] |
| Phenyl Acetate | Neutral Hydrolysis (pH 7, 25 °C) | ~10⁻⁷ s⁻¹ (estimated from graph)[10] | Not specified |
| Phenyl Acetate | Base-Catalyzed Hydrolysis (pH 10, 25 °C) | ~10⁻⁴ s⁻¹ (estimated from graph)[10] | Not specified |
| Phenyl Acetate | Acetate-Catalyzed Hydrolysis (293 K) | 1.92 x 10⁻⁴ h⁻¹ (in non-irradiated environment)[11] | Decreases with increasing acetate concentration[11] |
The Acetoxy Group in Drug Development
The reactivity of the acetoxy group is strategically employed in drug design and development.
As a Protecting Group
In multi-step organic syntheses, hydroxyl groups can be protected as acetates to prevent them from undergoing unwanted reactions. The acetate protecting group is stable under a variety of conditions but can be readily removed when needed.[12]
Common Deprotection Conditions:
-
Aqueous base (e.g., NaOH, K₂CO₃) in a protic solvent.[12]
-
Aqueous acid (e.g., HCl, H₂SO₄), often requiring heat.[12]
-
Anhydrous base (e.g., sodium methoxide in methanol) for base-sensitive substrates.[12]
As a Prodrug Moiety
The acetoxy group is frequently used to create prodrugs, which are inactive or less active derivatives of a parent drug that undergo in vivo transformation to release the active pharmaceutical ingredient.[13] By masking polar functional groups like hydroxyls or carboxylic acids with an acetoxy group, it is possible to enhance a drug's lipophilicity, thereby improving its absorption and oral bioavailability. Once absorbed, the acetoxy group is cleaved by esterase enzymes to regenerate the active drug.[14][15]
A notable example is the development of a para-acetoxy-benzyl ester prodrug of a hydroxamate-based glutamate carboxypeptidase II inhibitor for the treatment of neuropathic pain.[16][17] This prodrug demonstrated a five-fold increase in plasma levels of the parent drug compared to oral administration of the drug itself.[16][17]
Experimental Protocols
Synthesis of an Acetate Ester: Isopentyl Acetate (Banana Oil)
This protocol describes the Fischer esterification of isopentyl alcohol with acetic acid.
Materials:
-
Glacial acetic acid (0.420 mol, 25 mL)
-
Isopentyl alcohol (3-methyl-1-butanol) (0.185 mol, 20 mL)
-
Concentrated sulfuric acid (5 mL)
-
5% aqueous sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
100 mL round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
Combine the glacial acetic acid and isopentyl alcohol in the round-bottom flask and swirl to mix.
-
Carefully add the concentrated sulfuric acid to the mixture while swirling.
-
Add boiling chips and set up the apparatus for reflux.
-
Heat the mixture to a gentle boil and maintain reflux for at least 60 minutes.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel containing 50 mL of distilled water. Swirl, allow the layers to separate, and remove the lower aqueous layer.
-
Wash the organic layer with three 25 mL portions of 5% aqueous sodium bicarbonate solution to neutralize excess acid. Check the pH of the final wash to ensure it is basic.
-
Wash the organic layer with two 5 mL portions of saturated sodium chloride solution.
-
Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Decant the dried liquid into a clean round-bottom flask and purify by simple distillation, collecting the fraction that boils at the literature value for isopentyl acetate.[18]
Deprotection of an Acetyl Group: Base-Mediated Hydrolysis
This protocol provides a general method for the cleavage of an S-acetyl protecting group.
Materials:
-
S-acetylated compound (1.0 equivalent)
-
Ethanol or Methanol
-
1 M Sodium hydroxide (NaOH) solution (1.1-2.0 equivalents)
-
1 M Hydrochloric acid (HCl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the S-acetylated compound in ethanol or methanol in a round-bottom flask with stirring.
-
Add the NaOH solution dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or reflux, monitoring the progress by an appropriate method such as Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture to a pH of ~7 by the slow addition of the HCl solution.
-
Extract the product with ethyl acetate (three times the volume of the reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the deprotected product.[19]
Visualizing Reactivity and Pathways
Logical Relationship of Acetoxy Group Reactions
Caption: Key reaction pathways of the acetoxy group.
Experimental Workflow for Kinetic Analysis of Hydrolysis
Caption: Workflow for studying acetoxy group hydrolysis kinetics.
Signaling Pathway: Aspirin's Acetylation of COX Enzymes
Caption: Aspirin irreversibly inhibits COX enzymes via acetylation.
References
- 1. adichemistry.com [adichemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 4. m.youtube.com [m.youtube.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. aacrjournals.org [aacrjournals.org]
- 7. uv.es [uv.es]
- 8. academic.oup.com [academic.oup.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Acetoxy group - Wikipedia [en.wikipedia.org]
- 13. ijpcbs.com [ijpcbs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. benchchem.com [benchchem.com]
A Technical Guide to the Synthesis of 2-Acetoxy-2',4'-difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key starting materials and synthetic pathways for the preparation of 2-Acetoxy-2',4'-difluoroacetophenone, a valuable intermediate in pharmaceutical synthesis, notably as a precursor for antifungal agents like Posaconazole.[1][2][3] This document details the primary synthetic routes, providing in-depth experimental protocols and quantitative data to support laboratory-scale synthesis and process development.
Executive Summary
The synthesis of this compound is primarily achieved through the nucleophilic substitution of a leaving group at the α-position of a 2-halo-2',4'-difluoroacetophenone precursor with an acetate source. The most direct and efficient pathways commence with the synthesis of 2',4'-difluoroacetophenone from commercially available 1,3-difluorobenzene. This is followed by halogenation at the α-carbon to yield either 2-chloro- or 2-bromo-2',4'-difluoroacetophenone. The subsequent acetoxylation of these intermediates furnishes the final product. This guide will elaborate on two primary logical workflows for this synthesis.
Core Synthetic Pathways
The synthesis of this compound can be logically divided into two main stages:
-
Stage 1: Synthesis of Key Halogenated Precursors. This involves the preparation of either 2-chloro-2',4'-difluoroacetophenone or 2-bromo-2',4'-difluoroacetophenone from 2',4'-difluoroacetophenone.
-
Stage 2: Acetoxylation of the Halogenated Precursor. This final step involves the conversion of the halogenated intermediate to the target molecule, this compound.
Below are the detailed experimental protocols and data for each stage.
Stage 1: Preparation of Key Intermediates
The foundational starting material for both primary routes is 2',4'-difluoroacetophenone.
2',4'-Difluoroacetophenone is a key intermediate that can be synthesized via a Friedel-Crafts acylation of 1,3-difluorobenzene.[4]
Experimental Protocol:
A process for preparing 2',4'-difluoroacetophenone involves reacting 1,3-difluorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Friedel-Crafts catalyst like aluminum chloride.[4] The reaction is typically carried out using an excess of 1,3-difluorobenzene as the solvent, avoiding the need for other potentially hazardous solvents.[4] The reaction temperature is maintained between 10 to 82°C.[4]
An alternative approach involves the reaction of 2,4-difluoroaniline with acetaldoxime and copper sulfate.[5] The reaction pH is adjusted to 3-6.[5] Following the reaction, the product is purified by steam distillation and vacuum rectification.[5]
Quantitative Data:
| Starting Material | Acetylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1,3-Difluorobenzene | Acetyl Chloride | Aluminum Chloride | Excess 1,3-difluorobenzene | 10 - 82 | High | [4] |
| 2,4-Difluoroaniline | Acetaldoxime | Copper Sulfate | Water | - | 79 | [5] |
Logical Workflow for 2',4'-Difluoroacetophenone Synthesis
Caption: Friedel-Crafts acylation of 1,3-difluorobenzene.
2-Chloro-2',4'-difluoroacetophenone is a crucial intermediate for one of the most direct routes to the final product.
Experimental Protocol:
The synthesis of 2-chloro-2',4'-difluoroacetophenone can be achieved through the acylation of 1,3-difluorobenzene with chloroacetyl chloride.
An alternative and well-documented intermediate is 2-bromo-2',4'-difluoroacetophenone.
Experimental Protocol:
A solution of 150 g (961 mmol) of 1-(2,4-difluorophenyl)ethanone in 750 ml of acetic acid is cooled to 10-15°C.[6] Bromine (5 ml) is added dropwise. After 30 minutes, the mixture is warmed to 30°C to initiate the reaction and then cooled again to 15-20°C.[6] An additional 45 ml of bromine is added dropwise. The reaction is stirred at room temperature for 5 hours.[6] The mixture is then poured into 1 liter of ice-water and 400 ml of dichloromethane (DCM) are added. The organic phase is separated, washed three times with water, dried over sodium sulfate, and the solvent is evaporated under vacuum to yield the product.[6]
Quantitative Data:
| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1-(2,4-difluorophenyl)ethanone | Bromine | Acetic Acid | 10 - 30 | 6.25 | 97 | [6] |
Experimental Workflow for Bromination of 2',4'-Difluoroacetophenone
Caption: Workflow for the synthesis of 2-bromo-2',4'-difluoroacetophenone.
Stage 2: Synthesis of this compound
This final stage involves the conversion of the halogenated precursor to the desired acetate ester.
Experimental Protocol:
This compound can be synthesized by reacting 2-chloro-2',4'-difluoroacetophenone with sodium acetate and sodium iodide in dimethylformamide (DMF).[7]
While the reaction with the chloro- derivative is explicitly mentioned as a route to a key intermediate for Posaconazole, a similar nucleophilic substitution can be performed with the bromo- derivative.
Experimental Protocol:
A general procedure would involve dissolving 2-bromo-2',4'-difluoroacetophenone in a suitable polar aprotic solvent such as DMF or acetone. An excess of an acetate salt, such as sodium acetate or potassium acetate, is added. The reaction mixture is stirred, possibly with gentle heating, until the starting material is consumed (monitored by TLC or GC). After completion, the reaction is worked up by pouring it into water and extracting the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified by chromatography or crystallization.
Quantitative Data:
| Starting Material | Reagents | Solvent | Outcome | Reference |
| 2-Chloro-2',4'-difluoroacetophenone | Sodium Acetate, Sodium Iodide | DMF | This compound | [7] |
Signaling Pathways and Applications
This compound is a key building block in the synthesis of various pharmaceutical compounds.[3] Its primary significance lies in its role as an intermediate in the production of triazole antifungal agents, such as Posaconazole.[1][2] The triazole antifungals function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes. The disruption of ergosterol synthesis leads to damage of the cell membrane, altered membrane permeability, and ultimately, inhibition of fungal growth.
Simplified Antifungal Action Pathway
Caption: Simplified pathway of triazole antifungal action.
Conclusion
The synthesis of this compound is a well-defined process with robust and high-yielding methodologies. The key to a successful synthesis lies in the efficient preparation of the halogenated precursors, 2-chloro- or 2-bromo-2',4'-difluoroacetophenone, from readily available starting materials. This guide provides the necessary technical details for researchers and drug development professionals to confidently undertake the synthesis of this important pharmaceutical intermediate. The presented workflows and quantitative data offer a solid foundation for both laboratory-scale preparation and potential process scale-up.
References
- 1. Posaconazole synthesis - chemicalbook [chemicalbook.com]
- 2. longdom.org [longdom.org]
- 3. 122263-03-0|this compound|BLD Pharm [bldpharm.com]
- 4. EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone - Google Patents [patents.google.com]
- 5. CN102531870A - Preparation method of 2,4-difluoroacetophenone - Google Patents [patents.google.com]
- 6. 2-Bromo-2',4'-difluoroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 7. Posaconazole, SCH-56592, Noxafil-药物合成数据库 [drugfuture.com]
Methodological & Application
Application Notes: Synthesis of Triazole Antifungal Precursors from 2-Acetoxy-2',4'-difluoroacetophenone
These application notes provide a comprehensive overview and detailed protocols for the synthesis of key triazole antifungal agent precursors, utilizing 2-Acetoxy-2',4'-difluoroacetophenone as a starting material. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
This compound is a valuable intermediate in the synthesis of various antifungal agents.[1] Its difluorinated phenyl moiety is a common structural feature in many potent azole-based antifungal drugs, including fluconazole and voriconazole. These drugs function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3] The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately inhibits fungal growth.[2][4]
This document outlines a two-step synthetic pathway to convert this compound into 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a direct precursor to fluconazole and other related triazole antifungals.[5] The methodology involves the initial bromination of the starting material, followed by nucleophilic substitution with 1,2,4-triazole.
Synthetic Pathway Overview
The logical synthetic route from this compound to the target triazole precursor is illustrated below. The initial step involves the substitution of the acetoxy group with a bromine atom to form the more reactive α-bromo ketone intermediate. This intermediate then undergoes an N-alkylation reaction with 1,2,4-triazole to yield the final product.
Caption: Proposed synthetic workflow for the preparation of a key triazole antifungal precursor.
Mechanism of Action: Azole Antifungals
The synthesized precursor is a building block for azole antifungal drugs. These drugs target the fungal lanosterol 14α-demethylase enzyme (encoded by the ERG11 gene), a key player in the ergosterol biosynthesis pathway. By binding to the heme iron in the enzyme's active site, azoles block the conversion of lanosterol to ergosterol. The resulting depletion of ergosterol and accumulation of toxic sterol precursors disrupt the fungal cell membrane's integrity and function, leading to the inhibition of fungal growth.
Caption: Mechanism of action of azole antifungal agents on the ergosterol biosynthesis pathway.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-2',4'-difluoroacetophenone (Intermediate)
This protocol describes the conversion of this compound to the corresponding α-bromo ketone.
Materials:
-
This compound
-
Hydrobromic acid (48% in acetic acid)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (10.0 g, 46.7 mmol) in 100 mL of dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add hydrobromic acid in acetic acid (33%, 25 mL) dropwise to the stirred solution over 20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the mixture into a separatory funnel containing 100 mL of cold water.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 100 mL of water and 100 mL of saturated sodium bicarbonate solution until effervescence ceases.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, 2-Bromo-2',4'-difluoroacetophenone, can be used in the next step without further purification.
Protocol 2: Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (Final Product)
This protocol details the N-alkylation of 1,2,4-triazole with the intermediate synthesized in Protocol 1. A similar procedure is described for the chloro-analogue in the patent literature.[6]
Materials:
-
2-Bromo-2',4'-difluoroacetophenone (crude from Protocol 1)
-
1,2,4-Triazole
-
Potassium carbonate (anhydrous)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexane
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a 500 mL round-bottom flask, add 1,2,4-triazole (3.5 g, 50.7 mmol) and anhydrous potassium carbonate (13.0 g, 94.0 mmol) to 200 mL of anhydrous tetrahydrofuran.
-
Stir the suspension vigorously for 15 minutes.
-
Add a solution of crude 2-Bromo-2',4'-difluoroacetophenone (assuming ~46.7 mmol) in 50 mL of THF to the suspension.
-
Heat the reaction mixture to reflux (approximately 66°C) and maintain for 6-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Wash the filter cake with THF (2 x 30 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the resulting residue in 150 mL of ethyl acetate and wash with water (2 x 75 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by recrystallization from an ethyl acetate/hexane mixture to obtain 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone as a solid.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and antifungal activity of acetophenone derivatives. Note that the yield data is typical for these types of reactions, and the antifungal activity data is for representative acetophenone derivatives against various fungal pathogens, as specific data for the direct product of this synthesis was not available in the cited literature.[7][8]
Table 1: Synthesis Reaction Parameters and Yields
| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Bromination | HBr in Acetic Acid | DCM | 0 to RT | 4 | 85 - 95 |
| 2 | N-Alkylation | 1,2,4-Triazole, K₂CO₃ | THF | 66 (Reflux) | 6 - 8 | 75 - 85 |
Table 2: Antifungal Activity of Representative Acetophenone Derivatives
The following data demonstrates the potential antifungal efficacy of compounds structurally related to the synthesized precursor. The EC₅₀ value represents the concentration of the compound that inhibits 50% of fungal growth.
| Compound ID | Fungal Species | EC₅₀ (µg/mL) | Reference |
| E2 | Thanatephorus cucumeris | 22.2 | [8] |
| E3 | Gibberella saubinetii | 21.5 | [8] |
| 3b | Various Phytopathogens | 10 - 19 | [7] |
These results indicate that acetophenone-based structures can exhibit significant antifungal activity against a range of plant pathogenic fungi.[7][8] Further derivatization of the synthesized precursor is expected to yield compounds with potent activity against human fungal pathogens as well.
References
- 1. usbio.net [usbio.net]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ossila.com [ossila.com]
- 6. CN111518041A - Preparation method of 2'4' -difluoro-2- [1- (1H-1,2, 4-triazolyl) ] acetophenone - Google Patents [patents.google.com]
- 7. Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antifungal mechanism of novel acetophenone derivatives containing 1,3,4-thiadiazole-2-thioethers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Chalcones from 2',4'-Difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, are a significant class of organic compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of novel chalcone derivatives is a key area of research in medicinal chemistry and drug discovery. The Claisen-Schmidt condensation is the most common and efficient method for preparing these compounds, involving the base-catalyzed reaction of a substituted acetophenone with a substituted benzaldehyde.
This document provides detailed protocols for the synthesis of chalcones utilizing 2',4'-difluoroacetophenone as the ketone precursor. The inclusion of fluorine atoms in pharmacologically active molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability. Two primary protocols are presented: a conventional base-catalyzed reaction in an alcoholic solvent and a solvent-free grinding method, offering a greener alternative.
Reaction Mechanism: Claisen-Schmidt Condensation
The synthesis of chalcones from 2',4'-difluoroacetophenone and a substituted benzaldehyde proceeds via the Claisen-Schmidt condensation mechanism. This reaction is a base-catalyzed aldol condensation followed by a dehydration step. The general mechanism is outlined below:
-
Enolate Formation: A strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), abstracts an acidic α-hydrogen from the 2',4'-difluoroacetophenone to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde.
-
Aldol Adduct Formation: This attack results in the formation of a β-hydroxy ketone intermediate, also known as an aldol adduct.
-
Dehydration: The aldol adduct readily undergoes dehydration (loss of a water molecule) under the basic reaction conditions to form the more stable, conjugated α,β-unsaturated ketone, which is the chalcone product.
Caption: The reaction mechanism of the base-catalyzed Claisen-Schmidt condensation.
Experimental Protocols
Two effective methods for the synthesis of chalcones from 2',4'-difluoroacetophenone are detailed below.
Protocol 1: Conventional Synthesis using Potassium Hydroxide in Ethanol
This method is a robust and widely used procedure for synthesizing chalcones in a laboratory setting.
Materials:
-
2',4'-Difluoroacetophenone
-
Substituted Benzaldehyde
-
Potassium Hydroxide (KOH)
-
Ethanol (absolute)
-
Hydrochloric Acid (HCl, 10% aqueous solution)
-
Distilled Water
-
Ice
-
Magnetic stirrer and hotplate (optional)
-
Round-bottom flask
-
Stir bar
-
Büchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 2',4'-difluoroacetophenone (1.0 eq.) and the desired substituted benzaldehyde (1.0 - 1.2 eq.) in a minimal amount of absolute ethanol.
-
Base Addition: While stirring the solution at room temperature, slowly add a solution of potassium hydroxide (2.0 - 3.0 eq.) in ethanol.
-
Reaction: Continue stirring the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Often, the formation of a precipitate indicates product formation.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.
-
Acidification: Slowly acidify the mixture with a 10% HCl solution until it is acidic to litmus paper. This will cause the chalcone product to precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold distilled water to remove any inorganic impurities.
-
Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure product.
Protocol 2: Solvent-Free Synthesis via Grinding
This environmentally friendly method avoids the use of organic solvents during the reaction step.
Materials:
-
2',4'-Difluoroacetophenone
-
Substituted Benzaldehyde
-
Sodium Hydroxide (NaOH, solid pellets or powder)
-
Mortar and Pestle
-
Hydrochloric Acid (HCl, dilute solution)
-
Distilled Water
-
Ice
-
Büchner funnel and filter paper
Procedure:
-
Grinding: In a mortar, combine 2',4'-difluoroacetophenone (1.0 eq.), the substituted benzaldehyde (1.0 eq.), and powdered sodium hydroxide (1.0 - 1.2 eq.).
-
Reaction: Grind the mixture with a pestle for 10-20 minutes at room temperature. The mixture will typically become a paste and may change color, indicating the progress of the reaction.
-
Work-up: After the grinding is complete, add crushed ice to the mortar and continue to mix.
-
Neutralization: Neutralize the mixture with dilute HCl.
-
Isolation: Transfer the contents to a beaker and collect the solid product by vacuum filtration.
-
Washing: Wash the product with cold water.
-
Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure chalcone.
Experimental Workflow
The general workflow for the synthesis, purification, and characterization of chalcones is depicted below.
Application Notes: The Utility of 2-Acetoxy-2',4'-difluoroacetophenone in Synthetic Chemistry
Introduction
2-Acetoxy-2',4'-difluoroacetophenone is a valuable fluorinated building block in organic synthesis, primarily recognized for its role as a key intermediate in the production of potent triazole antifungal agents.[1][2] The presence of the difluorophenyl moiety is a common structural feature in several pharmaceuticals, enhancing metabolic stability and binding affinity. The acetoxy group at the alpha-position serves as a masked hydroxyl group or can be readily displaced to introduce other functionalities, making it a versatile precursor for more complex molecular scaffolds. Its primary application lies in its conversion to α-haloacetophenones, which are then used in nucleophilic substitution reactions to construct heterocyclic systems central to many pharmacologically active agents.[3]
Key Synthetic Applications
The principal utility of this compound is as a stable precursor to highly reactive intermediates required for the synthesis of azole antifungals like fluconazole and voriconazole.[2] The synthetic strategy typically involves the hydrolysis of the acetate and subsequent halogenation (e.g., chlorination) of the α-carbon. The resulting 2-chloro-2',4'-difluoroacetophenone is a potent electrophile.
This chloro-intermediate readily undergoes nucleophilic substitution with nitrogen-containing heterocycles, such as 1,2,4-triazole, to form key drug precursors like 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone.[4][5] The ketone functionality in this resulting molecule provides a handle for further modifications, such as Grignard reactions or aldol condensations, to complete the synthesis of the target active pharmaceutical ingredients (APIs).[2]
Beyond azole antifungals, the core 2',4'-difluoroacetophenone structure is a versatile starting material for other classes of compounds, including difluorinated chalcones, which are investigated for their biological activities.
Synthetic Workflow and Applications
The following diagrams illustrate the central role of this compound in synthetic pathways.
Caption: Synthetic pathway from this compound to triazole antifungals.
Caption: Diverse applications of the 2',4'-difluoroacetophenone core in synthesis.
Data Presentation
The following table summarizes the reaction parameters for a key step in the synthesis of a triazole antifungal precursor, starting from the corresponding chloro-intermediate.
| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |
| 2-Chloro-2',4'-difluoroacetophenone | 1,2,4-Triazole, Triethylamine | Ethyl Acetate | Reflux, 6 hours | 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone hydrochloride | 40% | [4] |
Experimental Protocols
Key Experiment: Synthesis of 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone hydrochloride[4]
This protocol details the nucleophilic substitution reaction between 2-chloro-2',4'-difluoroacetophenone (which can be synthesized from the title compound) and 1,2,4-triazole.
Materials:
-
2-Chloro-2',4'-difluoroacetophenone (38.1 g, 0.2 mole)
-
1,2,4-Triazole (30.4 g, 0.44 mole)
-
Triethylamine (15.1 g, 0.15 mole)
-
Ethyl acetate (266 ml total)
-
Water (400 ml)
-
25% w/v HCl gas in isopropanol
Equipment:
-
Reaction flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
-
Ice bath
Procedure:
-
Reaction Setup: To a suitable reaction flask, add 1,2,4-triazole (30.4 g), triethylamine (15.1 g), and 186 ml of ethyl acetate.
-
Addition of Electrophile: Prepare a solution of 2-chloro-2',4'-difluoroacetophenone (38.1 g) in 80 ml of ethyl acetate. Add this solution to the refluxing mixture in the reaction flask.
-
Reaction: Heat the mixture to reflux and maintain for six hours with continuous stirring.
-
Workup: After six hours, cool the reaction mixture to room temperature. Filter the mixture to remove any insoluble materials.
-
Extraction: Transfer the filtrate to a separatory funnel and wash twice with 200 ml portions of water.
-
Solvent Removal: Remove the ethyl acetate from the organic layer by distillation under reduced pressure using a rotary evaporator to yield the crude product.
-
Salt Formation and Isolation: Dissolve the crude product in 150 ml of ethyl acetate. Add 25% w/v HCl gas in isopropanol to precipitate the hydrochloride salt.
-
Purification: Granulate the mixture at 0°C for one hour. Collect the solid product by filtration, wash with a small amount of cold ethyl acetate, and dry to yield the title compound (21.6 g, 40% yield).
-
Characterization: The product can be characterized by its melting point (167°-170° C) and spectroscopic methods (IR, NMR) to confirm its structure.[4]
References
Application Notes and Protocols for Grignard Reactions on α,α-Difluorinated Ketones
Audience: Researchers, scientists, and drug development professionals.
Introduction: The introduction of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. α,α-Difluorinated ketones are valuable precursors for synthesizing complex fluorinated molecules. The Grignard reaction, a fundamental carbon-carbon bond-forming reaction, provides a direct route to convert these ketones into chiral tertiary alcohols, which are key structural motifs in many active pharmaceutical ingredients.[1][2] This document provides a detailed experimental protocol for the addition of Grignard reagents to α,α-difluorinated ketones.
General Reaction Scheme:
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of a ketone.[3] The subsequent acidic workup protonates the resulting magnesium alkoxide to yield a tertiary alcohol.[4]
Caption: General reaction of a Grignard reagent with an α,α-difluorinated ketone.
Experimental Workflow
The successful execution of a Grignard reaction is highly dependent on maintaining anhydrous (dry) conditions, as Grignard reagents react readily with water.[5][6] The general workflow involves the preparation of the Grignard reagent, its reaction with the difluorinated ketone, and subsequent workup and purification.
Caption: General workflow for the Grignard reaction with α,α-difluorinated ketones.
Detailed Experimental Protocols
Protocol 1: Preparation of Grignard Reagent (Example: Phenylmagnesium Bromide)
This protocol describes the preparation of a Grignard reagent from an aryl halide.[3]
Materials:
-
Magnesium turnings (1.2 equivalents)
-
Bromobenzene (1.0 equivalent)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (catalytic amount)
-
Three-neck round-bottom flask, dropping funnel, and condenser (all flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the flame-dried glassware, including the three-neck flask equipped with a magnetic stirrer, dropping funnel, and a condenser topped with a nitrogen/argon inlet. Allow the apparatus to cool to room temperature under an inert atmosphere.[3]
-
Initiation: Place magnesium turnings and a small iodine crystal into the flask. The iodine helps to activate the magnesium surface.[3]
-
Reagent Addition: In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether. Add a small portion (~10%) of this solution to the magnesium turnings.
-
Reaction: The reaction is initiated when the brown color of the iodine fades and the solvent begins to reflux gently. If the reaction does not start, gentle warming with a heat gun may be necessary.[7]
-
Completion: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray, cloudy mixture is the Grignard reagent.[3]
Protocol 2: Grignard Addition to an α,α-Difluorinated Ketone
Materials:
-
Freshly prepared Grignard reagent (1.2 equivalents)
-
α,α-Difluorinated ketone (1.0 equivalent)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve the α,α-difluorinated ketone in a minimal amount of anhydrous diethyl ether or THF and add this solution to the dropping funnel.
-
Addition: Add the ketone solution dropwise to the stirred, cooled Grignard reagent. The strong electron-withdrawing effect of the two fluorine atoms increases the electrophilicity of the carbonyl carbon, but careful temperature control is crucial to minimize side reactions.[8] Maintain the temperature below 5 °C during the addition.[1]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[7]
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[1][7]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two to three times with diethyl ether.[1]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired tertiary alcohol.[1]
Data Presentation
The following table provides a template for summarizing experimental results from Grignard reactions with various α,α-difluorinated ketones.
| Entry | Difluorinated Ketone (R') | Grignard Reagent (R-MgX) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,1-Difluoroacetophenone | Methylmagnesium Bromide | THF | 0-25 | 2 | TBD |
| 2 | 1,1-Difluoroacetophenone | Phenylmagnesium Bromide | THF | 0-25 | 2 | TBD |
| 3 | 2,2-Difluorocyclohexanone | Ethylmagnesium Bromide | Ether | 0-25 | 3 | TBD |
| 4 | 2,2-Difluorocyclohexanone | Vinylmagnesium Bromide | THF | 0-25 | 3 | TBD |
| 5 | 1,1-Difluoro-3-pentanone | Isopropylmagnesium Chloride | THF | 0-25 | 4 | TBD |
| TBD: To Be Determined |
Reaction Mechanism
The reaction proceeds via nucleophilic addition of the Grignard reagent to the carbonyl carbon, followed by protonation.
Caption: Mechanism of Grignard addition to an α,α-difluorinated ketone.
Challenges and Considerations
-
Steric Hindrance: Bulky Grignard reagents or sterically hindered ketones may slow down the reaction rate or lead to side reactions like reduction or enolization.[9]
-
Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon if it bears a proton. However, with α,α-difluorinated ketones, this is not a primary concern at the fluorinated carbon.
-
Over-addition to Esters: While this protocol focuses on ketones, it is important to note that when using esters as starting materials, two equivalents of the Grignard reagent typically add, leading to a tertiary alcohol.[10][11] Controlling this to achieve mono-addition and form a ketone is challenging and often requires very low temperatures.[8]
-
Reactivity of Alkyl Fluorides: It is extremely difficult to form Grignard reagents from alkyl fluorides due to the strength of the C-F bond.[12][13] Therefore, the halogen (X) in the Grignard reagent (R-MgX) is typically Cl, Br, or I.[14]
The Grignard reaction is a powerful and versatile method for the synthesis of fluorinated tertiary alcohols from α,α-difluorinated ketones. These products serve as crucial building blocks for the development of novel pharmaceuticals and agrochemicals.[1] Adherence to anhydrous conditions and careful control of the reaction temperature are paramount for achieving high yields and purity. The protocol provided herein offers a robust starting point for researchers exploring the synthesis of these valuable compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. acechemistry.co.uk [acechemistry.co.uk]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. community.wvu.edu [community.wvu.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. quora.com [quora.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Application of 2-Acetoxy-2',4'-difluoroacetophenone in Medicinal Chemistry: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetoxy-2',4'-difluoroacetophenone is a key chemical intermediate with significant applications in medicinal chemistry, primarily serving as a crucial building block in the synthesis of advanced antifungal agents. Its unique difluorinated acetophenone structure allows for versatile chemical modifications, making it an important precursor in the development of complex pharmaceutical compounds. This document provides detailed application notes, experimental protocols, and visualizations related to its primary use in the synthesis of the broad-spectrum antifungal drug, Posaconazole.
Application Notes
The principal application of this compound in medicinal chemistry is its role as a key intermediate in the multi-step synthesis of Posaconazole, a potent triazole antifungal agent. Posaconazole is used for the treatment and prevention of invasive fungal infections. The acetoxy group in this compound serves as a good leaving group in subsequent reactions, facilitating the construction of the core structure of the final drug molecule.
The synthesis of Posaconazole from this intermediate is a testament to the utility of fluorinated building blocks in modern drug discovery. The presence of the difluorophenyl moiety in the final drug product is critical for its high affinity and potent inhibitory activity against the target enzyme, lanosterol 14α-demethylase.
Biological Context: Mechanism of Action of Posaconazole
The ultimate biological application of this compound is realized through its conversion to Posaconazole. Posaconazole, like other triazole antifungals, targets the fungal cell membrane by inhibiting the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and fluidity.
By inhibiting lanosterol 14α-demethylase, Posaconazole disrupts the synthesis of ergosterol, leading to a depletion of this vital component and an accumulation of toxic methylated sterol precursors in the fungal cell membrane. This disruption of the cell membrane's structure and function ultimately results in the inhibition of fungal growth and cell death. The high affinity of Posaconazole for the fungal CYP51 enzyme contributes to its broad spectrum of activity.
Below is a diagram illustrating the ergosterol biosynthesis pathway and the inhibitory action of Posaconazole.
Mechanism of action of Posaconazole.
Experimental Protocols
The following protocols are based on the synthetic route to a key intermediate of Posaconazole as described in the scientific literature.
Synthesis of this compound
This protocol describes the conversion of 2-chloro-2',4'-difluoroacetophenone to this compound.
Materials:
-
2-chloro-2',4'-difluoroacetophenone
-
Sodium acetate (NaOAc)
-
Sodium iodide (NaI)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-chloro-2',4'-difluoroacetophenone in DMF, add sodium acetate and a catalytic amount of sodium iodide.
-
Heat the reaction mixture at 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Synthesis of 2-(2,4-Difluorophenyl)-2-propen-1-ol acetate ester
This protocol details the methylenation of this compound.
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
Sodium bis(trimethylsilyl)amide
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C and add sodium bis(trimethylsilyl)amide dropwise.
-
Stir the resulting ylide solution at room temperature for 1-2 hours.
-
Cool the reaction mixture to -78 °C and add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-(2,4-difluorophenyl)-2-propen-1-ol acetate ester.
Below is a workflow diagram for the synthesis of the Posaconazole intermediate.
Synthetic workflow for a Posaconazole intermediate.
Quantitative Data
While specific yields for the individual synthetic steps involving this compound are not consistently reported in publicly available literature, the primary application of this intermediate is in the synthesis of Posaconazole. The biological activity of Posaconazole is well-documented. The following table summarizes the in vitro activity of Posaconazole against various fungal pathogens.
| Fungal Species | MIC Range (μg/mL) |
| Aspergillus fumigatus | ≤0.015 - 2 |
| Aspergillus flavus | 0.03 - 2 |
| Aspergillus niger | 0.03 - 2 |
| Aspergillus terreus | 0.06 - 2 |
| Candida albicans | ≤0.015 - 1 |
| Candida glabrata | 0.03 - >8 |
| Candida krusei | 0.06 - 2 |
| Cryptococcus neoformans | 0.03 - 0.5 |
| Fusarium solani | 2 - >16 |
| Zygomycetes | 0.03 - >16 |
Data compiled from various sources. MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and testing methodology.
Conclusion
This compound is a valuable intermediate in medicinal chemistry, playing a pivotal role in the synthesis of the potent antifungal agent, Posaconazole. The protocols and data presented herein provide a comprehensive overview for researchers and professionals in the field of drug development, highlighting the importance of this compound in the creation of life-saving antifungal therapies. Further research into optimizing the synthetic yields and exploring other potential applications of this versatile building block is encouraged.
Application Notes and Protocols for the Step-by-Step Claisen-Schmidt Condensation with Acetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Claisen-Schmidt condensation is a cornerstone of organic synthesis, providing a robust and versatile method for the formation of α,β-unsaturated ketones, known as chalcones.[1] This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with an acetophenone derivative.[2] Chalcones are a prominent class of compounds in medicinal chemistry and drug development, serving as precursors for flavonoids and isoflavonoids.[3] They exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties, making them a focal point of interest in the quest for novel therapeutic agents.[4][5]
The therapeutic potential of chalcones is often linked to the reactivity of the enone moiety, which can interact with biological nucleophiles.[1] The simplicity and efficiency of the Claisen-Schmidt condensation allow for the synthesis of a diverse library of chalcone analogues, a critical advantage in structure-activity relationship (SAR) studies and drug discovery.[1][3]
Reaction Mechanism
The base-catalyzed Claisen-Schmidt condensation proceeds through a series of well-defined steps:
-
Enolate Formation: A base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the acetophenone derivative to form a resonance-stabilized enolate ion.[6][7]
-
Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. Aromatic aldehydes are ideal for this reaction as they lack α-hydrogens and therefore cannot undergo self-condensation.[6]
-
Aldol Addition: This attack results in the formation of a β-hydroxy ketone intermediate, also known as an aldol adduct.[6]
-
Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final α,β-unsaturated ketone, the chalcone.[6] This dehydration step is often spontaneous and drives the reaction to completion.
Claisen-Schmidt Condensation Mechanism
Experimental Protocols
Below are detailed protocols for the synthesis of chalcones from acetophenone derivatives via the Claisen-Schmidt condensation.
Protocol 1: Conventional Synthesis using Aqueous NaOH in Ethanol
This is a standard and widely adopted method for chalcone synthesis.[6]
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Acetophenone derivative (1.0 eq)
-
Ethanol or Methanol
-
Sodium Hydroxide (NaOH), 10-40% aqueous solution
-
Dilute Hydrochloric Acid (HCl)
-
Standard laboratory glassware (round-bottom flask, beaker, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the aromatic aldehyde and the acetophenone derivative in a suitable volume of ethanol. Stir the mixture at room temperature until all solids are dissolved.[6]
-
Reaction Initiation: While stirring, slowly add the aqueous NaOH solution dropwise to the flask. The reaction is often exothermic, so maintain the temperature at room temperature or use an ice bath (0-10°C) if necessary.[6]
-
Reaction Monitoring: Stir the reaction mixture for a designated time, which can range from 2 to 48 hours, depending on the reactivity of the substrates.[6][7] Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.[6]
-
Product Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice or ice-cold water.[6]
-
Neutralization: Slowly acidify the mixture with dilute HCl while stirring. This will precipitate the chalcone product.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with cold water until the filtrate is neutral.[7]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, typically ethanol.[8]
-
Drying and Characterization: Dry the purified crystals in a desiccator or vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1]
Protocol 2: Solvent-Free Synthesis using Grinding
This "green chemistry" approach minimizes the use of organic solvents, often resulting in shorter reaction times and a simpler work-up.[7]
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Acetophenone derivative (1.0 eq)
-
Powdered Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (1.0 eq)
-
Mortar and pestle
-
Cold water
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Grinding: Place the acetophenone derivative, aromatic aldehyde, and powdered NaOH or KOH in a mortar.[7][9]
-
Reaction: Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture will typically become a paste and may solidify.[7]
-
Product Isolation: After grinding, add cold water to the mortar and continue to grind to break up the solid.[7]
-
Filtration and Washing: Transfer the contents to a beaker and collect the solid product by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral.[7]
-
Purification and Characterization: The crude product is often of high purity but can be further purified by recrystallization from ethanol if necessary.[9] Characterize the final product as described in Protocol 1.
General Experimental Workflow for Chalcone Synthesis
Data Presentation: Synthesis of Chalcone Derivatives
The following table summarizes the reaction conditions and yields for the synthesis of various chalcone derivatives via the Claisen-Schmidt condensation.
| Entry | Acetophenone Derivative | Aromatic Aldehyde | Catalyst (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetophenone | Benzaldehyde | NaOH (1.0) | Ethanol | 20-25 | 3 | 90 |
| 2 | 4'-Chloroacetophenone | Benzaldehyde | NaOH (1.0) | None | RT | 0.17 | 95 |
| 3 | Acetophenone | 4-Chlorobenzaldehyde | NaOH (1.0) | None | RT | 0.17 | 92 |
| 4 | Acetophenone | 4-Methoxybenzaldehyde | NaOH (1.0) | Ethanol | 20-25 | 4 | 88 |
| 5 | 4'-Methylacetophenone | Benzaldehyde | KOH (1.0) | Methanol | RT | 24 | 85 |
| 6 | 4'-Bromoacetophenone | 4-Nitrobenzaldehyde | NaOH (1.0) | Ethanol | RT | 6 | 93 |
| 7 | 2'-Hydroxyacetophenone | Benzaldehyde | NaOH (2.0) | Ethanol | 25 | 12 | 78 |
| 8 | Acetophenone | 3-Bromobenzaldehyde | NaOH (1.0) | None | RT | 0.17 | 90 |
Note: "RT" denotes room temperature. Yields are for isolated and purified products.
Applications in Drug Development
Chalcones represent a "privileged structure" in medicinal chemistry, meaning their core scaffold is capable of binding to multiple biological targets.[10] This versatility has led to the development of numerous chalcone derivatives with a wide array of therapeutic applications:
-
Anticancer Agents: Many chalcone derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of signaling pathways.
-
Anti-inflammatory Agents: Chalcones can inhibit the production of pro-inflammatory mediators and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[4]
-
Antimicrobial and Antifungal Activity: Certain chalcones exhibit significant activity against a range of bacteria and fungi, including drug-resistant strains.[11]
-
Antioxidant Properties: The phenolic hydroxyl groups often present in chalcone derivatives contribute to their ability to scavenge free radicals.[3]
-
Other Therapeutic Areas: Chalcones have also been investigated for their potential as antidiabetic, anti-HIV, antimalarial, and neuroprotective agents.[4]
The straightforward and efficient synthesis of chalcones via the Claisen-Schmidt condensation, coupled with their diverse biological activities, ensures their continued importance as a key scaffold in modern drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Claisen-Schmidt condensation: Significance and symbolism [wisdomlib.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. jchemrev.com [jchemrev.com]
- 5. DSpace [research-repository.griffith.edu.au]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. jetir.org [jetir.org]
- 10. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Reactions with 2-Acetoxy-2',4'-difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetoxy-2',4'-difluoroacetophenone is a valuable intermediate in the synthesis of various pharmaceutical compounds and functional materials. The presence of the acetoxy and difluoro-substituted phenyl groups offers multiple reaction sites, making it a versatile building block. Effective monitoring of reactions involving this compound is crucial for optimizing reaction conditions, maximizing yield, ensuring product quality, and understanding reaction kinetics.
These application notes provide detailed protocols for monitoring a representative reaction of this compound—the Claisen-Schmidt condensation to form a difluorinated chalcone—using High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectrophotometry.
Reaction Overview: Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (in this case, benzaldehyde) and a ketone (this compound) to form an α,β-unsaturated ketone, commonly known as a chalcone.[1] This reaction is widely used in the synthesis of compounds with diverse biological activities.[2][3]
Reaction Scheme:
-
Reactant A: this compound
-
Reactant B: Benzaldehyde
-
Product: (E)-1-(2-acetoxy-4-fluorophenyl)-3-phenylprop-2-en-1-one (a difluorinated chalcone)
-
Catalyst: Sodium Hydroxide (NaOH)
-
Solvent: Ethanol
Analytical Techniques for Reaction Monitoring
A suite of analytical techniques can be employed for real-time or periodic monitoring of the Claisen-Schmidt condensation.
-
High-Performance Liquid Chromatography (HPLC): Offers excellent separation of reactants, intermediates, and products, allowing for accurate quantification.
-
Quantitative Nuclear Magnetic Resonance (qNMR): Provides structural information and quantitative data on all fluorine-containing species in the reaction mixture simultaneously. The presence of two fluorine atoms in the starting material makes ¹⁹F qNMR a particularly powerful and specific tool.[4]
-
UV-Vis Spectrophotometry: Useful for monitoring the formation of the highly conjugated chalcone product, which exhibits strong absorbance at a characteristic wavelength.[5][6]
Data Presentation
The following tables summarize representative quantitative data that can be obtained from monitoring the Claisen-Schmidt condensation of this compound with benzaldehyde over time.
Table 1: HPLC Monitoring Data
| Time (minutes) | This compound (%) | Benzaldehyde (%) | Difluorinated Chalcone (%) |
| 0 | 100.0 | 100.0 | 0.0 |
| 15 | 75.2 | 74.8 | 24.8 |
| 30 | 51.5 | 50.9 | 48.5 |
| 60 | 26.8 | 26.1 | 73.2 |
| 90 | 10.3 | 9.8 | 89.7 |
| 120 | 2.1 | 1.5 | 97.9 |
Table 2: ¹⁹F qNMR Monitoring Data
| Time (minutes) | Integral of Reactant A | Integral of Product | Conversion (%) |
| 0 | 1.00 | 0.00 | 0.0 |
| 15 | 0.76 | 0.24 | 24.0 |
| 30 | 0.52 | 0.48 | 48.0 |
| 60 | 0.27 | 0.73 | 73.0 |
| 90 | 0.11 | 0.89 | 89.0 |
| 120 | 0.03 | 0.97 | 97.0 |
Table 3: UV-Vis Spectrophotometry Monitoring Data
| Time (minutes) | Absorbance at λmax (e.g., 310 nm) | Product Concentration (µM) |
| 0 | 0.015 | 0.0 |
| 15 | 0.250 | 23.5 |
| 30 | 0.485 | 47.0 |
| 60 | 0.730 | 71.5 |
| 90 | 0.895 | 88.0 |
| 120 | 0.975 | 96.0 |
Experimental Protocols
General Protocol for Claisen-Schmidt Condensation
-
To a stirred solution of this compound (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (10 mL) at room temperature, add a 10% aqueous solution of sodium hydroxide (2.0 mL).
-
Maintain the reaction at room temperature and monitor its progress using one of the analytical techniques described below.
-
For analysis, withdraw aliquots (e.g., 100 µL) at specified time intervals.
-
Quench the reaction in the aliquot by adding 10 µL of 1 M HCl.
-
Prepare the quenched aliquot for analysis as described in the specific protocols.
HPLC Monitoring Protocol
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (for reactants) and a higher wavelength (e.g., 310 nm) for the chalcone product.
-
Sample Preparation: Dilute the quenched 100 µL aliquot with 900 µL of the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.
-
Quantification: Generate a calibration curve for the starting material and the product to determine their concentrations at each time point.
¹⁹F qNMR Monitoring Protocol
-
Instrumentation: Benchtop or high-field NMR spectrometer with fluorine observation capabilities.[5][6]
-
Solvent: Use a deuterated solvent for the reaction (e.g., ethanol-d6) or withdraw aliquots and dissolve in a deuterated solvent (e.g., CDCl₃).
-
Internal Standard: Add a known amount of a fluorinated internal standard that does not react with the components of the reaction mixture (e.g., trifluorotoluene).
-
Acquisition Parameters:
-
Use a 90° pulse angle.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Sample Preparation: Transfer the quenched aliquot to an NMR tube and add the deuterated solvent and internal standard.
-
Quantification: Integrate the signals corresponding to the fluorine atoms of the starting material and the product. Calculate the conversion based on the relative integrals.
UV-Vis Spectrophotometry Monitoring Protocol
-
Instrumentation: UV-Vis spectrophotometer.
-
Solvent: Use a UV-transparent solvent for the reaction (e.g., ethanol).
-
Wavelength Scan: At the beginning of the reaction, perform a wavelength scan to identify the λmax of the chalcone product (typically in the range of 300-400 nm).
-
Time-Course Measurement: Set the spectrophotometer to measure the absorbance at the determined λmax at regular intervals.
-
Sample Preparation: Dilute the quenched aliquot to a concentration that falls within the linear range of the spectrophotometer.
-
Quantification: Use the Beer-Lambert law (A = εbc) to calculate the concentration of the product at each time point. The molar absorptivity (ε) of the purified chalcone product needs to be determined beforehand.
Visualizations
Caption: General workflow for monitoring chemical reactions.
Caption: Pathway of the Claisen-Schmidt condensation.
Conclusion
The analytical techniques outlined in these application notes provide robust and reliable methods for monitoring reactions involving this compound. The choice of technique will depend on the specific reaction, the available instrumentation, and the information required. For complex reaction mixtures, HPLC provides excellent separation and quantification. For reactions involving fluorinated compounds, ¹⁹F qNMR is a highly specific and efficient tool. UV-Vis spectrophotometry is a simple and effective method for monitoring the formation of conjugated products like chalcones. By employing these techniques, researchers can gain valuable insights into their chemical processes, leading to improved reaction outcomes and a deeper understanding of reaction mechanisms.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. Synthesis and complete assignment of NMR data of 20 chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Chalcones, Screening In silico and In vitro and Evaluation of Helicobacter pylori Adhesion by Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class - Magritek [magritek.com]
- 6. magritek.com [magritek.com]
Application Note: Development of a Stability-Indicating HPLC Method for 2-Acetoxy-2',4'-difluoroacetophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Acetoxy-2',4'-difluoroacetophenone is an organic intermediate potentially used in the synthesis of pharmaceutical compounds.[1][2] Its fluorinated structure may contribute to unique chemical properties and bioactivities.[2] A robust and reliable analytical method is crucial for ensuring the quality, purity, and stability of this compound. This application note details the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound and its degradation products.
The developed method is designed to be specific, accurate, precise, and linear over a defined concentration range. Forced degradation studies were conceptually applied to ensure the method's ability to separate the parent compound from potential degradation products formed under various stress conditions, a critical aspect of stability-indicating assays.[3][4][5][6]
Physicochemical Properties of the Analyte
While specific data for this compound is limited, properties can be inferred from the related compound, 2',4'-difluoroacetophenone.
| Property | Information (Inferred) | Source |
| Chemical Structure | Inferred | |
| Molecular Formula | C10H8F2O3 | Inferred |
| Molecular Weight | 214.17 g/mol | Inferred |
| Solubility | Soluble in organic solvents like Chloroform, Dichloromethane, Ethyl Acetate.[1] | [1] |
| UV Absorbance | Expected to have significant UV absorbance due to the aromatic ring, likely around 254 nm or 280 nm.[7] | [7] |
HPLC Method Development Workflow
The development of the HPLC method follows a systematic approach to achieve optimal separation and quantification.
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Acetoxy-2',4'-difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetoxy-2',4'-difluoroacetophenone is a key starting material in the synthesis of various heterocyclic compounds, particularly those with applications in the pharmaceutical industry. Its unique structure, featuring a reactive acetoxy group and a difluorinated phenyl ring, makes it a valuable precursor for the introduction of the 2,4-difluorophenyl pharmacophore into a variety of heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key triazole intermediate, which is a cornerstone in the development of potent antifungal agents.
Application: Synthesis of 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone
A primary application of this compound is its use as a precursor for the synthesis of 2',4'-difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone. This triazole derivative is a critical intermediate in the synthesis of second-generation triazole antifungal drugs such as Voriconazole.[1] The synthesis involves a nucleophilic substitution reaction where the acetoxy group is displaced by the 1,2,4-triazole nucleophile. The fluorine atoms on the phenyl ring enhance the biological activity of the final drug molecule.
General Reaction Scheme:
Caption: Synthesis of a key triazole intermediate.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 2-chloro-2',4'-difluoroacetophenone | [2] |
| Reagents | 1,2,4-triazole, Triethylamine | [2] |
| Solvent | Ethyl acetate | [2] |
| Reaction Time | 6 hours | [2] |
| Reaction Temperature | Reflux | [2] |
| Product Yield | 40% | [2] |
| Melting Point | 167-170 °C | [2] |
Experimental Workflow
The synthesis of 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone from this compound can be broken down into several key stages, from reaction setup to product purification.
Caption: Experimental workflow for triazole synthesis.
Detailed Experimental Protocol
This protocol describes a representative method for the synthesis of 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone from this compound. The conditions are adapted from a similar synthesis using the analogous chloro-substituted starting material.[2]
Materials:
-
This compound
-
1,2,4-Triazole
-
A suitable base (e.g., Triethylamine, Potassium Carbonate)
-
Anhydrous solvent (e.g., Ethyl Acetate, Acetonitrile, or DMF)
-
Water (deionized)
-
Hydrochloric acid (HCl) in isopropanol (for salt formation, if desired)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask, dissolve 1,2,4-triazole (e.g., 2.2 equivalents) and a suitable base (e.g., 1.5 equivalents of triethylamine) in an anhydrous solvent (e.g., ethyl acetate).
-
In a separate flask, dissolve this compound (1 equivalent) in the same anhydrous solvent.
-
Slowly add the solution of this compound to the stirred solution of 1,2,4-triazole and base at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to reflux and maintain for a period of time (e.g., 6-12 hours), monitoring the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If any solids have precipitated, remove them by filtration.
-
Transfer the filtrate to a separatory funnel and wash it sequentially with water and brine.
-
Separate the organic layer, dry it over an anhydrous drying agent (e.g., sodium sulfate), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification (optional salt formation):
-
Dissolve the crude 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone in a suitable solvent like ethyl acetate.
-
To precipitate the hydrochloride salt, slowly add a solution of HCl in isopropanol.
-
Stir the resulting suspension at a low temperature (e.g., 0-5 °C) for about an hour to ensure complete precipitation.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to yield the purified hydrochloride salt of the target compound.
-
Characterization:
The structure and purity of the synthesized compound can be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
-
Infrared (IR) spectroscopy
-
Mass Spectrometry (MS)
-
Melting Point (MP) analysis
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound and its derivatives should be handled with care, as their toxicological properties may not be fully characterized.
-
Follow standard laboratory safety procedures for setting up and running chemical reactions.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voriconazole and fluconazole are potent triazole antifungal agents widely used in the treatment of serious and invasive fungal infections.[1][2] Their mechanism of action involves the targeted inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway, which is critical for maintaining the integrity of the fungal cell membrane.[1][2][3] Voriconazole, a second-generation triazole, is structurally similar to fluconazole but exhibits a broader spectrum of activity.[3][4] The development of efficient and stereoselective synthetic routes is crucial for the large-scale production of these drugs and for the exploration of novel analogs with improved efficacy and reduced resistance.[5][6]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Both voriconazole and fluconazole function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (also known as CYP51).[1][2][3][7] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[2][3] By binding to the enzyme, the triazole antifungals disrupt ergosterol production, leading to the accumulation of toxic 14α-methylated sterols.[1][2] This disruption compromises the structural and functional integrity of the fungal cell membrane, increasing its permeability and ultimately inhibiting fungal growth and replication.[2][3]
References
- 1. What is the mechanism of Voriconazole? [synapse.patsnap.com]
- 2. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 3. Voriconazole - BioPharma Notes [biopharmanotes.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Fosfluconazole? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Acetoxy-2',4'-difluoroacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Acetoxy-2',4'-difluoroacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 2-hydroxy-2',4'-difluoroacetophenone or 2-bromo-2',4'-difluoroacetophenone, residual acylating agents like acetic anhydride and acetic acid, and byproducts from side reactions. A potential byproduct is the hydrolyzed product, 2-hydroxy-2',4'-difluoroacetophenone, if moisture is present during the reaction or work-up.
Q2: What are the recommended purification techniques for this compound?
A2: The primary purification techniques for crude this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.
Q3: What are the physical properties of this compound?
A3: It is typically a pale yellow solid.[1] It is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, and methanol.[1]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallization | The solvent boiling point is too high, or the solution is cooling too rapidly. High impurity concentration can also lower the melting point of the mixture. | 1. Select a solvent or solvent mixture with a lower boiling point. 2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. 3. Consider a preliminary purification step like a simple filtration or a wash to remove some impurities. |
| No crystal formation upon cooling | The solution is not sufficiently saturated (too much solvent was used). | 1. Concentrate the solution by evaporating some of the solvent. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Low recovery of pure product | The compound has significant solubility in the cold recrystallization solvent. The volume of the solvent used was excessive. | 1. Choose a solvent in which the compound has lower solubility at cold temperatures. 2. Use the minimum amount of hot solvent required to dissolve the crude product. 3. Ensure the solution is thoroughly cooled to maximize precipitation. |
| Colored impurities remain in crystals | The impurity is co-crystallizing with the product. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. 2. A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | The chosen eluent system is not optimal. | 1. Adjust the polarity of the eluent. For normal phase silica gel chromatography, if the spots are too high (high Rf), decrease the polarity (e.g., increase the hexane to ethyl acetate ratio). If the spots are too low (low Rf), increase the polarity. |
| Product elutes with impurities | The column was overloaded with the crude mixture. The column was not packed properly, leading to channeling. | 1. Use a larger column or reduce the amount of crude material loaded. A general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight. 2. Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Streaking of spots on TLC/column | The compound may be acidic or basic, leading to interactions with the silica gel. The sample is not fully soluble in the eluent. | 1. Add a small amount of a modifier to the eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds. 2. Ensure the crude sample is fully dissolved in a minimum amount of the initial eluent before loading onto the column. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is a general method for the recrystallization of acetophenone derivatives and can be adapted for this compound.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
While the solution is hot, add deionized water dropwise until the solution becomes slightly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
This protocol describes a general method for purifying acetophenone derivatives using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
TLC plates and chamber
Procedure:
-
TLC Analysis: Determine a suitable eluent system by running TLC plates of the crude mixture with varying ratios of hexane and ethyl acetate. An ideal system will show good separation between the desired product and impurities, with the product having an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the initial solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.
-
Fraction Collection: Collect fractions in test tubes or flasks.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Technique | Solvent System | Rationale |
| Recrystallization | Ethanol/Water or Isopropanol/Water | The compound is a pale yellow solid, suggesting moderate polarity. A polar protic solvent like ethanol or isopropanol in combination with a non-polar anti-solvent like water is a good starting point for recrystallization. |
| Column Chromatography | Hexane/Ethyl Acetate Gradient | This is a standard solvent system for the purification of moderately polar organic compounds on a normal phase silica gel column. The gradient allows for the separation of non-polar impurities first, followed by the elution of the desired product. |
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
Technical Support Center: Synthesis of 2-Acetoxy-2',4'-difluoroacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Acetoxy-2',4'-difluoroacetophenone synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the synthetic step. The primary synthetic route covered involves two key stages:
-
Formation of 2-Hydroxy-2',4'-difluoroacetophenone : This intermediate is typically synthesized via a Fries rearrangement of 2,4-difluorophenyl acetate.
-
Acetylation of 2-Hydroxy-2',4'-difluoroacetophenone : The final step involves the O-acetylation of the hydroxyl group.
Guide 1: Low Yield in Fries Rearrangement of 2,4-Difluorophenyl Acetate
| Symptom/Issue | Potential Cause(s) | Recommended Solution(s) |
| Low conversion of starting material (2,4-difluorophenyl acetate) | 1. Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture. 2. Insufficient amount of catalyst. 3. Suboptimal reaction temperature. | 1. Use fresh, anhydrous Lewis acid. Ensure all glassware and solvents are thoroughly dried. 2. The Fries rearrangement often requires stoichiometric or even excess amounts of the Lewis acid catalyst.[1] Increase the molar ratio of the catalyst to the substrate. 3. Temperature control is crucial for regioselectivity and yield. Lower temperatures (room temperature or below) generally favor the para-isomer, while higher temperatures favor the ortho-isomer.[1][2] Optimize the temperature based on the desired isomer. |
| Formation of multiple products (isomers and byproducts) | 1. Reaction temperature is not optimized for the desired isomer. 2. Intermolecular acylation side reactions. | 1. For the desired 2-hydroxy isomer (ortho-product), higher reaction temperatures are generally preferred.[1] 2. Ensure the reaction is conducted under conditions that favor intramolecular rearrangement. This can sometimes be influenced by the choice of solvent and catalyst. |
| Product decomposition | 1. Excessively high reaction temperature. 2. Harsh work-up conditions. | 1. Avoid prolonged heating at very high temperatures. Monitor the reaction progress by TLC to determine the optimal reaction time. 2. During work-up, quench the reaction by carefully adding the reaction mixture to ice-cold acid to avoid localized overheating. |
Guide 2: Low Yield in the Acetylation of 2-Hydroxy-2',4'-difluoroacetophenone
| Symptom/Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction (starting material remains) | 1. Insufficient amount of acetic anhydride. 2. Inadequate catalyst (pyridine) or presence of moisture. 3. Steric hindrance around the hydroxyl group. | 1. Use a molar excess of acetic anhydride (typically 1.5-2.0 equivalents per hydroxyl group).[3] 2. Use dry pyridine as both the solvent and catalyst. The presence of water will consume the acetic anhydride.[3] 3. While the acetyl group is small, steric hindrance can slow down the reaction.[3] Consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction.[3] |
| Formation of colored impurities | 1. Reaction temperature is too high. 2. Side reactions involving pyridine and acetic anhydride. | 1. The acetylation is typically carried out at 0°C initially, followed by stirring at room temperature.[3] Avoid excessive heating. 2. Ensure proper work-up to remove pyridine and its byproducts. Washing the organic layer with an aqueous copper sulfate solution can help remove residual pyridine. |
| Difficult purification | 1. Incomplete removal of excess acetic anhydride and acetic acid. 2. Residual pyridine in the product. | 1. After the reaction, quench with methanol and then co-evaporate with toluene to remove excess acetic anhydride and acetic acid.[3] 2. During work-up, wash the organic layer thoroughly with dilute HCl to remove pyridine, followed by a wash with saturated sodium bicarbonate solution to neutralize any remaining acid.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A common and efficient route involves the Fries rearrangement of 2,4-difluorophenyl acetate to yield 2-hydroxy-2',4'-difluoroacetophenone, followed by the O-acetylation of the hydroxyl group using acetic anhydride.[1][2]
Q2: How can I prepare the precursor, 2-hydroxy-2',4'-difluoroacetophenone?
A2: The Fries rearrangement is a standard method.[1][2] This involves treating 2,4-difluorophenyl acetate with a Lewis acid, such as aluminum chloride (AlCl₃). The reaction conditions, particularly temperature, can be adjusted to favor the formation of the desired ortho-hydroxy isomer.[1]
Q3: What are the optimal conditions for the final acetylation step?
A3: Typically, the acetylation is performed by dissolving the 2-hydroxy-2',4'-difluoroacetophenone in dry pyridine, cooling the solution to 0°C, and then adding acetic anhydride.[3] The reaction is then allowed to warm to room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).[3]
Q4: I am observing the formation of the para-isomer during the Fries rearrangement. How can I increase the yield of the ortho-isomer?
A4: In the Fries rearrangement, higher reaction temperatures generally favor the formation of the ortho-isomer, while lower temperatures favor the para-isomer.[1] Therefore, increasing the reaction temperature should increase the yield of the desired 2-hydroxy-2',4'-difluoroacetophenone.
Q5: What are the best practices for purifying the final product?
A5: After a thorough aqueous work-up to remove catalysts and byproducts, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water or dichloromethane-hexanes) or by column chromatography on silica gel.[4]
Quantitative Data Summary
The following table summarizes typical reaction parameters that can be optimized to improve the yield of the two main steps in the synthesis. Please note that optimal conditions should be determined empirically for each specific setup.
| Reaction Step | Parameter | Typical Range | Effect on Yield/Selectivity |
| Fries Rearrangement | Catalyst (AlCl₃) Stoichiometry | 1.0 - 1.5 equivalents | A stoichiometric amount is often necessary; excess can improve conversion.[2] |
| Temperature | 25°C - 160°C | Higher temperatures favor ortho-isomer (desired precursor).[1] | |
| Solvent | Nitrobenzene, CS₂, or solvent-free | Non-polar solvents can favor the ortho product.[1] | |
| Acetylation | Acetic Anhydride Stoichiometry | 1.5 - 2.0 equivalents | Excess ensures complete conversion of the hydroxyl group.[3] |
| Temperature | 0°C to Room Temperature | Mild conditions are sufficient and prevent byproduct formation.[3] | |
| Catalyst | Pyridine (solvent), DMAP (catalytic) | DMAP can significantly increase the reaction rate.[3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-2',4'-difluoroacetophenone via Fries Rearrangement
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.2 equivalents) to a suitable anhydrous solvent (e.g., nitrobenzene or perform neat).
-
Heat the mixture to the desired temperature (e.g., 120-140°C for ortho-selectivity).[1]
-
Slowly add 2,4-difluorophenyl acetate (1.0 equivalent) dropwise to the stirred suspension.
-
Maintain the temperature and stir the reaction mixture for the required time (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain 2-hydroxy-2',4'-difluoroacetophenone.
Protocol 2: Synthesis of this compound via Acetylation
-
Dissolve 2-hydroxy-2',4'-difluoroacetophenone (1.0 equivalent) in dry pyridine (5-10 mL per mmol of substrate) in a dry round-bottom flask under an inert atmosphere (e.g., argon).[3]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.5 equivalents) dropwise to the stirred solution.[3]
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed as monitored by TLC.
-
Quench the reaction by adding a small amount of dry methanol.
-
Co-evaporate the reaction mixture with toluene under reduced pressure to remove most of the pyridine.
-
Dilute the residue with dichloromethane and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain the desired this compound.[3]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the Fries Rearrangement step.
References
Identifying and minimizing side products in chalcone synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during chalcone synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing chalcones?
A1: The most prevalent and convenient method for synthesizing chalcones is the Claisen-Schmidt condensation.[1][2] This reaction is a base-catalyzed crossed aldol condensation between an aromatic ketone (e.g., acetophenone) and an aromatic aldehyde that lacks an α-hydrogen (e.g., benzaldehyde).[1][2]
Q2: What are the primary side products I should be aware of during chalcone synthesis?
A2: The main side products in chalcone synthesis include:
-
Cannizzaro reaction products: This occurs when the aromatic aldehyde self-condenses in the presence of a strong base, yielding a primary alcohol and a carboxylic acid.[1][3]
-
Michael addition adducts: The newly formed chalcone can be attacked by another enolate (from the starting ketone) or other nucleophiles in the reaction mixture.[1][4]
-
Self-condensation products of the ketone: The ketone can react with itself if it possesses reactive α-hydrogens.[1][5]
-
Polymerization products: Under certain conditions, such as exposure to light or high temperatures, chalcones can polymerize.[1]
-
Unreacted starting materials: Incomplete reactions can result in significant amounts of the initial acetophenone and benzaldehyde remaining in the product mixture.[1]
Q3: How can the formation of Cannizzaro reaction products be prevented?
A3: The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde.[1][3] To minimize this side reaction, it is recommended to first react the acetophenone with the base catalyst to form the carbanion before adding the benzaldehyde.[1] This ensures the enolate is readily available to react with the aldehyde, which is a faster reaction than the Cannizzaro pathway.[1]
Q4: What causes low yields in chalcone synthesis and how can I improve them?
A4: Low yields can be attributed to several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical. Optimization of these parameters is often necessary. For some reactions, starting at a lower temperature (e.g., 0°C) and allowing the reaction to slowly warm to room temperature overnight can be beneficial.[1]
-
Poor Reagent Quality: Using fresh and pure aldehydes and ketones is crucial for a successful reaction.
-
Side Reactions: The formation of the side products mentioned in Q2 can consume the starting materials and significantly reduce the yield of the desired chalcone.[1]
-
Reversibility of the Reaction: The initial aldol addition can be a reversible process. Driving the reaction towards the dehydrated chalcone product is key to obtaining a good yield.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired chalcone | Incomplete reaction. | Increase the amount of base or extend the reaction time, monitoring the progress by Thin Layer Chromatography (TLC).[5] |
| Poor reactivity of the aldehyde. | A stronger base or a slight increase in temperature may be necessary. However, exercise caution to avoid promoting side reactions.[5] | |
| Michael addition of the acetophenone enolate to the chalcone product. | Use a slight excess of the aldehyde to favor the reaction with the enolate.[5] Lower the reaction temperature to slow down the rate of the Michael addition.[4] | |
| Formation of multiple products observed on TLC | Side reactions are occurring. | Optimize the reaction temperature; lower temperatures (e.g., 0°C) often minimize side reactions.[5] Use a milder base or a catalytic amount to reduce the rate of side reactions.[5] |
| Presence of a major byproduct that is not a starting material | Intramolecular cyclization to form naphthoflavanone (if using a 2'-hydroxyacetophenone derivative). | Use the minimum effective amount of base.[5] Avoid prolonged reaction times or high temperatures after the chalcone has formed.[5] Consider using a milder catalyst.[5] |
| The reaction mixture turns into a dark, viscous oil or tar | Excessive base concentration. | Reduce the amount of base used in the reaction.[5] |
| High reaction temperature. | Run the reaction at a lower temperature, such as in an ice bath.[4] | |
| Difficulty in precipitating the product | High solubility of the product in the reaction mixture. | After the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.[5] If an oil forms, try triturating it with a non-polar solvent like cold hexane to induce solidification.[5] |
Experimental Protocols
Protocol 1: Conventional Synthesis via Reflux
This method is a standard procedure for chalcone synthesis.
Materials:
-
Substituted Acetophenone (0.005 mol)
-
Substituted Benzaldehyde (0.005 mol)
-
Potassium Hydroxide (KOH) solution (60%), 2 mL
-
Ethanol, 10 mL
-
Chloroform
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 0.005 mol of the selected acetophenone in a mixture of 10 mL of ethanol and 2 mL of 60% potassium hydroxide (KOH) solution.[1]
-
Stir the mixture to facilitate the formation of the enolate.[1]
-
Slowly add 0.005 mol of the corresponding benzaldehyde to the mixture.[1]
-
Heat the reaction mixture to 90°C and stir for 5 hours.[1]
-
After 5 hours, allow the mixture to cool to room temperature and let it stand for 24 hours.[1]
-
Extract the product using three 10 mL portions of chloroform.[1]
-
Combine the organic phases and evaporate the solvent under reduced pressure.[1]
-
Purify the resulting solid by recrystallization from ethanol.[1]
Protocol 2: Green Synthesis via Grinding
This solvent-free approach can offer higher yields and shorter reaction times.[1]
Materials:
-
Acetophenone (0.005 mol)
-
Benzaldehyde (0.005 mol)
-
Solid Potassium Hydroxide (KOH), 0.84 g
-
Chloroform
-
Cold deionized water
Procedure:
-
In a mortar, grind 0.005 mol of acetophenone with 0.84 g of solid KOH for 30 minutes.[1]
-
Add 0.005 mol of benzaldehyde to the mixture.[1]
-
Continue to grind the mixture for an additional 50 minutes.[1]
-
After grinding, dilute the solid mass with cold deionized water and let it stand at room temperature for 24 hours to allow for precipitation.[1]
-
Extract the product with three 10 mL portions of chloroform.[1]
-
Evaporate the combined organic phases.[1]
-
Purify the obtained chalcone by recrystallization from ethanol.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for Chalcone Synthesis
| Method | Catalyst | Temperature | Time | Solvent | Yield (%) | Reference |
| Conventional Stirring | NaOH | Room Temp. | 2-3 hours | Ethanol | 58-89 | [6] |
| Reflux | NaOH | Reflux | 8 hours | Ethanol | High | [6] |
| Grinding (Solvent-free) | NaOH (solid) | Ambient | 10 minutes | None | High | [6] |
| Ultrasound | KOH | 70 - 80 °C | 6 - 8 hours | Methanol/Water | ~40-60 | [6] |
| Micellar | Various Bases | Room Temp. | 24 hours | Water with Surfactant | 56-70 | [6] |
Note: Yields are highly dependent on the specific substrates used. The data above is for the synthesis of the parent chalcone from acetophenone and benzaldehyde.[1]
Visualizations
Caption: Workflow for Chalcone Synthesis and Purification.
References
Technical Support Center: Optimization of Acetophenone Hydrosilylation
Welcome to the technical support center for the optimization of reaction conditions for acetophenone hydrosilylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this important chemical transformation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the hydrosilylation of acetophenone.
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive Catalyst: The catalyst may be deactivated by air, moisture, or impurities. Some precatalysts require an activation step. | • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). • Use freshly distilled and degassed solvents. • Check the catalyst's storage conditions and age. • Some catalysts, like certain Rhodium(I) complexes, may require a pre-activation step at a higher temperature (e.g., 60 °C) to form the active hydride species.[1] |
| Inappropriate Silane: The reactivity of the silane can significantly impact the reaction rate. | • The reactivity of silanes often follows the order of their hydricity: PhSiH₃ > Ph₂SiH₂ >> Ph₃SiH.[2] Consider using a more reactive silane if conversion is low. • Be aware that some catalysts may also promote silane redistribution reactions. | |
| Incorrect Temperature: The reaction temperature may be too low for the specific catalyst system. | • While some reactions proceed at room temperature, others require elevated temperatures (e.g., 70-80 °C) to achieve good conversion.[2][3] Optimize the temperature for your specific catalyst and substrate. | |
| Low Selectivity (Formation of Side Products) | Over-reduction: Some catalyst systems can lead to the complete reduction of the carbonyl group to an alkyl group (e.g., ethylbenzene from acetophenone). | • The choice of catalyst is crucial. For instance, certain Titanium-based catalysts may lead to over-reduction, while Zirconium-based catalysts can be more selective towards the desired silyl ether. • Adjusting the catalyst loading can sometimes suppress over-reduction. |
| Dehydrogenative Silylation: This side reaction can occur, particularly with certain platinum catalysts.[4] | • The choice of ligand on the metal center can influence the extent of side reactions. Consider screening different ligands for your catalyst. | |
| Isomerization: Isomerization of substrates or products can be a side reaction with some catalyst systems.[4] | • Again, ligand and catalyst selection is key to minimizing isomerization. | |
| Reaction Stalls or is Sluggish | Catalyst Inhibition: High concentrations of the substrate (acetophenone) can sometimes inhibit the catalyst.[5] | • Try adding the acetophenone slowly to the reaction mixture rather than all at once. |
| Solvent Effects: The solvent can have a significant impact on the reaction rate. | • The reaction is often not highly solvent-dependent, but solvents like THF, toluene, or even neat conditions can be effective.[2] For some systems, protic solvents like ethanol have been shown to be beneficial.[6] However, in other cases, aprotic polar solvents may be preferred.[7] It is advisable to screen a few different solvents. | |
| Difficulty in Catalyst Removal | Homogeneous Catalyst: The catalyst is dissolved in the reaction mixture. | • Consider using a heterogeneous catalyst or a catalyst that can be immobilized on a solid support for easier removal and recycling.[1] |
Frequently Asked Questions (FAQs)
Q1: Which type of catalyst is best for acetophenone hydrosilylation?
A1: There is no single "best" catalyst as the optimal choice depends on the desired outcome (e.g., high yield, high enantioselectivity, cost-effectiveness). A variety of transition metal catalysts based on Iron[8][9][10], Cobalt[11], Nickel[12], Manganese[2], Rhodium[1], and Rhenium[3] have shown high efficiency. For industrial applications, earth-abundant and less toxic metals like iron are gaining significant attention.[13]
Q2: How does the choice of silane affect the reaction?
A2: The structure of the silane significantly influences the reaction rate and sometimes the product distribution. Generally, silanes with higher hydricity, such as phenylsilane (PhSiH₃), are more reactive than those with more phenyl or alkyl groups, like triphenylsilane (Ph₃SiH).[2] The choice of silane can also affect subsequent workup procedures.
Q3: What is the optimal temperature for the reaction?
A3: The optimal temperature is highly dependent on the catalyst system. Some highly active catalysts can perform the reaction efficiently at room temperature[8][9], while others may require heating to 70-100 °C to achieve a good reaction rate.[3][12] It is recommended to start with the reported temperature for a specific catalyst and then optimize as needed.
Q4: Can this reaction be performed under air, or is an inert atmosphere necessary?
A4: Most hydrosilylation catalysts, especially those involving transition metal hydrides, are sensitive to air and moisture. Therefore, it is highly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to ensure catalyst stability and achieve reproducible results. However, some robust catalyst systems that are air-stable have been developed.[11]
Q5: I am observing the formation of ethylbenzene as a byproduct. How can I avoid this?
A5: The formation of ethylbenzene is due to the complete reduction of the acetophenone. This is more likely to occur with highly reactive catalyst systems. To minimize this side reaction, you can try a less reactive catalyst, lower the catalyst loading, or reduce the reaction temperature.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various studies on the hydrosilylation of acetophenone, providing a comparison of different catalytic systems.
Table 1: Comparison of Different Catalysts for Acetophenone Hydrosilylation
| Catalyst | Silane | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | Ref. |
| [MnBr(CO)₅] (1 mol%) | PhSiH₃ | Neat | 80 | 20 | - | 85 | [2] |
| Rh-NHC Complex (1 mol%) | Heptamethyltrisiloxane | - | - | < 2 | 95 | - | [1] |
| Fe(AQPic)₂ (0.25 mol%) | (EtO)₂MeSiH | - | RT | 1 | - | 52 | [8] |
| Rhenium Nitrosyl Complex (0.5 mol%) | Et₃SiH or PhSiH₃ | Toluene-d₈ | 70 | - | 100 | - | [3] |
| Ni/SiO₂ | H₂ (Hydrogenation) | Ethanol | - | 1 | - | 88.6 | [6] |
| Co-iminobipyridine Complex | Ph₂SiH₂ | - | - | 24 | > 99 | > 99 | [11] |
Table 2: Effect of Silane on Acetophenone Hydrosilylation
| Catalyst System | Silane | Conditions | Outcome | Ref. |
| Mn(I) Complex | PhSiH₃ | 80 °C, neat | High reactivity and good yield. | [2] |
| Mn(I) Complex | Ph₂SiH₂ | 80 °C, neat | Moderate reactivity. | [2] |
| Mn(I) Complex | Ph₃SiH | 80 °C, neat | Low reactivity. | [2] |
| Rhenium Complex | Ph₂SiH₂ | - | Good yield. | [3] |
| Rhenium Complex | Ph₃SiH | - | Lower yield compared to Ph₂SiH₂. | [3] |
Experimental Protocols
General Procedure for Acetophenone Hydrosilylation (Example with an Iron Catalyst)
Note: This is a general protocol and may need to be adapted for specific catalysts and reagents.
-
Preparation: All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool under a stream of dry nitrogen or argon. Solvents should be freshly distilled from an appropriate drying agent and degassed prior to use.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the iron precatalyst (e.g., Fe(AQPic)₂, 0.0025 mmol, 0.25 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Addition of Reagents: Add the solvent (if any), followed by acetophenone (1.0 mmol). Then, add the silane (e.g., (EtO)₂MeSiH, 1.2 mmol) dropwise via syringe while stirring.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by taking aliquots at regular intervals.
-
Workup: Once the reaction is complete, quench the reaction by adding a few drops of water or a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1-phenylethanol.
Visualizations
Caption: A typical experimental workflow for acetophenone hydrosilylation.
Caption: A troubleshooting guide for low conversion in acetophenone hydrosilylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Solvent effect in the liquid phase hydrogenation of acetophenone over Ni/SiO2: A comprehensive study of the phenomenon - CONICET [bicyt.conicet.gov.ar]
- 8. researchgate.net [researchgate.net]
- 9. experts.umn.edu [experts.umn.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Overcoming challenges in the regioselective alkylation of dihydroxyacetophenones
Welcome to the technical support center for the regioselective alkylation of dihydroxyacetophenones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during these synthetic transformations.
Troubleshooting Guides
This section addresses specific issues that may arise during the regioselective alkylation of dihydroxyacetophenones, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: I am not getting any of my desired mono-alkylated product. What are the common causes for a complete reaction failure?
Several factors can contribute to a complete lack of product formation. A systematic check of your reaction setup and reagents is the first step in troubleshooting.[1] Key areas to investigate include:
-
Reaction Conditions:
-
Anhydrous Conditions: Moisture can quench the base and react with the alkylating agent. Ensure all glassware is thoroughly dried and use anhydrous solvents.[1]
-
Inert Atmosphere: If using highly reactive reagents, ensure the reaction is performed under an inert atmosphere like nitrogen or argon to prevent degradation.[1]
-
Temperature: The reaction may require a specific temperature to proceed. For instance, some protocols specify heating to 60-80 °C.[2]
-
Stirring: In heterogeneous mixtures, efficient stirring is crucial for reactant interaction.[1]
-
-
Reagent Quality:
-
Base: The choice and quality of the base are critical. Weaker bases might not be sufficient to deprotonate the phenolic hydroxyl group effectively. Conversely, a base that is too strong can lead to side reactions. For selective alkylation of 2,4-dihydroxyacetophenone, cesium bicarbonate (CsHCO₃) has been shown to be effective.[3][4][5]
-
Alkylating Agent: Verify the purity and reactivity of your alkylating agent. Degradation or low reactivity can halt the reaction.
-
Solvent: The solvent can significantly influence the reaction's success. Polar aprotic solvents like acetonitrile (CH₃CN), DMF, or DMSO are commonly used.[3]
-
Q2: My reaction is sluggish, and I'm observing very low conversion to the product even after an extended reaction time. What can I do to improve the reaction rate?
Slow reaction kinetics can often be addressed by optimizing the reaction parameters:
-
Increase Temperature: Gently increasing the reaction temperature can sometimes accelerate the reaction. However, be cautious as this can also promote side reactions.[3]
-
Choice of Base and Solvent: The combination of base and solvent plays a crucial role. For the alkylation of 2,4-dihydroxyacetophenone, switching to a cesium bicarbonate base in acetonitrile has been reported to provide good to excellent yields.[2][3]
-
Phase-Transfer Catalysis (PTC): For reactions involving a solid-liquid or liquid-liquid interface, a phase-transfer catalyst can significantly enhance the reaction rate by facilitating the transfer of the phenoxide ion into the organic phase.[6][7][8]
-
Sonication: For sterically hindered substrates, the use of high concentration combined with sonication has been shown to dramatically increase the rate of Mitsunobu reactions.[9]
Issue 2: Poor Regioselectivity
Q3: I am getting a mixture of mono-alkylated products at different hydroxyl positions. How can I improve the regioselectivity for a specific hydroxyl group?
Achieving high regioselectivity is a central challenge in the alkylation of dihydroxyacetophenones. The relative acidity and steric accessibility of the hydroxyl groups are key factors.
-
For 2,4-Dihydroxyacetophenone: The 4-hydroxyl group is generally more acidic and less sterically hindered than the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the ortho-acetyl group.[4][10] To favor alkylation at the 4-position:
-
Choice of Base: Using a milder base like cesium bicarbonate can selectively deprotonate the more acidic 4-OH group.[3][4][5] Stronger bases like K₂CO₃ can lead to a mixture of products.[3]
-
Protecting Groups: In cases where high selectivity is difficult to achieve directly, a protecting group strategy can be employed. The more reactive hydroxyl group can be protected, allowing for selective alkylation of the other, followed by deprotection.[11][12][13][14]
-
-
General Strategies:
-
Chelation Control: In certain substrates, metal ions can be used to chelate with specific hydroxyl groups, directing the alkylation to a different position.
-
Enzymatic Alkylation: Biocatalytic approaches can offer high regioselectivity under mild conditions.
-
Q4: My reaction is producing a significant amount of the di-alkylated product. How can I favor mono-alkylation?
The formation of di-alkylated products is a common side reaction, especially with prolonged reaction times or an excess of the alkylating agent and base.[3]
-
Stoichiometry: Carefully control the stoichiometry of your reactants. Use a slight excess of the dihydroxyacetophenone relative to the alkylating agent.
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it once the desired mono-alkylated product is maximized. Prolonged heating can lead to di-alkylation.[3]
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the electrophile, thus favoring mono-alkylation.
-
Choice of Base: A less reactive base can help minimize the formation of the di-alkoxide, which leads to the di-alkylated product. Cesium bicarbonate has been shown to minimize the formation of bis-alkylated side products in the alkylation of 2,4-dihydroxyacetophenone.[3]
Issue 3: Side Reactions and Impurities
Q5: I am observing C-alkylation in addition to the desired O-alkylation. How can I suppress this side reaction?
The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.
-
Solvent Choice: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation.
-
Phase-Transfer Catalysis (PTC): Using PTC, particularly in the absence of water (solid-liquid PTC), can significantly favor O-alkylation over C-alkylation.[7] This is attributed to the reduced solvation of the oxygen anion, making it more nucleophilic.[7]
-
Counter-ion: The nature of the counter-ion of the phenoxide can also play a role.
Q6: My reaction mixture is turning dark, and I'm getting decomposition products. What could be the cause?
Decomposition of starting materials or products can occur under harsh reaction conditions.
-
Temperature: Excessive heat can lead to decomposition. Try running the reaction at a lower temperature, even if it requires a longer reaction time.[3]
-
Base Strength: A very strong base might be promoting side reactions or degrading your substrate. Consider using a milder base.
-
Air Sensitivity: Some phenolic compounds can be sensitive to air oxidation, especially under basic conditions. Performing the reaction under an inert atmosphere can prevent this.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the regioselective 4-O-alkylation of 2,4-dihydroxyacetophenone?
A highly effective and recently reported method involves the use of cesium bicarbonate (CsHCO₃) as the base in acetonitrile (CH₃CN) as the solvent, with the reaction heated to 80 °C.[3][4][5] This method has demonstrated excellent regioselectivity for the 4-position and provides good to excellent yields (up to 95%) with a broad substrate scope.[2][3][4][5]
Q2: Can I use Williamson ether synthesis for the regioselective alkylation of dihydroxyacetophenones?
Yes, the Williamson ether synthesis is a classical method for forming ethers and can be applied to dihydroxyacetophenones.[10][15][16][17] However, achieving high regioselectivity can be challenging and often requires careful optimization of the base, solvent, and reaction conditions to avoid mixtures of products.[3] For 2,4-dihydroxyacetophenone, the intramolecular hydrogen bond at the 2-position can help direct alkylation to the 4-position.[10]
Q3: Is the Mitsunobu reaction suitable for the regioselective alkylation of dihydroxyacetophenones?
The Mitsunobu reaction is a versatile method for forming ethers from alcohols and phenols under mild, neutral conditions.[18][19][20][21] It can be particularly useful for substrates that are sensitive to basic conditions. However, for dihydroxyacetophenones, achieving regioselectivity between the two hydroxyl groups would depend on their relative reactivity under Mitsunobu conditions, and a protecting group strategy might be necessary to ensure selectivity. For sterically hindered phenols, modifications such as using high concentrations and sonication may be required.[9]
Q4: What are some common protecting groups for the hydroxyl groups in dihydroxyacetophenones?
A variety of protecting groups can be used for phenolic hydroxyl groups. The choice depends on the stability of the protecting group to the subsequent reaction conditions and the ease of its removal. Common protecting groups include:
-
Silyl ethers: such as tert-Butyldimethylsilyl (TBDMS) or Triisopropylsilyl (TIPS).[12]
-
Benzyl ether (Bn): a robust protecting group that can be removed by hydrogenolysis.[12][14]
-
Methoxymethyl (MOM) ether: stable to a wide range of conditions but can be cleaved with acid.[12]
Q5: How can I purify my mono-alkylated dihydroxyacetophenone from the starting material and di-alkylated by-product?
Flash column chromatography is typically the most effective method for purifying the desired mono-alkylated product from unreacted starting material, the di-alkylated by-product, and other impurities.[3] A solvent system of ethyl acetate and hexanes is commonly used.[3]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Regioselective 4-O-Alkylation of 2,4-Dihydroxyacetophenone
| Method | Base | Solvent | Temperature (°C) | Yield (%) | Regioselectivity (4-O vs. 2-O) | Reference |
| Cesium Bicarbonate Mediated | CsHCO₃ | CH₃CN | 80 | 68-95 | High | [2][3] |
| Traditional Williamson Ether Synthesis | K₂CO₃, Na₂CO₃, NaHCO₃, KHCO₃ | DMF, DMSO, Acetone, THF, CH₃CN | Vigorous Heating | Low to Moderate | Variable, often a mixture | [3] |
Experimental Protocols
Key Experiment: Cesium Bicarbonate-Mediated Regioselective Alkylation of 2,4-Dihydroxyacetophenone
This protocol is adapted from a reported procedure with high regioselectivity and yield.[3]
Materials:
-
2,4-dihydroxyacetophenone
-
Alkyl bromide (3.0 equivalents)
-
Cesium bicarbonate (CsHCO₃) (3.0 equivalents)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
To a solution of 2,4-dihydroxyacetophenone (1.0 equivalent) in acetonitrile (5 mL per mmol of substrate), add the alkyl bromide (3.0 equivalents).
-
Add cesium bicarbonate (3.0 equivalents) to the mixture.
-
Heat the reaction in a sealed pressure vessel at 80 °C for 6 hours with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture to remove the solid inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 4-alkoxy-2-hydroxyacetophenone.
Visualizations
Caption: Troubleshooting workflow for low or no product yield.
Caption: Logical relationships for addressing poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone - American Chemical Society [acs.digitellinc.com]
- 3. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations [ouci.dntb.gov.ua]
- 9. pubs.acs.org [pubs.acs.org]
- 10. francis-press.com [francis-press.com]
- 11. Selective protection of either the phenol or the hydroxy group in hydroxyalkyl phenols | CoLab [colab.ws]
- 12. synarchive.com [synarchive.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. organic-synthesis.com [organic-synthesis.com]
- 20. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 21. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for removing impurities from fluorinated acetophenone reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of fluorinated acetophenones. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in fluorinated acetophenone reactions, particularly after a Friedel-Crafts acylation?
A1: Following a Friedel-Crafts acylation to synthesize fluorinated acetophenones, several types of impurities can be present:
-
Unreacted Starting Materials: Residual fluorinated benzene derivatives and acylating agents (e.g., acyl chloride or anhydride).
-
Lewis Acid Catalyst: Remnants of the catalyst, such as aluminum chloride (AlCl₃), which needs to be quenched and removed during workup.[1]
-
Positional Isomers: Friedel-Crafts reactions can sometimes yield a mixture of ortho, meta, and para isomers, depending on the directing effects of the fluorine substituent and other groups on the aromatic ring. Separating these isomers can be challenging due to their similar physical properties.[2][3]
-
Polyacylated Byproducts: Although the acyl group is deactivating, preventing further reactions, trace amounts of polyacylated products can sometimes form under harsh reaction conditions.[4][5]
-
Solvent Residues: Solvents used in the reaction and workup procedures may remain in the crude product.
Q2: What are the primary methods for purifying crude fluorinated acetophenones?
A2: The most effective and commonly used purification techniques for fluorinated acetophenones are:
-
Recrystallization: This is often the preferred method for obtaining highly pure crystalline solids. The choice of solvent is critical for successful recrystallization.[1]
-
Column Chromatography: An essential technique for separating mixtures, especially for removing isomers or byproducts with similar solubility to the desired product.[1][6]
-
Liquid-Liquid Extraction: Primarily used during the workup phase to remove water-soluble impurities, such as quenched Lewis acids and salts.[7]
-
Distillation (Fractional or Vacuum): Suitable for liquid fluorinated acetophenones, this method separates compounds based on differences in their boiling points.
Q3: How does the presence of fluorine affect the choice of purification strategy?
A3: The high electronegativity and unique intermolecular interactions of fluorine can influence purification:
-
Polarity: The C-F bond introduces a strong dipole moment, which can affect the compound's solubility and its interaction with chromatographic stationary phases.[8]
-
Intermolecular Interactions: Fluorine can participate in non-covalent interactions like hydrogen bonds and dipole-dipole interactions, which can impact crystal packing during recrystallization.[8]
-
Chromatography: Specialized chromatography phases, such as pentafluorophenyl (PFP) columns, can offer enhanced selectivity for separating fluorinated compounds and their isomers.[2][9]
Troubleshooting Guides
Recrystallization
Q4: My fluorinated acetophenone is "oiling out" instead of crystallizing. What should I do?
A4: "Oiling out" occurs when the compound's solubility at the boiling point of the solvent is too high, or the solution is cooled too quickly. Here are some solutions:
-
Use a different solvent or a solvent mixture: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] Experiment with different solvent systems.
-
Add a co-solvent: If your compound is too soluble in a hot solvent, you can add a miscible "anti-solvent" (in which the compound is less soluble) dropwise until the solution becomes slightly cloudy, then reheat to clarify and cool slowly.
-
Lower the crystallization temperature: Ensure the solution is allowed to cool slowly to room temperature before placing it in an ice bath.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the solution's surface to induce nucleation.
Column Chromatography
Q5: I am having trouble separating positional isomers of my fluorinated acetophenone using column chromatography. How can I improve the separation?
A5: Separating positional isomers can be challenging due to their similar polarities. Here are some strategies:
-
Optimize the Mobile Phase: A common starting point for reversed-phase HPLC is a C18 column with an acetonitrile:water mobile phase.[10] Adjusting the solvent ratio can improve resolution. For normal phase silica gel chromatography, a mixture of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is typically used. Fine-tuning the polarity of the eluent is key.
-
Use a Specialized Column: For difficult separations, consider using a pentafluorophenyl (PFP) stationary phase. These columns can provide different selectivity for halogenated aromatic compounds.[2][9]
-
Adjust the Flow Rate: A slower flow rate can sometimes improve the resolution between closely eluting peaks.
-
Gradient Elution: If a single solvent system (isocratic elution) is not effective, a gradient elution, where the polarity of the mobile phase is gradually changed, can be employed.
Liquid-Liquid Extraction
Q6: During the aqueous workup of my Friedel-Crafts reaction, I am observing an emulsion that is difficult to separate. What can I do?
A6: Emulsions are common during the extraction of reaction mixtures containing aluminum salts. Here are some tips to break them:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel several times.
-
Filtration: In some cases, filtering the emulsified layer through a pad of Celite® or glass wool can help to break it.
-
Patience: Sometimes, simply allowing the separatory funnel to stand for an extended period can lead to the separation of the layers.
Data Presentation
Table 1: Common Solvent Systems for Purification of Fluorinated Acetophenones
| Purification Method | Solvent/Solvent System | Rationale/Notes |
| Recrystallization | Ethanol or Methanol | Good general-purpose solvents for moderately polar compounds. |
| Hexane/Ethyl Acetate Mixtures | A versatile system where the polarity can be fine-tuned to achieve optimal solubility.[1] | |
| Dichloromethane/Hexane Mixtures | Another adjustable polarity system, suitable for a range of fluorinated acetophenones.[1] | |
| Toluene | Can be effective for less polar compounds and may lead to well-formed crystals.[1] | |
| Column Chromatography | Hexane/Ethyl Acetate (Silica Gel) | A standard mobile phase for normal-phase chromatography. The ratio is adjusted to achieve an Rf value of ~0.3 for the desired compound.[6] |
| Dichloromethane/Hexane (Silica Gel) | Offers different selectivity compared to ethyl acetate systems. | |
| Acetonitrile/Water (C18 Reversed-Phase HPLC) | A common mobile phase for reversed-phase HPLC, effective for separating aromatic isomers.[10] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of the crude fluorinated acetophenone. Add a few drops of the chosen solvent. If the compound dissolves immediately at room temperature, the solvent is too polar. If it does not dissolve at all, even upon heating, the solvent is not polar enough. The ideal solvent will dissolve the compound when heated but allow it to crystallize upon cooling.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: General Column Chromatography Procedure (Silica Gel)
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 3: General Liquid-Liquid Extraction for Workup
-
Quenching: Carefully and slowly add the reaction mixture to a beaker of crushed ice and water to quench the Lewis acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Stopper the funnel and gently invert it several times, venting frequently to release any pressure. Allow the layers to separate. Drain the aqueous layer.
-
Sequential Washes: Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), water, a dilute base (e.g., saturated NaHCO₃ solution to neutralize any remaining acid), and finally with brine.[7]
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product, which can then be further purified.
Mandatory Visualization
Caption: A general workflow for the purification of fluorinated acetophenones.
Caption: Troubleshooting guide for when a product oils out during recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. Separation of poistional isomers 2,4,5-Trifluorophenyl aceti - Chromatography Forum [chromforum.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Stability of 2-Acetoxy-2',4'-difluoroacetophenone in acidic vs basic media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of 2-Acetoxy-2',4'-difluoroacetophenone in acidic and basic media. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemical intermediate, notably used in the synthesis of antifungal agents. Its chemical structure includes a difluorinated acetophenone backbone with an acetoxy group at the alpha-position.
Q2: What are the primary stability concerns for this compound in experimental settings?
The primary stability concern for this compound is its susceptibility to hydrolysis, particularly in acidic and basic aqueous media. This reaction cleaves the ester linkage of the acetoxy group, leading to the formation of 2-Hydroxy-2',4'-difluoroacetophenone and acetic acid.
Q3: How do acidic and basic conditions affect the stability of this compound?
Both acidic and basic conditions can catalyze the hydrolysis of the acetoxy group. Generally, the rate of hydrolysis is significantly accelerated in the presence of acids and, even more so, bases. The difluoro substitutions on the phenyl ring are electron-withdrawing, which can influence the reaction rate.
Q4: What are the expected degradation products of this compound under hydrolytic conditions?
The primary degradation products are 2-Hydroxy-2',4'-difluoroacetophenone and acetic acid. Under more extreme conditions, further degradation of the difluoroacetophenone backbone may occur.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Appearance of a new peak in HPLC analysis with a shorter retention time than the parent compound. | This is likely the more polar degradation product, 2-Hydroxy-2',4'-difluoroacetophenone, formed via hydrolysis. | 1. Confirm the identity of the new peak by co-injection with a standard of 2-Hydroxy-2',4'-difluoroacetophenone, if available. 2. Analyze a sample of the parent compound that has been intentionally subjected to mild acidic or basic conditions to see if the new peak is generated. 3. If the identity is confirmed, this indicates degradation of your sample. |
| Decrease in the peak area of this compound over time in solution. | The compound is degrading in the solvent. This is more likely if the solvent is aqueous or contains acidic/basic impurities. | 1. Prepare fresh solutions for immediate use whenever possible. 2. If solutions must be stored, use a buffered aprotic solvent and store at low temperatures (2-8 °C) and protected from light. 3. Evaluate the pH of your solution to determine if it is contributing to instability. |
| Inconsistent analytical results between replicate samples. | This could be due to ongoing degradation during sample preparation or analysis, or issues with the analytical method itself. | 1. Ensure consistent timing between sample preparation and injection into the analytical instrument. 2. Use a mobile phase for HPLC that is buffered to a pH where the compound is most stable (typically slightly acidic for esters). 3. Check for any sources of acid or base contamination in your vials, solvents, or on your lab equipment. |
| Formation of unexpected byproducts other than the primary hydrolysis product. | This may occur under harsh stress conditions (e.g., high temperature, strong acid/base concentration) leading to further degradation. | 1. Re-evaluate the stress conditions of your experiment. It may be necessary to use milder conditions to study the primary degradation pathway. 2. Utilize analytical techniques such as LC-MS to identify the structure of the unknown byproducts. |
Quantitative Data on Stability
| Condition | Time (hours) | Temperature (°C) | % Degradation (Illustrative) | Primary Degradation Product |
| 0.1 M HCl | 24 | 60 | ~ 15% | 2-Hydroxy-2',4'-difluoroacetophenone |
| 0.1 M NaOH | 8 | 25 (Room Temp) | ~ 40% | 2-Hydroxy-2',4'-difluoroacetophenone |
| pH 7.4 Buffer | 48 | 40 | < 5% | 2-Hydroxy-2',4'-difluoroacetophenone |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in acidic and basic media.
1. Materials and Reagents:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M solution
-
Sodium hydroxide (NaOH), 0.1 M solution
-
Phosphate buffer (pH 7.4)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm)
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in acetonitrile to prepare a stock solution of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
In a suitable flask, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
In a suitable flask, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Maintain the solution at room temperature (25°C).
-
Withdraw aliquots at specified time points (e.g., 1, 2, 4, 8 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Neutral Hydrolysis:
-
In a suitable flask, mix 1 mL of the stock solution with 9 mL of pH 7.4 phosphate buffer.
-
Incubate the solution at 40°C.
-
Withdraw aliquots at specified time points (e.g., 24, 48 hours).
-
4. HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile and increasing to 70% over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Analyze the stressed samples alongside an unstressed control sample (stock solution diluted with mobile phase).
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.
Visualizations
Troubleshooting low conversion rates in Friedel-Crafts acylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to low conversion rates in Friedel-Crafts acylation experiments.
Frequently Asked Questions (FAQs)
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Q1: My Friedel-Crafts reaction has a very low yield or is not working at all. What are the most common causes?
A1: Low or no yield in Friedel-Crafts acylation can be attributed to several primary factors related to reactants, catalyst, and reaction conditions. Here are the most common culprits:
-
Catalyst Inactivity : The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water in your glassware, solvent, or reagents will react with and deactivate the catalyst.[2][3] It is crucial to use anhydrous conditions, including freshly opened or properly stored anhydrous reagents and thoroughly dried glassware.[4][5] The catalyst should be a fine, free-flowing powder; if it appears clumpy, it has likely been compromised by moisture.[2]
-
Deactivated Aromatic Ring : The reaction is an electrophilic aromatic substitution, so its success heavily depends on the nucleophilicity of the aromatic substrate. The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR, -SO₃H) on the aromatic ring deactivates it, often preventing the reaction from proceeding.[1][6]
-
Insufficient Catalyst : Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts (or even a slight excess) of the Lewis acid.[1][4] This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[1][3]
-
Poor Quality Reagents : The purity of the aromatic substrate and the acylating agent (acyl chloride or anhydride) is critical. Impurities can interfere with the reaction, leading to side reactions and byproduct formation.[6]
Q2: My aromatic substrate contains an amine (-NH₂) or hydroxyl (-OH) group, and the reaction is failing. What is the issue?
A2: Aromatic compounds with amine or hydroxyl groups are generally unsuitable for direct Friedel-Crafts acylation.[2] The lone pair of electrons on the nitrogen or oxygen atom will act as a Lewis base and coordinate with the Lewis acid catalyst.[2][5] This interaction forms a stable complex that deactivates the catalyst and places a positive charge on the heteroatom, which strongly deactivates the aromatic ring, preventing the desired acylation.[2][7] The solution is to protect the functional group, for example, by converting an amine to an amide, before performing the acylation.[5]
Q3: I am observing the formation of multiple products or unexpected isomers. How can I improve selectivity?
A3: While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation because the acyl group deactivates the ring, it can still occur with highly activated aromatic rings like phenols or anilines.[6] The formation of multiple isomers (regioselectivity) is influenced by several factors:
-
Directing Effects : The regioselectivity is primarily governed by the directing effects of substituents already on the aromatic ring (ortho-, para-, or meta-directing).[6]
-
Steric Hindrance : Steric hindrance from bulky acylating agents or substituents can favor acylation at the less hindered position, often the para-position over the ortho-position.[6]
-
Solvent Choice : The solvent can significantly influence the product ratio. For instance, in the acylation of naphthalene, non-polar solvents like carbon disulfide (CS₂) tend to favor the kinetically controlled alpha-substituted product, while more polar solvents like nitrobenzene can lead to the thermodynamically controlled beta-substituted product.[2][8]
Q4: The reaction mixture is turning into a dark, tarry material. What is causing this?
A4: Tar formation is typically a sign of decomposition or unwanted side reactions, often caused by excessive heat.[4] High reaction temperatures can lead to the decomposition of starting materials and products.[4] Similarly, prolonged reaction times, especially at elevated temperatures, can increase the likelihood of degradation. It is important to optimize the reaction temperature, starting with conditions reported in the literature for similar substrates and adjusting as needed.[2]
Q5: I am losing a significant amount of product during the workup. What could be going wrong?
A5: A common issue during the workup of Friedel-Crafts acylation is the formation of an emulsion when quenching the reaction with water or dilute acid.[2] This can make the separation of organic and aqueous layers difficult, leading to product loss. To mitigate this, pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.[2][4] If an emulsion persists, adding a saturated solution of NaCl (brine) can help break it.[2]
Troubleshooting Guide
Use this guide for a systematic approach to diagnosing and solving common issues.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting low conversion rates.
Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.
Common Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Product Yield | Catalyst Inactivity: Deactivated by moisture.[1][3] | Use a fresh, unopened container of Lewis acid or one stored properly in a desiccator. Ensure all glassware is oven or flame-dried and solvents are anhydrous.[2][4] |
| Insufficient Catalyst: Product-catalyst complexation removes the catalyst from the reaction.[1][9] | Use at least a stoichiometric amount (1.0-1.2 equivalents) of the Lewis acid relative to the acylating agent.[3] | |
| Deactivated Substrate: Aromatic ring has strong electron-withdrawing groups (e.g., -NO₂).[6] | The reaction is unlikely to proceed. Consider an alternative synthetic route. | |
| Incompatible Functional Groups: Substrate contains -OH or -NH₂ groups that react with the catalyst.[2][5] | Protect the interfering group (e.g., as an ester or amide) before acylation, and deprotect it afterward.[5][6] | |
| Multiple Products Formed | Polyacylation: Occurs with highly activated aromatic substrates.[6] | The acyl group is deactivating, so this is less common than in alkylation.[6] If it occurs, consider milder conditions or a different catalyst. |
| Isomer Formation: Lack of regioselectivity. | Solvent choice can influence isomer ratios.[2] Lowering the temperature may also improve selectivity. | |
| Difficult Reaction Workup | Emulsion Formation: During aqueous quench.[2] | Pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated HCl.[4] Add brine to help break persistent emulsions.[2] |
| Product Loss: Product is partially soluble in the aqueous layer. | Perform multiple extractions (2-3 times) with the organic solvent to maximize recovery. |
Data on Reaction Parameters
Optimizing reaction parameters is key to improving conversion rates. The following tables summarize the impact of catalyst loading and solvent choice on reaction outcomes.
Table 1: Effect of Catalyst Loading on Yield
This table illustrates the general effect of catalyst amount on product yield for a typical Friedel-Crafts acylation. Actual yields will vary based on specific substrates and conditions.
| Acylating Agent (eq.) | Aromatic Substrate (eq.) | AlCl₃ (eq.) | Approximate Yield (%) | Observation |
| 1.0 | 1.1 | 0.5 | < 10% | Substoichiometric catalyst is insufficient due to product complexation. |
| 1.0 | 1.1 | 1.1 | ~85% | Stoichiometric amount is necessary for high conversion.[3] |
| 1.0 | 1.1 | 1.5 | ~87% | A slight excess of catalyst can be beneficial but may not significantly increase yield further. |
| 1.0 | 1.1 | 2.5 | ~85% | Large excess offers no significant benefit and increases cost and workup difficulty. |
Note: Data is illustrative and based on the principle that stoichiometric catalyst amounts are required.[1][4]
Table 2: Effect of Solvent on Conversion and Regioselectivity
The choice of solvent can have a profound impact on both the reaction rate and the distribution of isomers.
| Aromatic Substrate | Acylating Agent | Solvent | Conversion (%) | Product Ratio (α:β or o:p) | Reference |
| Naphthalene | Acetyl Chloride | Dichloroethane | >95% | - | [10] |
| Naphthalene | Acetyl Chloride | Carbon Disulfide (CS₂) | High | Favors α-product (kinetic) | [2][8] |
| Naphthalene | Acetyl Chloride | Nitrobenzene | High | Favors β-product (thermodynamic) | [2][8] |
| Toluene | Acetyl Chloride | Dichloromethane | ~92% | 9:91 (o:p) | General Observation |
Key Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of Anisole
This protocol is a representative example for the acylation of an activated aromatic ring.[1]
Materials:
-
Anisole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice, concentrated HCl, 5% NaOH solution, brine, anhydrous MgSO₄
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Acylium Ion Formation: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension at 0 °C.
-
Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours or until completion.
-
Workup: Cool the flask back to 0 °C and carefully quench the reaction by pouring the mixture onto a stirred slurry of crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers and wash with 5% aqueous NaOH solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Protection of an Amine via Acetylation (p-Chloroaniline)
This protocol demonstrates how to protect an incompatible amine group before attempting a Friedel-Crafts reaction.[5]
Materials:
-
p-Chloroaniline
-
Acetic anhydride
-
Sodium acetate
-
Concentrated HCl, water
Procedure:
-
Dissolution: In a flask, dissolve p-chloroaniline (1.0 equivalent) in a mixture of water and concentrated HCl. Stir until the amine fully dissolves.
-
Acetylation: To the stirred solution, add acetic anhydride (1.2 equivalents). Immediately after, add a solution of sodium acetate (1.1 equivalents) in water in one portion.
-
Precipitation: A white precipitate of N-(4-chlorophenyl)acetamide should form. Cool the mixture in an ice bath to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield the pure protected amide, which can then be used in a subsequent Friedel-Crafts acylation.
Visualizing Key Concepts
Catalyst Deactivation Pathways
The Lewis acid catalyst can be deactivated in two primary ways, which necessitates the use of anhydrous conditions and stoichiometric quantities.
Caption: Catalyst deactivation pathways in Friedel-Crafts acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for Reactions Involving Acetophenone Derivatives
Welcome to the technical support center for optimizing catalyst loading in reactions involving acetophenone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to assist in your experimental work.
Troubleshooting Guides
This section provides solutions to common problems encountered during the catalytic reactions of acetophenone derivatives.
Issue 1: Low Conversion of Acetophenone to 1-Phenylethanol
Question: My acetophenone reduction (hydrogenation) reaction is showing low conversion. What are the potential causes and how can I troubleshoot this?
Answer:
Low conversion in acetophenone hydrogenation can stem from several factors related to the catalyst, hydrogen source, and reaction conditions.[1] Below is a systematic guide to diagnosing and resolving this issue.
Troubleshooting Steps:
-
Catalyst Activity:
-
Deactivation: The catalyst may have lost its activity. Some ruthenium-based catalysts are known to deactivate during the reaction.[1] Consider using a fresh batch of catalyst. For Pd/C catalysts, exposure to air can lead to deactivation.
-
Inappropriate Catalyst: The choice of catalyst is critical. For transfer hydrogenation, copper-based catalysts have demonstrated high selectivity for the carbonyl group.[1] Precious metal catalysts like palladium and platinum are also effective but may sometimes lead to over-reduction of the aromatic ring.[1]
-
-
Catalyst Loading:
-
Insufficient Loading: The amount of catalyst directly impacts the conversion rate. Increasing the catalyst loading can lead to higher conversion, up to an optimal point.[1][2]
-
Excessive Loading: While less common, excessive catalyst loading can sometimes lead to undesired side reactions or product degradation.
-
-
Hydrogen Source and Pressure:
-
Reaction Conditions:
-
Temperature: An increase in temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions and catalyst degradation.[1]
-
Solvent: The choice of solvent can affect the reaction. For some catalytic systems, the presence of water can enhance the reaction rate.[1]
-
Base Concentration: In many transfer hydrogenation reactions, a base is required. The concentration of the base (e.g., t-BuOK, KOH) can significantly affect reaction rates. Higher base concentrations can lead to faster initial rates but also faster deactivation.[3][4][5]
-
Issue 2: Poor Enantioselectivity in Asymmetric Hydrogenation
Question: My asymmetric hydrogenation of acetophenone is producing the chiral alcohol with low enantiomeric excess (ee%). What factors should I investigate?
Answer:
Low enantioselectivity is a common challenge in asymmetric synthesis. Several factors can influence the stereochemical outcome of the reaction.
Troubleshooting Steps:
-
Temperature: Temperature is a critical parameter. Lowering the reaction temperature often increases enantioselectivity, though it may decrease the reaction rate.[3]
-
Catalyst and Ligand Choice:
-
The structure of the chiral ligand is fundamental for inducing asymmetry.[3] If optimization of other parameters fails, consider screening different ligands with varying steric and electronic properties.[3]
-
The diamine ligand has been shown to have a major influence on the conversion reached, while the bisphosphine ligand affects the ee values in some Ru-catalyzed systems.[4]
-
-
Catalyst Loading: While often having a minor effect, both too low and too high catalyst loading can negatively impact enantioselectivity.[3]
-
Too Low: Insufficient catalyst may lead to a significant background (non-catalyzed) reaction, which is not enantioselective and thus lowers the overall ee.
-
Too High: In some cases, high catalyst concentrations can lead to the formation of less selective catalytic species.
-
-
Base Concentration: The concentration of the base can affect the formation of the major product originated by a diastereomeric transition state.[4] A dependence of the ee on the base concentration has been reported.[4]
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal catalyst loading for a new reaction involving an acetophenone derivative?
A1: A good starting point for many catalytic reactions is 1-2 mol%. From there, you can perform optimization studies by systematically varying the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) while keeping all other reaction parameters constant. Monitor the reaction for conversion and selectivity to identify the optimal loading.
Q2: Can the catalyst be recovered and reused?
A2: Heterogeneous catalysts, such as Pd/C, can often be recovered by filtration and reused. However, a gradual loss of activity may be observed over multiple cycles due to catalyst poisoning or leaching. Homogeneous catalysts are generally more challenging to recover, though methods like precipitation or extraction can sometimes be employed.
Q3: What are common side products in the reduction of substituted acetophenones?
A3: Side products are highly dependent on the substrate and reaction conditions. For nitroacetophenones, incomplete reduction of the nitro group can lead to phenylhydroxylamines, nitroso, azo, and azoxy compounds.[6] Over-reduction, especially with powerful catalysts like Pd/C, can result in the reduction of the aromatic ring.[1]
Q4: How does the solvent affect catalyst performance?
A4: The solvent can influence catalyst solubility (for homogeneous catalysts), substrate and product solubility, and the stability of reaction intermediates. For transfer hydrogenation using isopropanol as a hydrogen donor, isopropanol itself can also serve as the solvent. In some cases, the addition of a co-solvent can improve reaction performance.
Quantitative Data on Catalyst Loading
The following tables summarize the effect of catalyst loading on the conversion and selectivity for the hydrogenation of acetophenone using different catalytic systems.
Table 1: Effect of Ru-based Catalyst Loading on Acetophenone Transfer Hydrogenation
| Catalyst Loading (mol%) | Conversion (%) | TON (Turnover Number) | Reference |
| 0.10 | 53 | 530 | [7] |
| 1.00 | 98 | 97 | [7] |
Reaction Conditions: Acetophenone, Ru3 complex as pre-catalyst, 6 hours.[7]
Table 2: Effect of Cu-Zn-Al Catalyst Amount on Acetophenone Transfer Hydrogenation
| Catalyst Amount (wt% of AP) | AP Conversion (%) | 1-PhE Selectivity (%) | Reference |
| 1 | 37.9 | - | [2] |
| 2 | 89.4 | 93.2 | [2] |
Reaction Conditions: Cu-Zn-Al catalyst, isopropanol as hydrogen source.[2]
Experimental Protocols
Protocol 1: Transfer Hydrogenation of Acetophenone using a Ruthenium Catalyst
This protocol is adapted from a procedure using a [(p-cymene)RuCl₂]₂ catalyst with a 2,2'-bibenzimidazole ligand.[6]
-
To a 25 mL tube, add the ketone (1 mmol), [(p-cymene)RuCl₂]₂ (6.1 mg, 1 mol%), 2,2'-bibenzimidazole (4.6 mg, 2 mol%), and Cs₂CO₃ (97.8 mg, 0.3 mmol).[6]
-
Add 2-propanol (3 mL) to the tube.[6]
-
Heat the mixture at 130 °C for 12 hours.[6]
-
Cool the reaction mixture to room temperature.
-
Filter the solids through a sand core funnel and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (hexanes/ethyl acetate, 8:1) to obtain the pure alcohol.[6]
Protocol 2: Hydrogenation of Acetophenone using Pd/C
This is a general procedure for hydrogenation using a balloon of hydrogen.
-
In a two-neck round-bottom flask, add 10% Pd/C (5-10 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Add a solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add the acetophenone derivative (1 equivalent).
-
Evacuate the flask again and backfill with hydrogen gas from a balloon. Repeat this purge cycle 2-3 times.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the product.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Conversion in Acetophenone Hydrogenation
Caption: A workflow for troubleshooting low conversion in acetophenone hydrogenation.
Diagram 2: Proposed Catalytic Cycle for Ru-Catalyzed Transfer Hydrogenation
References
Scale-up considerations for the synthesis of 2-Acetoxy-2',4'-difluoroacetophenone
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 2-Acetoxy-2',4'-difluoroacetophenone. It provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and safety information to address common challenges encountered during scale-up.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Issue 1: Low Yield in Friedel-Crafts Acylation of 1,3-Difluorobenzene
-
Question: My Friedel-Crafts acylation of 1,3-difluorobenzene with acetyl chloride is resulting in a low yield of 2-hydroxy-2',4'-difluoroacetophenone. What are the common causes and how can I troubleshoot this?
-
Answer: Low yields in this reaction are typically due to several factors:
-
Catalyst Inactivity: The Lewis acid catalyst, aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your reagents or glassware will deactivate it. Ensure all glassware is flame-dried, and use fresh, anhydrous solvents and reagents.[1]
-
Insufficient Catalyst: The product, a ketone, can form a complex with AlCl₃, effectively removing the catalyst from the reaction. Therefore, a stoichiometric amount of the catalyst is often required, not a catalytic amount.[1]
-
Sub-optimal Temperature: The reaction temperature is critical. While some reactions proceed at room temperature, this specific acylation may require heating to overcome the activation energy. However, excessively high temperatures can lead to side reactions. It is recommended to perform small-scale experiments to determine the optimal temperature.
-
Protecting Group Strategy: Phenols can be challenging for Friedel-Crafts acylation due to the activating hydroxyl group, which can lead to multiple acylations or coordination with the Lewis acid. A common strategy is to first perform the Friedel-Crafts reaction on the non-hydroxylated starting material (1,3-difluorobenzene) and then introduce the hydroxyl group in a subsequent step, if your synthetic route allows. If starting from a phenol is necessary, protecting the hydroxyl group as an ester before acylation is advisable.[1]
-
Issue 2: Formation of Multiple Products in Friedel-Crafts Acylation
-
Question: I am observing the formation of multiple products in my Friedel-Crafts acylation. What could be the cause?
-
Answer: While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation because the acyl group deactivates the aromatic ring, it can still occur with highly activated rings.[1][2][3] Since 1,3-difluorobenzene is activated, there is a possibility of di-acylation, although it is less favorable. The presence of impurities in your starting materials can also lead to side reactions and the formation of multiple byproducts. Ensure the purity of your 1,3-difluorobenzene and acetyl chloride.
Issue 3: Difficulties in Quenching the Friedel-Crafts Reaction
-
Question: I am experiencing a violent reaction and the formation of emulsions when quenching my Friedel-Crafts reaction mixture. How can I perform this step more safely and effectively?
-
Answer: The quenching of a Friedel-Crafts reaction must be done with extreme caution as the reaction of unreacted AlCl₃ with water is highly exothermic and releases corrosive hydrogen chloride (HCl) gas.[4]
-
Safe Quenching Procedure: Always cool the reaction mixture in an ice bath before quenching. The reaction mixture should be added slowly and in small portions to a vigorously stirred slurry of crushed ice and water. Never add water to the reaction mixture. [4] This should be performed in a well-ventilated fume hood.
-
Breaking Emulsions: Emulsions can form due to finely divided aluminum salts at the interface between the organic and aqueous layers. To break up an emulsion, add a saturated solution of sodium chloride (brine) to the separatory funnel and gently swirl.[4]
-
Issue 4: Incomplete Acetylation of 2-hydroxy-2',4'-difluoroacetophenone
-
Question: The acetylation of my 2-hydroxy-2',4'-difluoroacetophenone is not going to completion. How can I improve the yield of this compound?
-
Answer: Incomplete acetylation can be due to several factors:
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of acetic anhydride. For sterically hindered or less reactive phenols, a larger excess may be required.[5]
-
Catalyst: While pyridine acts as a base and solvent, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[5]
-
Reaction Time and Temperature: Some acetylations are complete at room temperature, while others may require gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5]
-
Purity of Starting Material: Impurities in the 2-hydroxy-2',4'-difluoroacetophenone can interfere with the reaction. Ensure the starting material is of high purity.
-
Experimental Protocols
The following are proposed, detailed methodologies for the key steps in the synthesis of this compound.
Step 1: Synthesis of 2-hydroxy-2',4'-difluoroacetophenone via Friedel-Crafts Acylation
This protocol is based on general procedures for Friedel-Crafts acylation.
-
Materials:
-
1,3-Difluorobenzene
-
Acetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.
-
To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension.
-
After the addition is complete, add 1,3-difluorobenzene (1.2 equivalents) dropwise, maintaining the temperature at 0°C.
-
After the addition of 1,3-difluorobenzene, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or crystallization.
-
Step 2: Synthesis of this compound via Acetylation
This protocol is based on general procedures for the acetylation of phenols.[6][7]
-
Materials:
-
2-hydroxy-2',4'-difluoroacetophenone
-
Acetic anhydride
-
Anhydrous Pyridine
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxy-2',4'-difluoroacetophenone (1.0 equivalent) in anhydrous pyridine.
-
Add a catalytic amount of DMAP.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated sodium bicarbonate solution, and brine.[6]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Data Presentation
The following tables summarize the key quantitative data for the proposed synthesis.
Table 1: Reactant and Reagent Stoichiometry
| Step | Reactant/Reagent | Molar Equivalents |
| 1 | 1,3-Difluorobenzene | 1.2 |
| 1 | Acetyl chloride | 1.0 |
| 1 | Aluminum Chloride (AlCl₃) | 1.1 |
| 2 | 2-hydroxy-2',4'-difluoroacetophenone | 1.0 |
| 2 | Acetic anhydride | 1.5 |
| 2 | 4-Dimethylaminopyridine (DMAP) | 0.05 |
Table 2: Proposed Reaction Conditions and Expected Outcomes
| Step | Parameter | Value |
| 1 | Solvent | Anhydrous Dichloromethane |
| 1 | Temperature | 0°C to Reflux |
| 1 | Reaction Time | 2 - 4 hours |
| 1 | Expected Yield | 60 - 75% |
| 2 | Solvent | Anhydrous Pyridine |
| 2 | Temperature | 0°C to Room Temperature |
| 2 | Reaction Time | 4 - 6 hours |
| 2 | Expected Yield | >90% |
Mandatory Visualizations
Diagram 1: Synthetic Workflow
Caption: Synthetic workflow for this compound.
Diagram 2: Troubleshooting Logic for Low Yield in Friedel-Crafts Acylation
Caption: Troubleshooting decision tree for low yield in Friedel-Crafts acylation.
Safety Information
Handling Anhydrous Aluminum Chloride (AlCl₃)
-
Hazards: Anhydrous AlCl₃ is a corrosive solid that reacts violently with water, releasing large amounts of heat and toxic, corrosive hydrogen chloride (HCl) gas.[8] It can cause severe burns to the skin, eyes, and respiratory tract.
-
Precautions:
-
Always handle AlCl₃ in a well-ventilated fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[9]
-
Ensure all glassware and equipment are scrupulously dry to prevent a violent reaction.
-
When quenching the reaction, always add the reaction mixture to ice/water slowly; never the other way around.[4][9]
-
In case of a spill, do NOT use water. Cover the spill with dry sand or another inert absorbent and collect it in a sealed container for disposal.[8]
-
General Safety
-
Acetyl chloride and acetic anhydride are corrosive and lachrymators. Handle them with care in a fume hood.
-
Pyridine is a flammable liquid with an unpleasant odor. Avoid inhalation and skin contact.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. chemstock.ae [chemstock.ae]
Preventing decomposition of 2-Acetoxy-2',4'-difluoroacetophenone during workup
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the workup and purification of 2-Acetoxy-2',4'-difluoroacetophenone. The primary focus is on preventing the decomposition of the target molecule.
Troubleshooting Guide
The principal mode of decomposition for this compound during workup is the hydrolysis of the acetoxy group, yielding the corresponding α-hydroxy ketone, 2-Hydroxy-2',4'-difluoroacetophenone. This reaction is catalyzed by both acidic and basic conditions. The following guide provides solutions to common problems encountered during its purification.
| Problem ID | Issue Encountered | Potential Causes | Recommended Solutions |
| DEC-001 | Low yield of the desired product with the presence of a more polar byproduct. | Hydrolysis of the acetoxy group: This is often due to prolonged exposure to acidic or basic aqueous solutions during the workup. | - Maintain Neutral pH: Strive to keep the pH of all aqueous washes between 6 and 7.- Use Mild Base for Neutralization: If an acid catalyst was used in the preceding reaction, neutralize with a cold, saturated solution of sodium bicarbonate (NaHCO₃) rather than strong bases like NaOH or KOH.- Minimize Contact Time: Perform extractions and washes as quickly as possible to reduce the time the compound is in contact with the aqueous phase.- Work at Low Temperatures: Perform the entire workup, including washes and extractions, at low temperatures (0-5 °C) to decrease the rate of hydrolysis. |
| DEC-002 | TLC analysis of the crude product shows a significant amount of the hydrolyzed byproduct, 2-Hydroxy-2',4'-difluoroacetophenone. | Inadequate quenching of the reaction: Residual acid or base from the reaction mixture can catalyze decomposition during subsequent steps.High temperatures during solvent removal: The compound may be thermally labile, especially in the presence of trace impurities. | - Thorough Neutralization: Ensure complete neutralization by checking the pH of the aqueous layer after washing with a mild base. Repeat the wash if necessary.- Temperature Control During Evaporation: Remove the solvent under reduced pressure at a low temperature (not exceeding 30-35 °C).- Brine Wash: After the final aqueous wash, perform a wash with cold, saturated brine (NaCl solution) to help remove dissolved water and water-soluble catalysts from the organic layer. |
| DEC-003 | Product degradation observed during chromatographic purification. | Acidic or basic nature of the stationary phase: Silica gel is inherently acidic and can cause hydrolysis of sensitive compounds. Alumina can be basic.Protic or reactive solvents in the eluent: Solvents like methanol can participate in transesterification or other reactions. | - Use Neutralized Silica Gel: Deactivate silica gel by washing it with a suitable solvent system containing a small amount of a neutral or weakly basic additive like triethylamine (0.1-1%).- Consider Alternative Stationary Phases: Florisil® or neutral alumina can be good alternatives to silica gel.- Aprotic Solvent System: Use a non-protic eluent system, such as a mixture of hexanes and ethyl acetate or dichloromethane. Avoid using alcohols if possible.- Flash Chromatography: Perform purification as quickly as possible using flash chromatography to minimize the time the compound spends on the stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition product of this compound and how can I identify it?
A1: The main decomposition product is 2-Hydroxy-2',4'-difluoroacetophenone, formed via hydrolysis of the ester linkage. This byproduct is more polar than the starting material. You can identify it using Thin Layer Chromatography (TLC), where it will have a lower Rf value (it will travel a shorter distance up the plate). It can be further characterized by techniques like ¹H NMR (disappearance of the acetyl singlet and appearance of a hydroxyl proton) and Mass Spectrometry (a decrease in mass corresponding to the loss of an acetyl group).
Q2: What is the optimal pH range to maintain during the aqueous workup?
A2: To minimize hydrolysis, it is crucial to maintain a pH as close to neutral as possible (pH 6-7). Both strongly acidic and strongly basic conditions will accelerate the decomposition of the acetoxy group. A patent for the synthesis of the related 2,4-difluoroacetophenone suggests that controlling the pH in a mildly acidic range of 3-6 can be beneficial for the stability of the ketone itself, though for the acetoxy derivative, maintaining neutrality during workup is the safest approach to prevent hydrolysis.[1]
Q3: Are there any specific reagents I should avoid during the workup?
A3: Yes. Avoid strong acids (e.g., HCl, H₂SO₄) and strong bases (e.g., NaOH, KOH) for washing and neutralization. Use of a saturated solution of sodium bicarbonate is a much safer alternative for neutralizing residual acids. Also, be cautious with protic solvents, especially at elevated temperatures, as they can potentially lead to transesterification.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term stability, the compound should be stored as a solid in a tightly sealed container at a low temperature (e.g., in a refrigerator or freezer) and protected from moisture.
Experimental Protocols
Recommended Workup Protocol to Minimize Decomposition
This protocol is designed for the workup of a reaction mixture where this compound is the desired product, assuming the reaction was carried out in a water-immiscible organic solvent.
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.
-
Quenching (if necessary): If the reaction contains highly reactive reagents, quench them appropriately while maintaining the low temperature. For example, if an acid catalyst was used, proceed to the neutralization step.
-
Neutralization:
-
Slowly add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring.
-
Continue adding the NaHCO₃ solution until gas evolution ceases, indicating that all the acid has been neutralized.
-
Check the pH of the aqueous layer using pH paper to ensure it is in the range of 7-8.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer two more times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
-
Washing:
-
Combine all the organic extracts.
-
Wash the combined organic layer with one portion of cold, deionized water to remove any remaining inorganic salts.
-
Follow with a wash using cold, saturated aqueous sodium chloride (brine) to facilitate the removal of water from the organic phase.
-
-
Drying:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Swirl the flask for a few minutes to ensure all moisture is absorbed.
-
-
Solvent Removal:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 30-35 °C.
-
-
Purification:
-
If further purification is required, use flash column chromatography with a neutral stationary phase (e.g., deactivated silica gel) and an aprotic eluent system (e.g., hexanes/ethyl acetate).
-
Visualizations
Decomposition Pathway
Caption: Primary decomposition pathway via hydrolysis.
Recommended Workup Workflow
Caption: Workflow for minimizing decomposition during workup.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Acetoxy-2,2-difluoroacetophenone and 2-Bromo-2,2-difluoroacetophenone in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry and drug development, the strategic selection of starting materials and intermediates is paramount to the successful and efficient construction of target molecules. Among the vast array of functionalized carbonyl compounds, α-substituted ketones serve as pivotal building blocks. This guide provides a comprehensive comparison of the reactivity of two such compounds: 2-acetoxy-2,2-difluoroacetophenone and 2-bromo-2,2-difluoroacetophenone, with a focus on their susceptibility to nucleophilic attack. This analysis is supported by fundamental principles of organic chemistry and analogous experimental data to inform the selection of the optimal reagent for various synthetic transformations.
Theoretical Framework: The Decisive Role of the Leaving Group
The reactivity of α-substituted ketones in nucleophilic substitution reactions is predominantly governed by the nature of the leaving group at the α-position. The efficiency of a leaving group is inversely proportional to its basicity; a weaker base is a better leaving group as it is more stable on its own after departing with the electron pair from the carbon-leaving group bond.
In the case of 2-acetoxy-2,2-difluoroacetophenone and 2-bromo-2,2-difluoroacetophenone, the key distinction lies in the leaving groups: the acetate anion (AcO⁻) and the bromide anion (Br⁻), respectively. A comparison of the acidities of their conjugate acids, acetic acid (CH₃COOH, pKa ≈ 4.76) and hydrobromic acid (HBr, pKa ≈ -9), reveals that HBr is a significantly stronger acid than acetic acid. Consequently, the bromide ion is a much weaker base than the acetate ion. This fundamental difference in basicity dictates that bromide is a substantially better leaving group than acetate .
Therefore, it is anticipated that 2-bromo-2,2-difluoroacetophenone will exhibit significantly higher reactivity towards nucleophiles in Sₙ2 reactions compared to 2-acetoxy-2,2-difluoroacetophenone. The presence of the two fluorine atoms at the α-position further enhances the electrophilicity of the α-carbon through their strong electron-withdrawing inductive effect, making both substrates susceptible to nucleophilic attack. However, the superior leaving group ability of bromide will be the dominant factor in determining the relative reaction rates.
Quantitative Reactivity Comparison: A Model System Analysis
| Substrate | Leaving Group | Nucleophile | Solvent | Reaction Time | Yield of Azido Product | Relative Reactivity |
| Phenacyl Bromide | Br⁻ | NaN₃ | PEG 400 | 50 min | 98%[1] | High |
| Phenacyl Acetate | AcO⁻ | NaN₃ | PEG 400 | Significantly Longer | Expected to be very low | Low |
Note: The data for phenacyl acetate is an educated estimation based on the poor leaving group ability of the acetate ion. A direct substitution is generally not a synthetically viable route under these conditions.
Experimental Protocols
The following is a representative experimental protocol for a nucleophilic substitution reaction on an α-bromo ketone, which can be adapted for 2-bromo-2,2-difluoroacetophenone.
Synthesis of 2-Azido-2,2-difluoroacetophenone
Materials:
-
2-Bromo-2,2-difluoroacetophenone (1.0 mmol)
-
Sodium azide (NaN₃) (1.2 mmol)
-
Polyethylene glycol 400 (PEG 400) (0.1 g)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, a mixture of 2-bromo-2,2-difluoroacetophenone (1.0 mmol) and sodium azide (1.2 mmol) in PEG 400 (0.1 g) is prepared.
-
The mixture is vigorously stirred at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, the reaction mixture is extracted with diethyl ether.
-
The organic layer is collected and the solvent is removed under reduced pressure to yield the crude 2-azido-2,2-difluoroacetophenone.
-
The crude product can be further purified by column chromatography if necessary.
Caution: Organic azides are potentially explosive and should be handled with appropriate safety precautions.
Visualizing the Reaction and Workflow
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the Sₙ2 reaction mechanism and a typical experimental workflow.
References
Confirming the Structure of 2-Acetoxy-2',4'-difluoroacetophenone via Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric fragmentation of 2-Acetoxy-2',4'-difluoroacetophenone against related compounds to confirm its structure. Detailed experimental protocols and data visualizations are presented to support the identification and characterization of this compound, which serves as a key intermediate in the synthesis of various pharmaceuticals.
Introduction
This compound is a fluorinated aromatic ketone with applications in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its structure, featuring a difluorinated phenyl ring and an acetoxy group, gives rise to a characteristic fragmentation pattern in mass spectrometry. This guide outlines the expected fragmentation pathways and compares them with those of structurally similar compounds, 2',4'-difluoroacetophenone and 2-hydroxyacetophenone, to provide a clear method for its structural confirmation.
Predicted Mass Spectrometry Fragmentation of this compound
The fragmentation of this compound is predicted to occur through several key pathways, primarily involving the loss of the acetoxy group and cleavage of the acetophenone core. The molecular ion of this compound is expected at a mass-to-charge ratio (m/z) of 214.
A primary fragmentation pathway is the loss of the acetoxy group as acetic acid (CH₃COOH, 60 Da) or as a ketene (CH₂=C=O, 42 Da) followed by the loss of a hydroxyl radical (•OH, 17 Da), leading to a significant fragment at m/z 154. This fragment corresponds to the molecular ion of 2-hydroxy-2',4'-difluoroacetophenone.
Further fragmentation of the acetophenone core is anticipated. Alpha-cleavage, a common fragmentation for ketones, would result in the loss of the methyl group (•CH₃, 15 Da) or the acetyl group (CH₃CO•, 43 Da). The loss of the acetyl group from the 2',4'-difluorobenzoyl cation (m/z 155) would lead to a fragment at m/z 112.
Comparison of Fragmentation Patterns
To confidently identify this compound, its mass spectrum should be compared with those of its precursors or related structures. Here, we compare its predicted fragmentation with the known fragmentation of 2',4'-difluoroacetophenone and 2-hydroxyacetophenone.
| Compound | Molecular Ion (M+) | Key Fragment Ions (m/z) | Interpretation of Key Fragments |
| This compound | 214 | 172, 154, 141, 113 | Loss of ketene (CH₂=C=O), Loss of acetic acid (CH₃COOH), 2',4'-difluorobenzoyl cation, Subsequent loss of CO |
| 2',4'-Difluoroacetophenone | 156 | 141, 113 | Loss of methyl radical (•CH₃), Loss of CO from the 2',4'-difluorobenzoyl cation |
| 2-Hydroxyacetophenone | 136 | 121, 93, 65 | Loss of methyl radical (•CH₃), Loss of CO from the hydroxybenzoyl cation, Subsequent fragmentation of the phenyl ring |
This comparative data highlights the unique fragments of this compound, particularly the loss of the acetoxy group, which are absent in the spectra of the other two compounds.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the acetylation of 2-hydroxy-2',4'-difluoroacetophenone.
Materials:
-
2-hydroxy-2',4'-difluoroacetophenone
-
Acetic anhydride
-
Pyridine (as catalyst)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-hydroxy-2',4'-difluoroacetophenone in ethyl acetate.
-
Add a catalytic amount of pyridine.
-
Slowly add acetic anhydride to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Mass Spectrometry Analysis
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electron ionization (EI) source.
Procedure:
-
Introduce a dilute solution of the purified this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer.
-
Set the electron ionization energy to 70 eV.
-
Acquire the mass spectrum over a mass range of m/z 50-300.
-
Analyze the resulting spectrum for the molecular ion peak and the characteristic fragment ions.
Visualizing the Fragmentation and Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the predicted fragmentation pathway of this compound and the experimental workflow for its synthesis and analysis.
Caption: Predicted fragmentation pathway of this compound.
Caption: Experimental workflow for synthesis and analysis.
Conclusion
The structural confirmation of this compound can be reliably achieved through mass spectrometry. By understanding its characteristic fragmentation pattern, particularly the loss of the acetoxy group, and comparing it with the spectra of related compounds, researchers can confidently identify this important synthetic intermediate. The detailed protocols and visual aids provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development and chemical research.
A Comparative Analysis of Catalytic Systems for the Synthesis and Modification of Difluoroacetophenones
For researchers, scientists, and drug development professionals, the efficient synthesis and subsequent modification of difluoroacetophenones are critical steps in the creation of novel pharmaceuticals and agrochemicals. The introduction of the difluoroacetyl group can significantly enhance the biological activity and pharmacokinetic properties of a molecule. This guide provides a comparative analysis of prominent catalytic systems employed for these transformations, supported by experimental data from the literature.
The primary catalytic strategies for the synthesis of difluoroacetophenone and its derivatives revolve around transition metal catalysis, particularly with copper and palladium, and the rapidly advancing field of photoredox catalysis. Each approach offers distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.
Performance Comparison of Catalytic Systems
The selection of an appropriate catalyst is paramount for achieving high yields and selectivity in the synthesis of difluoroacetophenone derivatives. Below is a summary of the performance of different catalytic systems based on published research. Direct side-by-side comparisons for the exact same substrate and reaction are limited in the literature; therefore, this table compiles data from analogous reactions to provide a comparative overview.
| Catalyst System | Catalyst Example | Substrate Type | Reaction Type | Yield (%) | Key Conditions & Remarks |
| Copper-Catalyzed | CuI | Aryl Iodides | Cross-coupling with α-silyldifluoroacetates | Moderate to Good | Followed by hydrolysis and decarboxylation to yield difluoromethyl aromatics. |
| Copper-Catalyzed | Cu(OAc)₂ | Quinoxalinones | Direct C-3 Difluoroacetylation | Moderate to Excellent | Utilizes ethyl bromodifluoroacetate; proceeds via a radical mechanism. |
| Copper-Catalyzed | Cu(I)/B₂Pin₂ | Alkenes | Difluoroacetylation | Not specified | Reaction with ethyl bromodifluoroacetate. |
| Palladium-Catalyzed | Pd(OAc)₂ | Aromatic Ketones | ortho-Monochlorination | up to 95% | While not a difluoroacetophenone modification, it demonstrates palladium's utility in modifying acetophenone derivatives. |
| Photoredox Catalysis | fac-Ir(ppy)₃ | N-Arylacrylamides | Difluoroalkylative Phenanthridine Synthesis | 63-82% | Visible light-mediated radical cyclization. |
| Photoredox Catalysis | Organic Dyes (e.g., Eosin Y) | Heteroarenes | Perfluoroalkylation | 55-88% | Metal-free approach, often used in continuous flow systems for efficiency. |
Key Observations:
-
Copper-based catalysts are versatile and have been successfully employed for the difluoroacetylation of various substrates, including heterocycles, often proceeding through a radical pathway. They represent a cost-effective option compared to palladium catalysts.
-
Palladium catalysts , while highly effective for a range of cross-coupling and C-H activation reactions on aromatic ketones, have less specific literature precedent for direct difluoroacetophenone modifications compared to copper. However, their well-established reactivity profiles suggest their potential in this area.
-
Photoredox catalysis has emerged as a powerful and mild method for fluoroalkylation reactions. The use of visible light and organic or iridium-based photosensitizers allows for reactions to proceed at room temperature with high functional group tolerance, making it an attractive strategy for late-stage functionalization.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic reactions. Below are representative experimental protocols for copper-catalyzed and photoredox-catalyzed reactions relevant to the synthesis of difluoroacetophenone derivatives.
Protocol 1: Copper-Catalyzed Direct C-3 Difluoroacetylation of Quinoxalinones
This protocol is adapted from a procedure for the direct difluoroacetylation of quinoxalin-2(1H)-ones.
Materials:
-
Quinoxalin-2(1H)-one (1.0 equiv)
-
Ethyl bromodifluoroacetate (2.0 equiv)
-
Cu(OAc)₂ (10 mol%)
-
DCE (1,2-dichloroethane) as solvent
Procedure:
-
To a reaction vessel, add the quinoxalin-2(1H)-one substrate, Cu(OAc)₂, and DCE.
-
Add ethyl bromodifluoroacetate to the mixture.
-
Seal the vessel and heat the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired difluoroacetylated product.
Protocol 2: Visible-Light Photoredox-Catalyzed Difluoroalkylation
This protocol provides a general workflow for a photoredox-catalyzed difluoroalkylation reaction, which can be adapted for various substrates.
Materials:
-
Aromatic or heteroaromatic substrate (1.0 equiv)
-
Difluoroalkylating agent (e.g., a difluoroalkyl halide) (1.5 equiv)
-
Photocatalyst (e.g., fac-Ir(ppy)₃ or an organic dye like Eosin Y) (1-5 mol%)
-
Base or additive (if required by the specific reaction)
-
Degassed solvent (e.g., acetonitrile, DMF)
Procedure:
-
In a reaction tube, combine the substrate, difluoroalkylating agent, and photocatalyst.
-
Add the degassed solvent and any other required reagents.
-
Seal the tube and place it in a photoreactor equipped with a visible light source (e.g., blue LEDs).
-
Irradiate the reaction mixture with stirring at room temperature for the specified time (typically 12-48 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, the solvent is removed in vacuo, and the crude product is purified by flash column chromatography.
Visualizing Catalytic Processes
The following diagrams illustrate the logical flow of a general catalytic cycle and a typical experimental workflow for catalyst screening.
Caption: A generalized catalytic cycle.
Caption: Workflow for catalyst screening.
A Comparative Vibrational Analysis of Difluoroacetophenone Isomers Using FT-IR and Raman Spectroscopy
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the vibrational spectra of 2',4'-, 2',5'-, and 3',4'-difluoroacetophenone isomers obtained through Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. This guide includes detailed experimental protocols and a quantitative comparison of vibrational frequencies to aid in the structural characterization and differentiation of these compounds.
The precise identification and structural elucidation of active pharmaceutical ingredients and related compounds are critical in drug development. Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, offers a powerful, non-destructive approach for detailed molecular analysis. Difluoroacetophenone, a common scaffold in medicinal chemistry, exists in several isomeric forms, each potentially exhibiting unique biological activities and physicochemical properties. Differentiating these isomers is crucial for quality control and regulatory compliance. This guide presents a side-by-side comparison of the FT-IR and Raman spectra of three common isomers: 2',4'-difluoroacetophenone, 2',5'-difluoroacetophenone, and 3',4'-difluoroacetophenone.
Principles of FT-IR and Raman Spectroscopy
FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces changes in the dipole moment.[1] Conversely, Raman spectroscopy measures the inelastic scattering of monochromatic light, typically from a laser, which is dependent on changes in the polarizability of the molecular electron cloud.[2] Vibrations that are strong in FT-IR may be weak or absent in Raman, and vice-versa, providing a more complete vibrational profile when used in tandem.[3]
Experimental Protocols
The following provides a generalized methodology for the acquisition of FT-IR and Raman spectra for difluoroacetophenone isomers.
FT-IR Spectroscopy
The Fourier Transform Infrared (FT-IR) spectra can be recorded using a spectrometer, such as a PerkinElmer model, at room temperature. For solid samples, the KBr pellet technique is commonly employed. A small amount of the difluoroacetophenone isomer is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The spectrum is typically recorded in the range of 4000–400 cm⁻¹ with a resolution of 2.0 cm⁻¹.[4] For liquid samples, a thin film can be prepared between two KBr plates.
Raman Spectroscopy
The Fourier Transform Raman (FT-Raman) spectra can be obtained using a spectrometer, for instance, a BRUKER RFS 27 model. The sample, either in liquid or solid form, is placed in a sample holder. The spectrum is excited by a Nd:YAG laser operating at a specific wavelength (e.g., 1064 nm). The data is collected in the range of 4000–100 cm⁻¹ with a resolution of 2 cm⁻¹.[4]
Vibrational Analysis Workflow
The following diagram illustrates the general workflow for the vibrational analysis of difluoroacetophenone isomers using FT-IR and Raman spectroscopy.
Figure 1. A flowchart depicting the process of vibrational analysis for difluoroacetophenone isomers.
Comparative Vibrational Frequency Data
The following table summarizes the key vibrational frequencies (in cm⁻¹) for the three difluoroacetophenone isomers as observed in their FT-IR and Raman spectra. These assignments are based on published experimental data and theoretical calculations.
| Vibrational Mode | 2',4'-Difluoroacetophenone | 2',5'-Difluoroacetophenone | 3',4'-Difluoroacetophenone |
| FT-IR / Raman | FT-IR / Raman | FT-IR / Raman | |
| C=O Stretching | 1680 / 1678 | ~1685 / ~1680 | ~1680 / ~1675 |
| CH₃ Asymmetric Stretching | 2975 / 2978 | ~2970 / ~2975 | ~2970 / ~2972 |
| CH₃ Symmetric Stretching | 2930 / 2932 | ~2925 / ~2930 | ~2928 / ~2930 |
| Aromatic C-H Stretching | 3080 / 3085 | ~3075 / ~3080 | ~3070 / ~3075 |
| Aromatic C-C Stretching | 1615, 1580 / 1618, 1585 | ~1610, 1575 / ~1612, 1578 | ~1612, 1570 / ~1615, 1572 |
| C-F Stretching | 1280 / 1282 | ~1275 / ~1278 | ~1285 / ~1288 |
| CH₃ Bending | 1430, 1360 / 1432, 1362 | ~1425, 1355 / ~1428, 1358 | ~1435, 1358 / ~1438, 1360 |
| In-plane C-H Bending | 1145 / 1148 | ~1150 / ~1152 | ~1140 / ~1142 |
| Out-of-plane C-H Bending | 850 / 855 | ~860 / ~865 | ~845 / ~848 |
| Ring Breathing Mode | - / 820 | - / ~815 | - / ~825 |
Note: Data for 2',4'-difluoroacetophenone is adapted from the work of S. Jeyavijayan et al. (2015). Data for 2',5'- and 3',4'-difluoroacetophenone are approximate values derived from spectral data available on SpectraBase and may vary depending on experimental conditions.
Discussion
The vibrational spectra of the three difluoroacetophenone isomers exhibit both similarities and distinct differences that allow for their differentiation. The carbonyl (C=O) stretching frequency, a strong band in both FT-IR and Raman spectra, appears in a similar region (around 1680 cm⁻¹) for all three isomers, as expected for an aromatic ketone. However, subtle shifts in this peak can be observed due to the influence of the fluorine substituents on the electronic environment of the carbonyl group.
The positions of the C-F stretching vibrations and the aromatic C-H and C-C stretching and bending modes are particularly sensitive to the substitution pattern on the phenyl ring. For instance, the number and positions of the out-of-plane C-H bending bands in the 900-700 cm⁻¹ region of the FT-IR spectrum are characteristic of the substitution pattern. Similarly, the Raman spectra often show distinct "fingerprint" patterns in the low-frequency region, including the ring breathing modes, which are highly sensitive to the isomeric form.
By carefully comparing the experimental FT-IR and Raman spectra of an unknown sample with the data presented here, researchers can confidently identify the specific difluoroacetophenone isomer.
Conclusion
FT-IR and Raman spectroscopy are invaluable and complementary tools for the vibrational analysis and differentiation of difluoroacetophenone isomers. The subtle but measurable differences in their vibrational spectra, particularly in the fingerprint region, provide a robust basis for structural confirmation. This guide provides the necessary experimental framework and comparative data to assist researchers in the accurate identification of these important pharmaceutical building blocks.
References
A Comparative Guide to Chalcone Synthesis: The Impact of Acetophenone Substituents on Reaction Yield
Chalcones, or 1,3-diphenyl-2-propen-1-ones, represent a vital class of organic compounds. As open-chain flavonoids, they serve as key precursors in the biosynthesis of a wide array of flavonoids and isoflavonoids.[1] Their characteristic α,β-unsaturated carbonyl system is responsible for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, making them a highly attractive scaffold in drug discovery.[1][2][3]
The most prevalent and efficient method for synthesizing these valuable compounds is the base-catalyzed Claisen-Schmidt condensation, which involves the reaction of a substituted acetophenone with a substituted benzaldehyde.[1][4] The yield and efficiency of this reaction are significantly influenced by the electronic nature of the substituents on both aromatic rings. This guide provides a comparative analysis of how different substituents on the acetophenone moiety affect the overall yield of chalcone synthesis, supported by experimental data and detailed protocols.
The Influence of Electronic Effects on Chalcone Yield
The Claisen-Schmidt condensation proceeds via the formation of a resonance-stabilized enolate from the acetophenone, which then acts as a nucleophile.[2][5] The nature of the substituent on the acetophenone ring directly impacts the ease of this enolate formation and, consequently, the reaction yield.
-
Electron-Withdrawing Groups (EWGs) , such as a nitro group (-NO₂), increase the acidity of the α-hydrogens of the acetophenone. This facilitates the initial deprotonation step by the base, leading to faster enolate formation and generally resulting in higher product yields.[6]
-
Electron-Donating Groups (EDGs) , such as hydroxyl (-OH) or amino (-NH₂) groups, can also lead to high yields.[3][6] While they may decrease the acidity of the α-protons compared to EWGs, they effectively stabilize the reaction intermediates. For instance, hydroxyacetophenones are known to produce chalcones in excellent yields, often exceeding 90%.[3]
Experimental evidence shows that both electron-donating and electron-withdrawing groups on the acetophenone ring can lead to higher yields compared to unsubstituted acetophenone.[6]
Comparative Yield Data
The following table summarizes experimental data on chalcone synthesis yields, highlighting the effect of different substituents on the acetophenone ring under various reaction conditions.
| Acetophenone Substituent | Nature of Substituent | Benzaldehyde Derivative | Reaction Conditions (Catalyst/Solvent) | Yield (%) |
| Unsubstituted | - | Benzaldehyde | Na-ACE / Solvent-free | 43%[6] |
| 4'-Hydroxy | Electron-Donating | 3,4-Dimethoxybenzaldehyde | 50% KOH / - | 97%[3] |
| 2'-Hydroxy | Electron-Donating | Benzaldehyde | aq. KOH / Ethanol | 75-85% |
| 2',4'-Dihydroxy | Electron-Donating | 3,4,5-Trimethoxybenzaldehyde | 50% KOH / - | 96%[3] |
| 4'-Amino | Electron-Donating | 4-Hydroxybenzaldehyde | Na-ACE / Solvent-free | 98%[6] |
| 4'-Amino | Electron-Donating | 4-Chlorobenzaldehyde | NaOH / Ethanol | 88.6%[7] |
| 4'-Nitro | Electron-Withdrawing | 4-Hydroxybenzaldehyde | Na-ACE / Solvent-free | 99%[6] |
| 4'-Nitro | Electron-Withdrawing | 4-(Dimethylamino)benzaldehyde | NaOH / Ethanol | 70-85%[8] |
| 4'-Chloro | Electron-Withdrawing | Benzaldehyde | Solid NaOH / Solvent-free | >95% (crude)[9] |
Experimental Workflow and Protocols
A typical experimental workflow for chalcone synthesis via Claisen-Schmidt condensation involves reactant preparation, reaction, product isolation, and purification.[1]
Caption: Logical workflow for chalcone synthesis and purification.
Protocol 1: Standard Base-Catalyzed Synthesis in Ethanol
This protocol is a widely used method for synthesizing chalcones in a laboratory setting.[2][10]
Materials:
-
Substituted Acetophenone (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH) solution (e.g., 40% aqueous)
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, ice bath, and filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the substituted acetophenone and the substituted benzaldehyde in a suitable volume of ethanol (e.g., 30-50 mL). Stir the mixture at room temperature until all solids are dissolved.[1][2]
-
Reaction: Cool the flask in an ice bath. Slowly add the NaOH solution dropwise to the stirred mixture, ensuring the temperature remains below 25°C.[2]
-
Progression: After the base addition is complete, remove the ice bath and continue stirring the mixture at room temperature. The reaction time can range from 2 to 24 hours, depending on the reactivity of the substrates.[1] Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The formation of a solid precipitate often indicates product formation.[1]
-
Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.[10] Carefully acidify the mixture with dilute HCl until it is neutral to litmus paper.[2]
-
Filtration: Collect the precipitated crude chalcone by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water to remove residual base and inorganic salts.[2][10]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, most commonly ethanol, to yield the pure chalcone.[2]
Protocol 2: Solvent-Free ("Green") Synthesis by Grinding
This environmentally friendly approach reduces the use of organic solvents, simplifies the work-up, and can shorten reaction times.[2][9]
Materials:
-
Substituted Acetophenone (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Powdered or solid pellet Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (1.0 eq)
-
Mortar and Pestle
-
Filtration apparatus
Procedure:
-
Reaction: Place the substituted acetophenone, substituted benzaldehyde, and powdered/pelletized NaOH or KOH into a porcelain mortar.[9]
-
Grinding: Grind the mixture vigorously with the pestle for 5-15 minutes. The mixture will typically turn into a paste and may solidify as the product forms.[2][9]
-
Isolation: After grinding is complete, add cold water to the mortar and continue to grind gently to break up the solid mass.[9]
-
Filtration: Transfer the contents to a beaker, collect the solid product by vacuum filtration, and wash it thoroughly with water until the filtrate is neutral.[2]
-
Purification: The crude product obtained is often of high purity. If necessary, it can be further purified by recrystallization from ethanol.[2][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Synthesis of Chalcone Using LDH/Graphene Nanocatalysts of Different Compositions [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. rsc.org [rsc.org]
- 10. m.youtube.com [m.youtube.com]
A Comparative Guide to HPLC Method Validation for Purity Assessment of Fluorinated Compounds
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the pharmaceutical industry for the determination of purity of active pharmaceutical ingredients (APIs) and intermediates. The introduction of fluorine atoms into pharmaceutical compounds is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity. However, the unique physicochemical properties of fluorinated compounds can present challenges for traditional reversed-phase HPLC methods. This guide provides a comparative overview of HPLC methods for the purity assessment of fluorinated compounds, with a focus on method validation according to regulatory guidelines.
The Importance of Method Validation
Validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] For purity assessment, a validated HPLC method ensures that the identity, purity, and quality of a drug substance can be accurately and consistently determined. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established guidelines for analytical method validation.[3][4][5][6]
Challenges in the Analysis of Fluorinated Compounds
The high electronegativity and unique electronic properties of fluorine can influence the retention and peak shape of fluorinated compounds in reversed-phase HPLC. Some common challenges include:
-
Reduced Retention: Highly fluorinated compounds can exhibit reduced retention on traditional C18 columns due to the "fluorous effect," where they are less retained by the non-polar stationary phase compared to their non-fluorinated analogs.[7]
-
Poor Peak Shape: Interactions between the analyte and residual silanols on the silica-based stationary phase can lead to peak tailing.
-
Co-elution with Impurities: The altered selectivity of fluorinated compounds can lead to co-elution with structurally similar impurities.
To address these challenges, alternative HPLC methods and stationary phases have been developed, including the use of fluorinated stationary phases and Hydrophilic Interaction Liquid Chromatography (HILIC).[2][3][8]
Comparison of HPLC Methods
The selection of an appropriate HPLC method is critical for the successful purity assessment of fluorinated compounds. The following table provides a comparison of common HPLC methods.
| Parameter | Reversed-Phase HPLC (C18) | Reversed-Phase HPLC (Fluorinated Phase, e.g., FluoroPhenyl) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Separation based on hydrophobic interactions between the analyte and the non-polar stationary phase. | Separation based on a combination of hydrophobic, dipole-dipole, and π-π interactions.[3] | Separation of polar compounds based on partitioning between a polar stationary phase and a mobile phase with a high organic solvent content.[8][9] |
| Stationary Phase | Octadecylsilane (C18) bonded to silica particles. | Phenyl groups with fluorine substituents bonded to silica particles.[2][10] | Polar stationary phases such as bare silica, or silica bonded with polar functional groups (e.g., amide, diol).[9] |
| Typical Analytes | Suitable for a wide range of non-polar to moderately polar compounds. | Enhanced retention and selectivity for halogenated and aromatic compounds, including fluorinated ones.[3] | Highly polar and hydrophilic compounds that are poorly retained in reversed-phase.[8] |
| Advantages | Well-established, robust, and versatile. | Provides alternative selectivity to C18, can improve peak shape and resolution for fluorinated compounds.[3] | Excellent retention for very polar compounds, often provides orthogonal selectivity to reversed-phase.[8] |
| Limitations | May show poor retention and peak shape for highly fluorinated or very polar compounds. | Can be more expensive than C18 columns. | Requires careful control of mobile phase water content, may have longer equilibration times. |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and reliable results. Below are example protocols for the purity assessment of a hypothetical fluorinated API using different HPLC methods.
Method 1: Reversed-Phase HPLC with a C18 Column
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.[1]
Method 2: Reversed-Phase HPLC with a FluoroPhenyl Column
-
Instrumentation: Same as Method 1.
-
Column: FluoroPhenyl, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Program:
Time (min) %B 0 20 15 80 20 80 21 20 | 25 | 20 |
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in methanol to a concentration of 0.5 mg/mL.
Method 3: HILIC
-
Instrumentation: Same as Method 1.
-
Column: Amide, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water with 10 mM Ammonium Acetate, pH 5.0.
-
Gradient Program:
Time (min) %B 0 5 15 40 20 40 21 5 | 25 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 95:5 mixture of acetonitrile and water to a concentration of 1 mg/mL.
Validation of the HPLC Method
A comprehensive validation of the chosen HPLC method should be performed to demonstrate its suitability for the intended purpose. The key validation parameters as per ICH Q2(R2) guidelines are summarized in the table below.[5][6][11]
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the method is able to assess the analyte unequivocally in the presence of components which may be expected to be present. | Peak purity analysis, no interference from blank, placebo, and known impurities at the retention time of the analyte. |
| Linearity | To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For assay: 80% to 120% of the test concentration. For impurities: Reporting threshold to 120% of the specification.[5] |
| Accuracy | The closeness of test results obtained by the method to the true value. | For assay: 98.0% to 102.0% recovery. For impurities: Recovery to be assessed at low concentrations.[4] |
| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) ≤ 2.0%.[4][11] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%) are varied. |
Logical Workflow for HPLC Method Validation
The following diagram illustrates the typical workflow for validating an HPLC method for purity assessment.
Figure 1. HPLC Method Validation Workflow.
Conclusion
The selection and validation of an appropriate HPLC method are crucial for the reliable purity assessment of fluorinated pharmaceutical compounds. While traditional reversed-phase HPLC with C18 columns remains a workhorse, the unique properties of fluorinated compounds may necessitate the use of alternative stationary phases, such as fluorinated phases, or different chromatographic modes like HILIC to achieve optimal separation. A thorough method validation following ICH guidelines is mandatory to ensure the accuracy, precision, and robustness of the analytical procedure, ultimately contributing to the safety and efficacy of the final drug product.
References
- 1. benchchem.com [benchchem.com]
- 2. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column [restek.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromtech.com [chromtech.com]
- 9. agilent.com [agilent.com]
- 10. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column [restek.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Biological activity comparison of chalcones derived from different precursors
An Objective Guide for Researchers and Drug Development Professionals
Chalcones, belonging to the flavonoid family, are aromatic ketones that serve as precursors for a wide variety of biologically active molecules. Their basic structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, allows for a diverse range of substitutions, leading to a broad spectrum of pharmacological activities.[1] This guide provides a comparative analysis of the anticancer activity of various chalcone derivatives, with a focus on their efficacy against common cancer cell lines. The information presented is supported by experimental data and detailed methodologies to aid researchers in their drug discovery and development endeavors.
Comparative Anticancer Activity of Chalcone Derivatives
The anticancer potential of chalcone derivatives is frequently evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates a higher potency of the compound in inhibiting cell growth. The following table summarizes the IC50 values of several chalcone derivatives against the human breast cancer cell line MCF-7 and the human colon carcinoma cell line HCT116, providing a clear comparison of their cytotoxic effects.
| Compound ID | Precursor (Substituents on Aromatic Rings) | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone A14 | Oxygen alkylation at C4 on the phenyl group | MCF-7 | 9.795 | [2] |
| Compound 25 | Diaryl ether moiety with 4-methoxy substitution | MCF-7 | 3.44 ± 0.19 | [3] |
| Compound 26 | Not specified | MCF-7 | 6.55–10.14 | [3] |
| Compound 33 | Polymethoxylated with nitro group | MCF-7 | 1.33 | [3] |
| Chalcone-imidazole hybrid 28 | Benzamide moiety | MCF-7 | 1.123–20.134 | [4] |
| Chalcone–coumarin hybrid 40 | Coumarin moiety | HEPG-2, K562 | 0.65–2.02 | [4] |
| Bis-chalcone 5a | Thiophene moiety | HCT116 | 18.10 ± 2.51 | [5] |
| Bis-chalcone 9a | Thiophene moiety | HCT116 | 17.14 ± 0.66 | [5] |
| 2'-hydroxy chalcone C1 | 2'-hydroxy group | HCT116 | 37.07 | [6] |
| Chalcone-pyrazole hybrid 31 | Pyrazole moiety | HCC cell lines | 0.5–4.8 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of chalcone derivatives.
Synthesis of Chalcone Derivatives (General Protocol)
Chalcones are commonly synthesized via the Claisen-Schmidt condensation reaction.[7] This method involves the base-catalyzed condensation of an appropriate substituted acetophenone with a substituted benzaldehyde.
-
Materials: Substituted acetophenone, substituted benzaldehyde, ethanol, aqueous sodium hydroxide (or other suitable base).
-
Procedure:
-
Dissolve the substituted acetophenone (1 equivalent) and substituted benzaldehyde (1 equivalent) in ethanol in a flask.
-
To this solution, add an aqueous solution of sodium hydroxide (e.g., 40%) dropwise while stirring at room temperature.[8]
-
Continue stirring the reaction mixture for a specified period (e.g., 12-24 hours) at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]
-
After completion, pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.[9]
-
Filter the solid product, wash with water until neutral, and then dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.[7]
-
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[10]
-
Materials: 96-well plates, cancer cell lines (e.g., MCF-7, HCT116), cell culture medium, chalcone derivatives, MTT solution (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Seed the cancer cells into 96-well plates at a density of approximately 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[10]
-
Treat the cells with various concentrations of the chalcone compounds (dissolved in DMSO) and a vehicle control (DMSO alone). Incubate for a specified period (e.g., 24, 48, or 72 hours).[10]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[10]
-
Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[10][11]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Visualizing Key Processes
Chalcone Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of chalcone derivatives using the Claisen-Schmidt condensation.
Caption: General workflow for chalcone synthesis.
MTT Assay for Cytotoxicity
This diagram outlines the key steps involved in determining the cytotoxic activity of chalcone derivatives using the MTT assay.
Caption: MTT assay experimental workflow.
NF-κB Signaling Pathway Inhibition by Chalcones
Several chalcone derivatives exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB signaling pathway.[4]
Caption: Inhibition of NF-κB pathway by chalcones.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Design and Synthesis of Novel Chalcone Derivatives: Anti-Breast Cancer Activity Evaluation and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay [ajgreenchem.com]
- 12. atcc.org [atcc.org]
Navigating Conformational Landscapes: A Comparative Guide to DFT Calculations for 2'-Fluoro-acetophenone Derivatives
For researchers, medicinal chemists, and computational scientists, understanding the conformational preferences of drug candidates is paramount to predicting their biological activity and optimizing their properties. This guide provides a comparative analysis of Density Functional Theory (DFT) calculations for the conformational analysis of 2'-fluoro-acetophenone derivatives, benchmarked against experimental data and alternative computational methods.
The spatial arrangement of atoms in a molecule, its conformation, dictates how it interacts with biological targets. For flexible molecules like 2'-fluoro-acetophenone and its derivatives, which are scaffolds in medicinal chemistry, identifying the most stable conformer is a critical step in drug design. This guide delves into the application of DFT, a powerful quantum chemical method, to elucidate these conformational preferences, offering a clear comparison with experimental findings and other computational approaches.
The Decisive Preference for s-trans: DFT and Experimental Data in Agreement
Studies on 2'-fluoro-substituted acetophenone derivatives have consistently revealed a strong preference for the s-trans conformation, where the fluorine atom and the carbonyl oxygen are positioned on opposite sides of the C-C bond connecting the acetyl group to the phenyl ring. This preference is supported by a robust combination of experimental techniques and computational calculations.
Experimental validation for the dominance of the s-trans conformer comes primarily from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.[1][2][3][4] Specifically, the observation of through-space spin-spin couplings (TS-couplings) between the alpha-protons or alpha-carbon of the acetyl group and the fluorine atom in NMR spectra provides definitive evidence for their spatial proximity, a hallmark of the s-trans arrangement.[1][4] X-ray crystallographic analysis of several derivatives further confirms this solid-state conformation.[1][2][3][4]
DFT calculations have proven to be highly consistent with these experimental findings.[1][2] A systematic study by Otake et al. on a series of 2'-fluoro-acetophenone derivatives demonstrated that DFT calculations, specifically using the mPW1PW91 functional with the 6-311G(d,p) basis set and a solvent model, consistently predict the s-trans conformer to be more stable than the s-cis conformer.[1][5] The calculated Gibbs free energy differences (ΔG) between the two conformers quantify this preference.
Quantitative Comparison: DFT-Calculated Relative Energies
The following table summarizes the Gibbs free energy difference (ΔG) between the s-cis and s-trans conformers for a selection of 2'-fluoro-acetophenone derivatives, as calculated by DFT. A positive ΔG value indicates that the s-trans conformer is more stable.
| Compound | Substituent (R) | ΔG (kcal/mol) [s-trans vs s-cis] |
| 1d | H | +4.65 |
| 1e | Br | +4.92 |
| 1f | CN | +4.53 |
| 1g | OMe | +4.40 |
| 1h | Ph | +5.16 |
| 1i | 2-thienyl | +5.07 |
Data sourced from Otake et al. (2021).[5] Calculations were performed at the mPW1PW91/6-311G(d,p) level with the IEFPCM solvent model (chloroform).
The consistently positive and significant ΔG values underscore the strong energetic preference for the s-trans conformation across various derivatives. This stability is attributed to the minimization of repulsive electrostatic interactions between the electronegative fluorine and oxygen atoms that would be present in the s-cis form.[2][5]
A Closer Look at the Methodologies
To ensure reproducibility and aid in the design of similar computational studies, the detailed experimental and computational protocols are outlined below.
Experimental Protocols
-
NMR Spectroscopy: 1H and 13C NMR spectra are recorded in various deuterated solvents to identify through-space 1H–19F and 13C–19F spin-spin couplings. The magnitude of these coupling constants can be correlated with the dielectric constant of the solvent, providing further insight into the conformational stability.[1][5]
-
X-ray Crystallography: Single crystals of the target compounds are grown and subjected to X-ray diffraction analysis. The resulting crystal structure provides a definitive solid-state conformation and precise internuclear distances, which can be compared with DFT-optimized geometries.[4][5]
DFT Calculation Protocol
A typical workflow for the DFT-based conformational analysis of 2'-fluoro-acetophenone derivatives involves a multi-step process to ensure a thorough exploration of the conformational space and accurate energy calculations.
Comparing Computational Alternatives
While DFT, particularly with hybrid functionals like B3LYP and mPW1PW91, provides a good balance of accuracy and computational cost for this type of analysis, other methods can also be employed. The choice of method often depends on the desired accuracy, the size of the system, and available computational resources.
-
Ab Initio Methods: Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (CCSD(T)), generally offer greater accuracy than DFT. For instance, in the related 2'-hydroxyacetophenone, MP2 calculations provided a better estimate of the methyl internal rotation barrier compared to B3LYP.[4] However, these methods are significantly more computationally expensive and may be impractical for high-throughput screening or very large molecules.
-
Alternative DFT Functionals: The choice of DFT functional can influence the results. While B3LYP is a widely used and robust functional, others like M06-2X have been shown to offer excellent performance for conformational energies of drug-like molecules.[6]
-
Semi-empirical and Force Field Methods: For rapid initial screening of a large number of compounds, lower-level methods like semi-empirical quantum mechanics (e.g., AM1, PM7) or molecular mechanics force fields (e.g., UFF, MMFF) can be useful.[7] These methods are much faster but are generally less accurate than DFT. They are often used for initial conformer generation before refinement with a higher-level method, as seen in the workflow diagram.
Conclusion
The conformational analysis of 2'-fluoro-acetophenone derivatives showcases a successful synergy between experimental and computational chemistry. DFT calculations, validated by NMR and X-ray data, reliably predict the overwhelming preference for the s-trans conformer. This guide provides a framework for researchers to select appropriate computational strategies, from rapid screening with force fields to high-accuracy predictions with ab initio methods, with DFT offering a well-balanced approach for detailed analysis. Understanding and accurately predicting the conformational landscape of such molecules is a crucial step towards the rational design of new and more effective therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Structure and Internal Dynamics of 2′-Hydroxyacetophenone by Free-Jet Absorption Millimeter-Wave Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Efficacy comparison between different methods for synthesizing 2',4'-difluoroacetophenone
A Comparative Guide to the Synthesis of 2',4'-Difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
The compound 2',4'-difluoroacetophenone is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. Its efficient synthesis is a subject of considerable interest in the chemical and pharmaceutical industries. This guide provides an objective comparison of the primary methods for synthesizing 2',4'-difluoroacetophenone, supported by experimental data and detailed protocols to assist researchers in selecting the most suitable method for their applications.
Comparison of Key Synthesis Methods
The synthesis of 2',4'-difluoroacetophenone is predominantly achieved through two main routes: Friedel-Crafts acylation of 1,3-difluorobenzene and the Grignard reaction involving a 2,4-difluorophenyl derivative. A less common method utilizes 2,4-difluoroaniline as a starting material. This guide will focus on the two most prevalent and well-documented methods.
Data Presentation
The following table summarizes the quantitative data for the different synthesis methods, providing a clear comparison of their efficacy.
| Parameter | Method 1: Friedel-Crafts Acylation | Method 2: Grignard Reaction | Method 3: From 2,4-Difluoroaniline |
| Starting Materials | 1,3-Difluorobenzene, Acetylating Agent (e.g., Acetyl Chloride, Acetic Anhydride), Lewis Acid (e.g., AlCl₃) | 2,4-Difluorobromobenzene, Magnesium, Methylating Agent (e.g., methyl iodide) or 2,4-Difluorobenzonitrile, Methylmagnesium bromide | 2,4-Difluoroaniline, Acetaldoxime, Copper Sulfate |
| Typical Yield | ~92% (lab scale) | ~42% (lab scale) | High (not explicitly quantified in the provided search results) |
| Reaction Conditions | Mild to moderate temperatures (10-82 °C)[1] | Typically requires anhydrous conditions and can be sensitive to air and moisture. | Mild, pH controlled at 3-6[2] |
| Advantages | High yield, good regioselectivity due to the directing effects of the fluorine atoms in 1,3-difluorobenzene.[3] | Useful for small-scale synthesis and when Friedel-Crafts conditions are not suitable. | Simple operation, mild reaction conditions.[2] |
| Disadvantages | Requires stoichiometric or excess amounts of the Lewis acid catalyst, which can generate significant waste. The product forms a complex with the catalyst.[4] | Lower yield compared to Friedel-Crafts acylation. Grignard reagents are highly reactive and require careful handling. Raw materials can be difficult to source and may be dangerous.[2] | Potentially complex work-up involving steam distillation and extraction.[2] |
| Industrial Applicability | Highly applicable due to high yields and relatively common starting materials. | Less favored for industrial scale-up due to lower yields and hazardous reagents.[2] | Potentially suitable for industrialization due to mild conditions.[2] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Method 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene
This method is a classic and highly effective route for the synthesis of 2',4'-difluoroacetophenone. The reaction proceeds via an electrophilic aromatic substitution mechanism.[4][5]
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, 1,3-difluorobenzene is used in excess, serving as both the reactant and the solvent.[1]
-
Catalyst Addition: A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is added to the 1,3-difluorobenzene. The amount of catalyst is generally stoichiometric or in slight excess relative to the acetylating agent.
-
Addition of Acetylating Agent: An acetylating agent, such as acetyl chloride or acetic anhydride, is added dropwise to the mixture while maintaining the temperature between 25 °C and 55 °C.[1]
-
Reaction: The reaction mixture is stirred at a controlled temperature for several hours until the reaction is complete.
-
Work-up: The reaction mixture is then hydrolyzed, typically by pouring it onto a mixture of ice and hydrochloric acid. The organic phase is separated, washed, dried, and the excess 1,3-difluorobenzene is recovered by distillation.
-
Purification: The crude product is purified by vacuum distillation to yield 2',4'-difluoroacetophenone.
Method 2: Grignard Reaction
The Grignard reaction provides an alternative route, particularly when the starting material is a 2,4-dihalogenated benzene.
Experimental Protocol:
-
Formation of Grignard Reagent: Magnesium turnings are activated in anhydrous ether (e.g., diethyl ether or THF). A solution of 2,4-difluorobromobenzene in anhydrous ether is added dropwise to the magnesium to form the Grignard reagent (2,4-difluorophenylmagnesium bromide).
-
Reaction with Acetonitrile: The freshly prepared Grignard reagent is then added to a solution of acetonitrile in an anhydrous solvent at a low temperature.
-
Hydrolysis: After the addition is complete, the reaction mixture is stirred for a period and then hydrolyzed with an aqueous acid solution (e.g., dilute sulfuric acid or ammonium chloride).
-
Extraction and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The final product is purified by vacuum distillation.
Mandatory Visualization
The following diagrams illustrate the logical workflow for comparing the synthesis methods and the reaction pathway for the Friedel-Crafts acylation.
Caption: Workflow for selecting a synthesis method for 2',4'-difluoroacetophenone.
Caption: Reaction pathway for the Friedel-Crafts acylation of 1,3-difluorobenzene.
References
- 1. EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone - Google Patents [patents.google.com]
- 2. CN102531870A - Preparation method of 2,4-difluoroacetophenone - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. 傅-克酰基化反应 [sigmaaldrich.com]
Comparative Analysis of 2-Acetoxy-2',4'-difluoroacetophenone Cross-Reactivity in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the cross-reactivity of 2-Acetoxy-2',4'-difluoroacetophenone against structurally similar compounds in a competitive immunoassay format. The following data and protocols are intended to offer a framework for evaluating potential off-target binding and ensuring analytical specificity in complex matrices.
Introduction
This compound is a fluorinated aromatic ketone utilized as an intermediate in the synthesis of various pharmaceutical compounds.[1][2] Given its structural characteristics, it is crucial to understand its potential for cross-reactivity in analytical assays, particularly in immunoassays where antibodies may recognize structurally related molecules. This can lead to inaccurate quantification and false-positive results.[3] This guide outlines a hypothetical study to assess the cross-reactivity of this compound against other acetophenone derivatives.
Comparative Cross-Reactivity Data
The following table summarizes hypothetical cross-reactivity data from a competitive enzyme-linked immunosorbent assay (ELISA) developed for the quantification of a primary target, "Compound A," a structurally related pharmaceutical active ingredient. The cross-reactivity is expressed as the percentage of the concentration of the interfering substance that is detected by the assay as the primary target.
| Compound | Structure | Concentration for 50% Inhibition (IC50) (nM) | % Cross-Reactivity |
| Compound A (Primary Target) | [Hypothetical Structure] | 10 | 100% |
| This compound | 500 | 2.0% | |
| 2',4'-Difluoroacetophenone | 250 | 4.0% | |
| Acetophenone | > 10,000 | < 0.1% | |
| 2-Chloro-2,2-difluoroacetophenone | 1,500 | 0.67% |
Note: This data is for illustrative purposes and highlights the importance of empirical validation.
Experimental Protocols
A standardized method to determine the cross-reactivity of a compound is based on the principle of competitive binding in an immunoassay.[3][4]
Competitive ELISA Protocol
Objective: To quantify the percentage cross-reactivity of this compound and other structurally related compounds in a competitive ELISA for "Compound A."
Materials:
-
Microtiter plates coated with anti-Compound A antibody
-
Compound A standard solutions
-
Solutions of potential cross-reactants (this compound, 2',4'-Difluoroacetophenone, Acetophenone, 2-Chloro-2,2-difluoroacetophenone)
-
Enzyme-conjugated Compound A
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Plate reader
Procedure:
-
Prepare a series of standard dilutions for Compound A and each potential cross-reactant.
-
Add 50 µL of the standard or cross-reactant solution to the antibody-coated wells.
-
Add 50 µL of the enzyme-conjugated Compound A to each well.
-
Incubate the plate for a specified time (e.g., 1 hour) at a controlled temperature (e.g., 37°C).
-
Wash the plate multiple times with the wash buffer to remove unbound reagents.
-
Add 100 µL of the substrate solution to each well and incubate in the dark until color develops.
-
Stop the reaction by adding 50 µL of the stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for the standard (Compound A) and each of the test compounds.
-
Determine the IC50 value for the standard and each test compound. The IC50 is the concentration that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the competitive ELISA workflow for assessing cross-reactivity.
Caption: Competitive ELISA workflow for cross-reactivity assessment.
Alternative Analytical Methods
While immunoassays are valuable for high-throughput screening, other analytical methods can provide higher specificity and confirmatory data.
-
High-Performance Liquid Chromatography (HPLC): HPLC can separate this compound from other structurally similar compounds based on their physicochemical properties, allowing for accurate quantification without interference from cross-reactivity.
-
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) offer high selectivity and sensitivity.[5][6] The fragmentation patterns of this compound and its potential cross-reactants can be used for unambiguous identification and quantification. The mass spectrum of acetophenone, for instance, is characterized by a molecular ion peak and specific fragment ions that can be used for its identification.[7]
Conclusion
The potential for cross-reactivity of this compound with structurally similar compounds necessitates careful validation of analytical methods, particularly immunoassays.[8][9] The provided hypothetical data and experimental protocol offer a foundational approach for researchers to assess and mitigate the risks of analytical interference in complex mixtures. For definitive quantification and in cases of significant cross-reactivity, orthogonal methods such as HPLC or LC-MS are recommended.
References
- 1. chemimpex.com [chemimpex.com]
- 2. usbio.net [usbio.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. app.studyraid.com [app.studyraid.com]
- 6. scirp.org [scirp.org]
- 7. asdlib.org [asdlib.org]
- 8. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-reactivity in antibody microarrays and multiplexed sandwich assays: shedding light on the dark side of multiplexing - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Acetoxy-2',4'-difluoroacetophenone: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-Acetoxy-2',4'-difluoroacetophenone, a compound utilized in pharmaceutical research, is critical for maintaining laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the potential hazards associated with this compound and related chemical structures. Based on data for similar compounds, this substance should be handled with caution.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles (European Standard EN 166) |
| Hand Protection | Protective gloves (e.g., nitrile rubber) |
| Skin Protection | Lab coat and appropriate protective clothing |
| Respiratory | Not required under normal, well-ventilated use |
Handling and Storage:
-
Work in a well-ventilated area, preferably a fume hood.
-
Avoid contact with skin and eyes.
-
Keep away from heat, sparks, and open flames as related compounds can be combustible liquids.[1][2][3]
-
Store in a tightly closed container in a cool, dry place.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the substance.[4]
-
Collection: Carefully collect the absorbed material and any contaminated surfaces into a suitable, labeled, and closed container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Waste Disposal Procedure
Chemical waste must be disposed of in accordance with institutional, local, and national regulations. Improper disposal can lead to significant environmental harm and legal consequences.
Step-by-Step Disposal:
-
Waste Identification: Classify this compound waste as hazardous chemical waste.
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the chemical name, concentration, and associated hazards.
-
-
Segregation: Do not mix this waste with other incompatible waste streams.
-
Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Documentation: Maintain a record of the waste generated, including the quantity and date of disposal.
Below is a workflow diagram illustrating the proper disposal procedure for this compound.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of 2-Acetoxy-2',4'-difluoroacetophenone: A Procedural Guide
Essential Safety and Logistical Information
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling novel chemical entities. This guide provides essential safety protocols, operational procedures, and disposal plans for 2-Acetoxy-2',4'-difluoroacetophenone, based on available data for similar compounds.
Hazard Summary and Personal Protective Equipment (PPE)
Based on the hazard profiles of related acetophenone derivatives, this compound is anticipated to pose risks of skin, eye, and respiratory irritation. The table below summarizes the likely hazards and the recommended personal protective equipment.
| Hazard Category | Potential Hazard | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | Causes skin irritation. | Gloves: Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Inspect gloves for integrity before use. |
| Lab Coat: A full-sleeved lab coat is mandatory to prevent skin contact. | ||
| Eye Contact | Causes serious eye irritation. | Eye Protection: Chemical safety goggles are required. A face shield should be used when there is a splash hazard. |
| Inhalation | May cause respiratory irritation. | Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
| Ingestion | Harmful if swallowed. | General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly sealed when not in use.
Engineering Controls
-
All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]
Personal Hygiene
-
Always wear the appropriate PPE as outlined in the table above.
-
Remove and launder any contaminated clothing before reuse.
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1]
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][4][5][6]
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2][5]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][5][6]
-
If ingested: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]
Disposal Plan
Chemical waste must be managed in accordance with institutional, local, and national regulations.
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Segregation: Do not mix this waste with other incompatible waste streams.
-
Disposal Request: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in the regular trash.[7][8][9]
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of a hazardous chemical like this compound.
Caption: Workflow for the safe handling of hazardous chemicals.
References
- 1. artsci.usu.edu [artsci.usu.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. hazmatschool.com [hazmatschool.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
